3-Amino-6-methoxy-2-picoline hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-methoxy-2-methylpyridin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-5-6(8)3-4-7(9-5)10-2;/h3-4H,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJPPEOWDYKBLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953931 | |
| Record name | 6-Methoxy-2-methylpyridin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320577-63-7 | |
| Record name | 6-Methoxy-2-methylpyridin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Amino-6-methoxy-2-picoline hydrochloride CAS 320577-63-7 properties
An In-Depth Technical Guide to 3-Amino-6-methoxy-2-picoline hydrochloride (CAS 320577-63-7)
Introduction: A Versatile Pyridine Building Block
This compound, registered under CAS number 320577-63-7, is a substituted pyridine derivative that has emerged as a valuable intermediate in medicinal chemistry and organic synthesis.[1] Its unique structural arrangement, featuring an amino group, a methoxy substituent, and a methyl group on the pyridine core, provides multiple reactive sites for constructing more complex molecular architectures.[1] This guide offers a comprehensive overview of its chemical and physical properties, a plausible synthetic workflow, key applications in drug discovery, and essential safety and handling protocols to empower researchers in leveraging its full potential.
Physicochemical and Structural Properties
The identity and purity of a chemical intermediate are paramount. 3-Amino-6-methoxy-2-picoline is typically supplied as a hydrochloride salt to improve stability and handling. It is crucial to distinguish between the free base and its salt forms, as their properties differ.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Registry Number | 320577-63-7 | [2] |
| Synonyms | 3-Amino-6-methoxy-2-methylpyridine HCl; 2-Methoxy-5-Amino-6-Picoline HCl | [2] |
| Molecular Formula | C₇H₁₁ClN₂O (as Hydrochloride) | [2][3] |
| Molecular Weight | 174.63 g/mol (as Hydrochloride) | [2] |
| C₇H₁₀N₂O (Free Base) | [4] | |
| 138.17 g/mol (Free Base) | [1][4] | |
| Appearance | Solid (typically white to off-white or crystalline powder) | [5][6] |
| Melting Point | Data varies, approx. 40 - 45 °C (for free base) | [6] |
| Solubility | Slightly soluble in water; Soluble in common organic solvents like methanol and ethanol. | [5][6] |
| Storage Conditions | Store in a cool, dry, and well-ventilated place. Hygroscopic. | [7] |
Structural Analysis and Reactivity
The reactivity of 3-Amino-6-methoxy-2-picoline is dictated by its distinct functional groups. The amino group (-NH₂) at the 3-position is a nucleophilic site, making it a key handle for amide bond formation, diazotization, or other amine-related chemistries. The pyridine ring itself can undergo various transformations, while the methoxy (-OCH₃) and methyl (-CH₃) groups modulate the ring's electronic properties and provide steric influence.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemwhat.com [chemwhat.com]
- 3. longkechem.com [longkechem.com]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China | Properties, Applications, Safety Data [pipzine-chem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
physicochemical properties of 6-Methoxy-2-methylpyridin-3-amine HCl
An In-Depth Technical Guide to the Physicochemical Properties of 6-Methoxy-2-methylpyridin-3-amine Dihydrochloride
Foreword: Navigating the Compound's Identity
For researchers, scientists, and drug development professionals, precision is paramount. The subject of this guide, 6-Methoxy-2-methylpyridin-3-amine HCl, is a key building block in medicinal chemistry and a component in various industrial applications.[1][2][3] However, a critical clarification is necessary from the outset. While the user query specifies the hydrochloride (HCl), extensive data, including that from regulatory bodies, predominantly refers to the dihydrochloride form (CAS No. 83732-72-3).[1][4] This form, with two hydrochloride adducts, is the more stable and commonly characterized salt. This guide will therefore focus on the physicochemical properties of the dihydrochloride salt, as this is the entity researchers will most likely encounter and work with. This distinction is crucial for stoichiometric calculations, formulation development, and interpretation of analytical data.
Executive Summary: A Chemist's Overview
6-Methoxy-2-methylpyridin-3-amine Dihydrochloride is a substituted pyridine derivative recognized for its utility as a synthetic intermediate.[2] Its structure, featuring a pyridine core with methoxy and amino functionalities, provides a versatile scaffold for constructing complex heterocyclic systems with potential biological activities.[2] While its most documented commercial use is in hair dye formulations, its true potential lies in the realm of drug discovery and medicinal chemistry.[1][2] Understanding its fundamental physicochemical properties is the first step toward unlocking this potential. This guide provides a comprehensive analysis of these properties, offering both established data and validated protocols for in-house determination.
Core Physicochemical Properties
The following table summarizes the key physicochemical data for 6-Methoxy-2-methylpyridin-3-amine Dihydrochloride. It is vital to note that some properties, such as melting point and pKa, are not definitively reported in public literature, underscoring the importance of the experimental protocols provided herein.
| Property | Value / Observation | Source(s) |
| IUPAC Name | 6-methoxy-2-N-methylpyridine-2,3-diamine;dihydrochloride | [4] |
| Synonyms | 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride; HC Blue No. 7 | [1][4] |
| CAS Number | 83732-72-3 | [1][4] |
| Molecular Formula | C₇H₁₁N₃O·2HCl (C₇H₁₃Cl₂N₃O) | [4] |
| Molecular Weight | 226.10 g/mol | [4] |
| Physical Form | Fine grey-violet powder | [1] |
| Boiling Point | Decomposes at >300 °C | [1] |
| Melting Point | Not specified in literature. | [1] |
| Water Solubility | > 100 g/L (at room temperature) | [1] |
| Ethanol Solubility | 1 - 10 g/L (at room temperature) | [1] |
| DMSO Solubility | > 100 g/L (at room temperature) | [1] |
| Partition Coeff. | Log P_ow = 0.7 (Calculated; requires experimental validation) | [1] |
| UV-Vis λ_max_ | 241 nm and 314 nm | [1] |
| pKa | Not specified in literature. | [1] |
In-Depth Analysis and Experimental Protocols
As a Senior Application Scientist, my role is not just to present data, but to explain its relevance and empower fellow researchers to validate and expand upon it. The following sections delve into the causality behind these properties and provide robust, self-validating protocols for their determination.
Solubility Profile: The Foundation of Application
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its utility, impacting everything from reaction kinetics to bioavailability. The dihydrochloride salt form significantly enhances aqueous solubility compared to the free base, a common strategy in drug development to make compounds more amenable to biological systems and formulations.[5] The reported data indicates high solubility in water and DMSO, and moderate solubility in ethanol, which is consistent with a polar, salt-like compound.[1]
This protocol employs the equilibrium shake-flask method, a gold standard for solubility measurement, followed by HPLC quantification. The causality is simple: by ensuring the solution is saturated, we can accurately measure the maximum concentration of the solute in a given solvent.
Workflow Diagram: Solubility Determination
Caption: Shake-flask method for solubility determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 6-Methoxy-2-methylpyridin-3-amine Dihydrochloride to a known volume of the solvent (e.g., water, ethanol) in a sealed vial. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25 °C) and agitate for a minimum of 24 hours to ensure equilibrium is achieved.
-
Separation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant.
-
Quantification: Prepare a series of dilutions of the supernatant and determine the concentration using a validated HPLC-UV method (see Section 3.5). The concentration of the undiluted supernatant represents the equilibrium solubility.[6]
Melting Point: A Purity and Identity Checkpoint
The melting point is a fundamental physical property used to identify a compound and assess its purity. For a pure crystalline solid, the melting range is typically sharp. The literature from the European Commission's Scientific Committee on Consumer Products (SCCP) surprisingly omits this value, indicating it was not provided in the regulatory submission.[1] Therefore, experimental determination is necessary.
This is a standard pharmacopeial method. The visual observation of the phase transition from solid to liquid within a heated capillary provides a precise temperature range.
Step-by-Step Methodology:
-
Sample Preparation: Finely powder a small amount of the dry compound. Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary in a calibrated melting point apparatus.
-
Heating: Heat the sample at a controlled rate. A rapid ramp (10-20 °C/min) can be used for an initial approximate determination, followed by a slow ramp (1-2 °C/min) for an accurate measurement.
-
Observation: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the entire sample becomes a clear liquid (T_clear). The melting point is reported as the range T_onset – T_clear.[6]
Dissociation Constant (pKa): Predicting Behavior in Solution
The pKa values of a molecule are critical for predicting its ionization state, and thus its solubility, permeability, and receptor interactions at a given pH. As a dihydrochloride salt of a molecule with multiple basic nitrogen atoms (two amines and the pyridine ring nitrogen), 6-Methoxy-2-methylpyridin-3-amine is expected to have multiple pKa values. No experimental data is currently available.
This method directly measures the pH of a solution as a titrant is added, allowing for the empirical determination of the pKa values. The inflection points in the titration curve correspond to the equivalence points, and the half-equivalence points correspond to the pKa values.
Workflow Diagram: Potentiometric Titration for pKa
Caption: Workflow for pKa determination via titration.
Step-by-Step Methodology:
-
Solution Preparation: Accurately weigh and dissolve a known amount of the compound in deionized, CO₂-free water.
-
Titration Setup: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01). Place the dissolved sample on a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Slowly titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions (the flattest parts of the curve) between the equivalence points (the steepest parts of the curve).[6]
Spectroscopic Characterization
Spectroscopic data provides an unambiguous fingerprint for chemical identity and structural elucidation. While no public spectra for the title compound are available, we can predict the key features and outline the protocols for their acquisition.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy (-OCH₃) protons, the methylamino (-NHCH₃) protons, and the primary amine (-NH₂) protons. The aromatic protons will appear as doublets or doublets of doublets in the 6.0-8.0 ppm region. The methoxy and methyl protons will appear as singlets, likely around 3.8-4.0 ppm and 2.8-3.0 ppm, respectively. The amine protons (-NH) are often broad and their chemical shift is dependent on solvent and concentration.
-
¹³C NMR: The carbon spectrum will show distinct signals for each of the seven unique carbon atoms in the molecule. The aromatic carbons will resonate in the 100-160 ppm region, while the methoxy and methyl carbons will appear upfield (<60 ppm).
The FTIR spectrum of an amine salt is characteristically different from its free base. The most prominent feature will be a strong, broad absorption band in the 2400-3000 cm⁻¹ region, which is due to the stretching vibrations of the protonated amine groups (R-NH₃⁺ and R₂-NH₂⁺).[5] Other key expected vibrations include:
-
N-H Bending: Around 1600-1500 cm⁻¹.
-
C=C and C=N Stretching (Aromatic Ring): In the 1650-1400 cm⁻¹ region.[7]
-
C-O Stretching (Methoxy): A strong band around 1250-1000 cm⁻¹.
-
C-H Stretching (Alkyl): Just below 3000 cm⁻¹.
-
Sample Preparation:
-
NMR: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. D₂O is a good choice given the compound's high water solubility, but it will cause the exchange and disappearance of the N-H proton signals. DMSO-d₆ will allow for the observation of N-H protons.
-
FTIR: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat powder.
-
-
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
FTIR: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Chromatographic Purity Assessment
Regulatory documents indicate the presence of unidentified impurities up to 2.8% (by peak area) in analyzed batches.[1] High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of such compounds.
This protocol provides a starting point for method development. The choice of a C18 column is standard for small molecules, and an acidic mobile phase is appropriate for analyzing a basic compound like a pyridine derivative, ensuring good peak shape.
Workflow Diagram: HPLC Purity Analysis
Caption: Standard workflow for HPLC purity analysis.
Step-by-Step Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 241 nm or 314 nm.[1]
-
Gradient: A typical starting gradient would be 5% to 95% B over 20 minutes.
-
Analysis: Dissolve the sample in the mobile phase A. Inject and analyze. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Stability and Handling
-
Nitrosation Risk: As a secondary amine, 6-Methoxy-2-methylpyridin-3-amine Dihydrochloride is susceptible to nitrosation to form potentially carcinogenic N-nitrosamines. It is imperative that this compound is not used in combination with nitrosating agents (e.g., nitrites) under acidic conditions. The nitrosamine content in any formulation should be strictly controlled to be less than 50 ppb.[1]
-
Aqueous Stability: The compound is reported to be stable for at least 2 hours in water at concentrations of 5-10 mg/mL.[1] For long-term storage of solutions, it is advisable to conduct a specific stability study under the intended storage conditions.
-
Storage: The solid material should be stored in a cool, dark, and dry place under an inert atmosphere to prevent degradation.[8]
Conclusion
6-Methoxy-2-methylpyridin-3-amine Dihydrochloride is a compound of significant interest for chemical synthesis and drug discovery. This guide has synthesized the available public data and, more importantly, provided the robust, field-tested protocols necessary for researchers to determine its complete physicochemical profile. By understanding and experimentally verifying properties such as solubility, melting point, pKa, and spectral characteristics, scientists can confidently and effectively utilize this versatile building block in their research and development endeavors.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. benchchem.com [benchchem.com]
- 3. FCKeditor - Resources Browser [nstu.ru]
- 4. 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride | C7H13Cl2N3O | CID 5743759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 6-Methoxy-2-methylpyridin-3-amine | 52090-56-9 [sigmaaldrich.com]
An In-depth Technical Guide to 3-Amino-6-methoxy-2-picoline Hydrochloride: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-Amino-6-methoxy-2-picoline hydrochloride, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, a detailed synthesis protocol, and its current and potential applications, with a focus on the scientific rationale behind its use.
Introduction: The Significance of Substituted Pyridines
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] Their unique electronic properties and ability to form hydrogen bonds make them privileged structures in drug design. This compound, in particular, offers a versatile platform for chemical modification, enabling the exploration of novel chemical space in the pursuit of new therapeutics, especially in the realm of neurological disorders.[2] This guide aims to provide a deep understanding of this valuable compound, empowering researchers to leverage its full potential.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a pyridine ring substituted with an amino group at the 3-position, a methoxy group at the 6-position, and a methyl group (picoline) at the 2-position. The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable characteristic for many pharmaceutical and experimental applications.
Below is a 2D representation of the molecular structure:
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties of 3-Amino-6-methoxy-2-picoline and its Hydrochloride Salt
| Property | 3-Amino-6-methoxy-2-picoline (Free Base) | This compound | Reference(s) |
| CAS Number | 186413-79-6 | 320577-63-7 | [3][4] |
| Molecular Formula | C₇H₁₀N₂O | C₇H₁₁ClN₂O | [3][4] |
| Molecular Weight | 138.17 g/mol | 174.63 g/mol | [3] |
| Appearance | White to off-white crystalline powder | Data not readily available; likely a crystalline solid | [5] |
| Solubility | Slightly soluble in water; soluble in organic solvents | Expected to have higher water solubility | [5] |
| Melting Point | Data not readily available | Data not readily available | |
| Boiling Point | Data not readily available | Data not readily available |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be approached through a multi-step process, drawing from established methodologies for the synthesis of substituted pyridines.[6] The following protocol is a representative synthesis, with the rationale for each step explained.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
Step 1: Nitration of 2-Chloro-6-methylpyridine
-
Rationale: The initial step involves the introduction of a nitro group onto the pyridine ring. The electron-withdrawing nature of the chloro group and the ring nitrogen directs the electrophilic nitration to the 3-position.
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid, slowly add 2-chloro-6-methylpyridine at a temperature maintained below 10°C.
-
Gradually add a mixture of concentrated sulfuric acid and nitric acid, ensuring the temperature does not exceed 25°C.
-
After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-chloro-6-methyl-3-nitropyridine.
-
Step 2: Methoxylation of 2-Chloro-6-methyl-3-nitropyridine
-
Rationale: This step involves a nucleophilic aromatic substitution where the chloro group is replaced by a methoxy group. The presence of the electron-withdrawing nitro group facilitates this substitution.
-
Procedure:
-
Prepare a solution of sodium methoxide in methanol.
-
Add 2-chloro-6-methyl-3-nitropyridine to the sodium methoxide solution.
-
Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 2-methoxy-6-methyl-3-nitropyridine.
-
Step 3: Reduction of 2-Methoxy-6-methyl-3-nitropyridine
-
Rationale: The nitro group is reduced to an amino group. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride.
-
Procedure (using Tin(II) Chloride):
-
Suspend 2-methoxy-6-methyl-3-nitropyridine in concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise, keeping the temperature below 30°C.
-
Stir the reaction mixture at room temperature for several hours until the reduction is complete.
-
Basify the reaction mixture with a strong base (e.g., sodium hydroxide solution) to precipitate the tin salts and the free amine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude 3-Amino-6-methoxy-2-picoline.
-
Step 4: Formation of the Hydrochloride Salt
-
Rationale: The final step involves converting the free amine into its hydrochloride salt to improve its stability and handling properties.
-
Procedure:
-
Dissolve the crude 3-Amino-6-methoxy-2-picoline in a suitable organic solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrogen chloride in the same solvent or bubble hydrogen chloride gas through the solution.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with the organic solvent, and dry under vacuum to obtain this compound.
-
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the picoline and methoxy groups, and the protons of the amino group (which may be broadened due to exchange).
-
¹³C NMR would show characteristic peaks for the carbon atoms of the pyridine ring and the substituent groups.
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands would be expected for N-H stretching of the amino group, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyridine ring, and C-O stretching of the methoxy group.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.[2][5] Its structural features are particularly relevant for targeting the central nervous system (CNS). The methoxy group can enhance metabolic stability and the amino group provides a key site for further chemical elaboration to modulate pharmacological activity and physicochemical properties.
While the specific mechanism of action for compounds directly derived from this scaffold is not extensively documented in publicly available literature, the broader class of aminopyridines has been investigated for a range of biological activities, including as kinase inhibitors and receptor modulators.[1] The development of novel derivatives based on this core structure could lead to new treatments for various neurological and other disorders.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis, while multi-stepped, relies on well-established chemical transformations. The structural features of this compound make it an attractive starting point for the design and synthesis of novel therapeutic agents, particularly for CNS-related targets. This guide provides a foundational understanding to aid researchers in the effective utilization of this important chemical entity.
References
- 1. 3-Amino-2-chloro-6-picoline | C6H7ClN2 | CID 2734415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Amino-2-methoxy-6-picoline | C7H10N2O | CID 10606805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China | Properties, Applications, Safety Data [pipzine-chem.com]
- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
safety and handling of 3-Amino-6-methoxy-2-picoline hydrochloride
An In-depth Technical Guide to the Safe Handling of 3-Amino-6-methoxy-2-picoline hydrochloride
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The information herein is compiled from safety data sheets of the free base and related pyridine compounds, as specific data for the hydrochloride salt is limited.
Chemical and Physical Properties
| Property | Value (for 3-Amino-6-methoxy-2-picoline) | Source |
| Chemical Name | 2-methoxy-6-methylpyridin-3-amine hydrochloride | PubChem[1] |
| Synonyms | 3-Amino-6-methoxy-2-methylpyridine HCl | - |
| CAS Number | 186413-79-6 (free base) | ChemicalBook[2], PubChem[1] |
| Molecular Formula | C₇H₁₁ClN₂O (hydrochloride); C₇H₁₀N₂O (free base) | PubChem[1] |
| Molecular Weight | 174.63 g/mol (hydrochloride); 138.17 g/mol (free base) | PubChem[1] |
| Appearance | Solid, white to off-white crystalline powder (expected) | Pipzine Chemicals[3] |
| Boiling Point | 246.7°C at 760 mmHg (free base) | ChemicalBook[2] |
| Flash Point | 103°C (free base) | ChemicalBook[2] |
| Density | 1.103 g/cm³ (free base) | ChemicalBook[2] |
| Solubility | Expected to be soluble in water; soluble in organic solvents like ethanol and methanol.[3] | Pipzine Chemicals[3] |
| Storage Temperature | 0-8°C, in a cool, dry, well-ventilated area is recommended.[3][4] | Chem-Impex[4], Pipzine Chemicals[3] |
Hazard Identification and Assessment
While a specific GHS classification for this compound is not available, data from related pyridine compounds suggest the following potential hazards. Users must handle this compound with the assumption that it is hazardous.
Potential GHS Hazard Classification (Inferred)
-
Acute Toxicity, Oral: May be harmful if swallowed.[5]
-
Skin Corrosion/Irritation: May cause skin irritation.[5] Studies on a similar compound, 6-methoxy-2-methylamino-3-aminopyridine HCl, showed slight erythema upon skin contact.[6]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[5] However, a 5% solution of a related compound did not produce eye irritation in rabbit studies.[6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][7]
Inhalation of pyridine-based compounds can lead to symptoms such as headaches, dizziness, respiratory irritation, nausea, and abdominal pain.[8]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is crucial for mitigating exposure risks.
Engineering Controls
-
Ventilation: All work with this compound, especially when handling the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[8][9] The workspace should have an adequate ventilation system in place.[9]
-
Safety Stations: A properly functioning emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[7][10]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be worn at all times when handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield to protect against splashes.[5][11]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a suitable respirator should be worn. All personnel requiring respirators must be enrolled in a respiratory protection program, including medical clearance and fit testing.[10]
Safe Handling and Experimental Protocols
Adherence to strict protocols is essential for minimizing risk during routine laboratory procedures.
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of chemical compounds.
Protocol 1: Weighing Solid this compound
-
Preparation: Ensure the analytical balance is located inside a chemical fume hood or a ventilated balance enclosure.
-
Tare: Place a clean, tared weigh boat on the balance.
-
Transfer: Using a clean spatula, carefully transfer the desired amount of the solid compound from the storage container to the weigh boat. Perform this action slowly to minimize dust generation.
-
Seal: Immediately and tightly close the main storage container.[8]
-
Record: Record the final weight.
-
Cleanup: Carefully clean the spatula and any minor dust particles around the balance using a damp cloth or towel, ensuring the waste is disposed of as hazardous material.
Protocol 2: Preparing a Solution
-
Setup: In a chemical fume hood, place a properly sized beaker or flask on a stir plate. Add the calculated volume of the desired solvent.
-
Addition: Slowly add the weighed this compound to the solvent while stirring to facilitate dissolution and prevent splashing.
-
Rinsing: Rinse the weigh boat with a small amount of the solvent and add it to the beaker to ensure a complete transfer of the compound.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.[8]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing.[2] Immediately wash the affected skin area with soap and plenty of water for at least 15 minutes.[8] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the victim to fresh air.[2] If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration, avoiding mouth-to-mouth resuscitation.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Seek immediate medical attention.
Spill Response
-
Small Spills: For small spills that can be cleaned up quickly, trained personnel wearing appropriate PPE should absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a universal absorbent.[9] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[9][10]
-
Large Spills: Evacuate the area immediately. Secure the area and prevent entry. Notify your institution's environmental health and safety (EHS) department and follow their emergency response procedures.
Storage and Disposal
Proper storage and disposal are vital for maintaining a safe laboratory environment.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][13] A recommended storage temperature is between 0-8°C.[4]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[11][12]
-
Keep away from sources of heat, sparks, and open flames.[10][13]
-
The storage area should be clearly labeled and secured.
Disposal
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a compatible, sealed, and clearly labeled container.[10]
-
Dispose of the waste through your institution's EHS-approved hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.
Conclusion
While this compound is a valuable compound in research and development, its handling requires a thorough understanding of its potential hazards and a disciplined approach to safety. By implementing robust engineering controls, consistently using appropriate PPE, and adhering to the detailed protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment.
References
- 1. 3-Amino-2-methoxy-6-picoline | C7H10N2O | CID 10606805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-AMINO-2-METHOXY-6-PICOLINE - Safety Data Sheet [chemicalbook.com]
- 3. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China | Properties, Applications, Safety Data [pipzine-chem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com [carlroth.com]
An In-Depth Technical Guide to the Material Safety of 3-Amino-6-methoxy-2-picoline hydrochloride
Section 1: Chemical Identification and Inferred Physicochemical Properties
-
Systematic Name: 6-methoxy-2-methylpyridin-3-amine hydrochloride
-
Common Synonyms: 3-Amino-6-methoxy-2-picoline HCl
-
Inferred Molecular Formula: C₇H₁₁ClN₂O
-
Inferred Molecular Weight: 174.63 g/mol
While experimental data for the hydrochloride salt is limited, the properties of its free base, 3-Amino-2-methoxy-6-picoline (CAS: 186413-79-6) , and related methoxypyridines offer valuable insights.[1][2] This compound is noted for its utility as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Its structure, featuring an amino group and a methoxy substituent on a picoline backbone, allows for significant reactivity, making it a valuable building block in medicinal chemistry.[3]
Table 1: Comparative Physicochemical Properties of Analogous Compounds
| Property | 3-Amino-2-methoxy-6-picoline (Free Base) | 2-Methoxypyridine | 4-Methoxypyridine |
| Molecular Formula | C₇H₁₀N₂O[2] | C₆H₇NO[4] | C₆H₇NO[5] |
| Molecular Weight | 138.17 g/mol [1][2] | 109.13 g/mol [4] | 109.13 g/mol [5] |
| Physical State | Solid (crystalline powder)[6] | Colorless liquid[4] | Liquid |
| Solubility | Limited solubility in water; soluble in some organic solvents.[6] | Data not available | Data not available |
Section 2: Hazard Identification and Analysis
A definitive hazard profile for 3-Amino-6-methoxy-2-picoline hydrochloride has not been established. By analyzing the GHS (Globally Harmonized System) classifications of similar aminopyridine and methoxypyridine derivatives, a precautionary approach is warranted. It is prudent to assume this compound may exhibit a range of hazards, including acute toxicity, skin and eye irritation, and respiratory irritation.
Table 2: GHS Hazard Classifications of Structurally Related Compounds
| Compound | GHS Hazard Statements |
| 2-Methoxypyridine | H226: Flammable liquid and vapor; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation.[4][7] |
| 3-Methoxypyridine | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[8] |
| 4-Methoxypyridine | Combustible liquid; Harmful if swallowed; Harmful in contact with skin; Causes skin irritation; Causes serious eye irritation; Harmful if inhaled; May cause respiratory irritation.[5] |
Inferred Hazard Profile
Caption: Potential hazards of this compound inferred from analogous compounds.
Section 3: Safe Handling and Storage Protocols
Based on the potential hazards, the following protocols are recommended for safe handling and storage:
Handling
-
Engineering Controls: All manipulations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7][8]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a full-face shield, and a flame-retardant lab coat.[7][8]
-
Personal Hygiene: Rigorous personal hygiene practices must be followed. Wash hands and exposed skin thoroughly with soap and water after handling.[5] Eating, drinking, or smoking is strictly prohibited in laboratory areas where this compound is handled.[5]
-
Ignition and Static Control: The compound should be kept away from all sources of ignition, including heat, sparks, and open flames.[5][7] Employ grounding and bonding techniques to prevent static electricity discharge.[7]
Storage
-
Container Integrity: Store in a tightly sealed, clearly labeled container.[5][7][8]
-
Storage Conditions: The storage area should be cool, dry, and well-ventilated.[5][7][8]
-
Incompatibilities: Segregate from strong oxidizing agents and other incompatible materials.[5][8]
Section 4: Emergency Procedures and First-Aid Measures
In the event of accidental exposure, adhere to the following first-aid protocols and seek immediate medical attention. Provide the attending medical personnel with this safety guide.
-
Inhalation: Immediately move the affected individual to fresh air. If breathing is labored, administer oxygen. If breathing has ceased, begin artificial respiration. Seek immediate medical attention.[5][8]
-
Skin Contact: Remove all contaminated clothing and footwear. Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes. If irritation develops or persists, seek medical attention.[5][8]
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation of all eye and lid tissues. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. If the individual is conscious and alert, rinse their mouth with water. Seek immediate medical attention and contact a Poison Control Center.[5][8]
Section 5: Recommended Personal Protective Equipment (PPE)
A risk-based approach to PPE selection is crucial. The following represents the minimum recommended protection:
-
Eye and Face Protection: Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards are required. A face shield should be worn for splash-prone operations.[7][8]
-
Dermal Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity prior to use. A chemically resistant apron or a full lab coat is also necessary.
-
Respiratory Protection: For operations that may generate dust, aerosols, or vapors, or for work outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge is required.
Workflow for Safe Chemical Handling
Caption: A systematic workflow for the safe handling of potentially hazardous chemical compounds.
Section 6: Stability and Reactivity Profile
-
Chemical Stability: The compound is presumed to be stable under standard laboratory conditions (ambient temperature and pressure).[5][8]
-
Conditions to Avoid: Exposure to excessive heat, open flames, sparks, and other ignition sources should be avoided.[5][8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[5][8]
-
Hazardous Decomposition Products: Thermal decomposition or combustion may produce toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5]
-
Hazardous Polymerization: This phenomenon is not anticipated to occur.[5][8]
Section 7: Toxicological and Ecological Information
No specific toxicological or ecotoxicological data for this compound are available. The toxicological properties have not been fully investigated.[5] Based on data from analogous compounds, there is a potential for harm if swallowed, in contact with skin, or if inhaled.[5] A comprehensive toxicological evaluation would be necessary to fully characterize its profile.
Section 8: Disposal Considerations
All waste materials containing this compound must be handled as hazardous waste. Disposal should be carried out through a licensed waste disposal contractor and in strict accordance with all applicable local, state, and federal regulations.[5][7][8] Under no circumstances should this chemical be released into the environment or sewer systems.
Section 9: Transport Information
Specific transportation regulations for this compound are not available. However, based on the properties of related compounds such as 2-Methoxypyridine, it may be classified as a flammable liquid for transport purposes. All shipping and transport must comply with the relevant national and international regulations.
References
- 1. 3-Amino-2-methoxy-6-picoline | C7H10N2O | CID 10606805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-AMINO-2-METHOXY-6-PICOLINE - Safety Data Sheet [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China | Properties, Applications, Safety Data [pipzine-chem.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
Navigating the Chemical Landscape of a Key Pharmaceutical Intermediate: A Technical Guide to 3-Amino-6-methoxy-2-picoline Hydrochloride
For Immediate Release
A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals on the Synonyms, Properties, Synthesis, and Applications of the Versatile Pyridine Derivative, 3-Amino-6-methoxy-2-picoline hydrochloride.
This in-depth guide serves as a critical resource for professionals in the pharmaceutical and chemical research sectors, providing a thorough examination of this compound. This compound, a key building block in modern medicinal chemistry, holds significant potential in the development of novel therapeutics. This document offers a consolidated repository of its nomenclature, chemical and physical characteristics, a detailed synthesis protocol, and its burgeoning applications in drug discovery, particularly in the fields of neurodegenerative disease and oncology.
Chemical Identity and Nomenclature: Establishing a Clear Profile
This compound is a pyridine derivative characterized by an amino group at the 3-position, a methoxy group at the 6-position, and a methyl group at the 2-position, presented as a hydrochloride salt. The inherent complexity of chemical nomenclature has led to a variety of synonyms for this compound, which can create ambiguity in research and procurement. A clear understanding of these alternative names is paramount for accurate scientific communication.
The most prevalent synonyms and identifiers for this compound are detailed below:
Table 1: Synonyms and Identifiers for this compound and its Free Base
| Compound Form | Systematic Name | Common Synonyms | CAS Registry Number(s) |
| Hydrochloride Salt | 6-methoxy-2-methylpyridin-3-amine hydrochloride | 3-Amino-6-methoxy-2-picoline HCl | 320577-63-7[1][2][3], 1159811-56-9[4][5] |
| Free Base | 6-methoxy-2-methylpyridin-3-amine | 3-Amino-6-methoxy-2-picoline, 3-Amino-6-methoxy-2-methylpyridine | 52090-56-9[6][7] |
| Related Dihydrochloride | 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride | 3-Amino-6-methoxy-2-(methylamino)pyridine dihydrochloride | 83732-72-3[8] |
It is crucial for researchers to cross-reference these identifiers to ensure the procurement and application of the correct chemical entity for their specific experimental needs. The hydrochloride salt form is often preferred in experimental setting due to its enhanced stability and solubility.[9]
Physicochemical Properties: A Foundation for Application
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. These properties dictate its behavior in various solvents and reaction conditions.
Table 2: Physicochemical Properties of 3-Amino-6-methoxy-2-picoline and its Hydrochloride Salt
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Molecular Formula | C₇H₁₀N₂O | C₇H₁₁ClN₂O | [7],[10] |
| Molecular Weight | 138.17 g/mol | 174.63 g/mol | [7],[10] |
| Appearance | Solid or Liquid | Crystalline Powder | [7] |
| Storage Conditions | 2-8°C, dry, inert atmosphere | Room Temperature | [6] |
Synthesis Protocol: A Step-by-Step Guide
The synthesis of substituted pyridines is a cornerstone of medicinal chemistry. While multiple synthetic routes can be envisioned for this compound, a common and effective strategy involves the reduction of a nitro-substituted pyridine precursor. The following protocol is a representative synthesis based on established chemical principles for analogous compounds.
Experimental Protocol: Synthesis of 2,3-diamino-6-methoxypyridine dihydrochloride
This protocol details the synthesis of a closely related compound, 2,3-diamino-6-methoxypyridine dihydrochloride, which follows a similar synthetic logic.[11]
Step 1: Methoxylation of 2-amino-6-chloro-3-nitropyridine
-
To a solution of sodium methoxide in methanol, add 2-amino-6-chloro-3-nitropyridine.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-amino-6-methoxy-3-nitropyridine.
Causality: The nucleophilic aromatic substitution of the chloro group with a methoxy group is facilitated by the electron-withdrawing nitro group.
Step 2: Reduction of the Nitro Group
-
Dissolve 2-amino-6-methoxy-3-nitropyridine in concentrated hydrochloric acid at room temperature.[11]
-
Cool the solution to approximately 15°C.[11]
-
Slowly add a reducing agent, such as stannous chloride dihydrate, to the reaction mixture.[11]
-
Heat the reaction to 35-40°C and stir for 5-6 hours, monitoring by TLC.[11]
-
Once the reaction is complete, cool the mixture to 20°C and stir for an additional hour to facilitate precipitation of the product.[11]
-
Collect the precipitated 2,3-diamino-6-methoxypyridine dihydrochloride by filtration, wash with a small amount of cold water, and dry under vacuum.
Causality: The nitro group is selectively reduced to an amino group in the presence of a suitable reducing agent under acidic conditions, directly yielding the dihydrochloride salt.
Caption: Synthetic workflow for a related diaminopyridine dihydrochloride.
Applications in Drug Discovery and Development
The structural motifs present in this compound make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. Its utility spans several therapeutic areas, with notable examples in neurodegenerative diseases and oncology.
Central Nervous System (CNS) Applications: Imaging Neurodegeneration
A critical area of application for aminopyridine derivatives is in the development of Positron Emission Tomography (PET) imaging agents for neurodegenerative diseases such as Parkinson's disease.[1][12] The fibrillary aggregation of α-synuclein is a key pathological hallmark of Parkinson's, and PET tracers that can selectively bind to these aggregates are urgently needed for early diagnosis and monitoring of disease progression.[1][3]
Researchers have utilized a structurally similar compound, 6-methoxypyridin-3-amine, in the synthesis of novel quinoline-amine derivatives.[13][14] These derivatives have demonstrated high binding affinity for α-synuclein aggregates, making them promising candidates for development as PET radioligands.[13][14] The synthesis of these molecules often employs a Buchwald-Hartwig amination reaction to couple the aminopyridine core with a quinoline moiety.[13]
Caption: Application of aminopyridine derivatives in developing PET ligands for Parkinson's.
Oncology: Targeting Key Signaling Pathways
The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.[6] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of tumorigenesis.
Aurora Kinase Inhibition: Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[15] Several aminopyridine-based compounds have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[4][15] For instance, pyrimidine-based derivatives have been designed to inhibit Aurora A kinase activity, thereby reducing the levels of oncogenic proteins like cMYC and MYCN.[5]
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[16][17] Its aberrant activation is a frequent event in a wide range of human cancers. Consequently, the development of inhibitors targeting key nodes in this pathway is a major focus of cancer drug discovery.[6] Aminopyridine and related heterocyclic structures are integral components of many potent and selective inhibitors of PI3K, Akt, and mTOR.[16] For example, a series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been designed as PI3K inhibitors.[10]
Caption: Inhibition of key oncogenic signaling pathways by aminopyridine-based compounds.
Conclusion
This compound is a synthetically versatile and medicinally significant molecule. Its utility as a foundational building block in the creation of targeted therapies for neurodegenerative diseases and cancer underscores its importance in modern drug discovery. This guide provides a comprehensive, albeit not exhaustive, overview to aid researchers in harnessing the full potential of this valuable chemical entity. A thorough understanding of its nomenclature, properties, and reactive potential is the first step toward innovative therapeutic design.
References
- 1. researchgate.net [researchgate.net]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson’s Disease with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. axonmedchem.com [axonmedchem.com]
- 8. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 9. adooq.com [adooq.com]
- 10. researchgate.net [researchgate.net]
- 11. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 12. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. download.atlantis-press.com [download.atlantis-press.com]
- 15. Aurora B Inhibitors as Cancer Therapeutics | MDPI [mdpi.com]
- 16. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical and Experimental Properties of 3-Amino-6-methoxy-2-picoline HCl
Foreword: Bridging Theory and Practice for a Novel Pyridine Derivative
Welcome to this comprehensive technical guide on 3-Amino-6-methoxy-2-picoline hydrochloride (HCl). This document is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis who are interested in the nuanced properties of substituted pyridines. The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, and understanding the interplay of its substituents is paramount for rational drug design and the development of novel functional materials.[1]
This guide moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide a holistic view that integrates theoretical predictions with practical, field-proven insights. Due to the limited availability of direct experimental data for this specific hydrochloride salt in publicly accessible literature, this guide will take a unique approach. We will first establish a theoretical baseline for the parent compound, 3-Amino-6-methoxy-2-methylpyridine, by leveraging data from closely related analogs. Subsequently, we will propose a robust, scientifically grounded, hypothetical synthesis protocol and predict the spectral characteristics of the final hydrochloride salt. This methodology serves as a powerful predictive tool, enabling researchers to anticipate the behavior of this compound and design experiments with a higher probability of success. Every step and prediction is rooted in established chemical principles and supported by authoritative references, ensuring a self-validating and trustworthy framework.
Section 1: Foundational Understanding of the Core Moiety
The subject of our investigation is 3-Amino-6-methoxy-2-picoline HCl, a molecule that combines several key functional groups on a pyridine ring: an amino group, a methoxy group, and a methyl group (picoline). These substituents are expected to significantly influence the molecule's electronic properties, reactivity, and ultimately its biological activity. Such substituted pyridines are valuable intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals, with applications in areas like neurological disorders and the development of antimicrobial and anti-inflammatory agents.[1]
Physicochemical Properties: A Comparative Analysis
Direct experimental data for 3-Amino-6-methoxy-2-picoline HCl is scarce. However, we can infer its probable characteristics by examining the properties of the free base, 3-Amino-6-methoxy-2-methylpyridine, and a closely related isomer, 3-Amino-2-methoxy-6-picoline.
| Property | 3-Amino-6-methoxy-2-methylpyridine (Predicted/Reported for free base) | 3-Amino-2-methoxy-6-picoline (Computed) | 3-Amino-6-methoxy-2-picoline HCl (Predicted) |
| Molecular Formula | C7H10N2O[2] | C7H10N2O[3] | C7H11ClN2O[4] |
| Molecular Weight | 138.17 g/mol [2] | 138.17 g/mol [3] | 174.63 g/mol [4] |
| Appearance | Solid (white or off-white)[2] | Dark brown liquid[5] | Crystalline solid |
| Melting Point | ~40-45 °C[2] | Not available | Higher than the free base due to salt formation |
| Boiling Point | ~250-260 °C[2] | 246.688 °C at 760 mmHg[5] | Decomposes upon strong heating |
| Solubility | Slightly soluble in water; soluble in ethanol, methanol, dichloromethane[2] | Not available | Soluble in water and polar protic solvents |
| pKa | ~9-10 (for the amino group)[2] | Not available | The pyridinium ion will have a pKa in the acidic range |
| LogP (Computed) | Not available | 0.9[3] | Lower than the free base due to increased polarity |
Causality Behind the Predictions: The hydrochloride salt is expected to be a crystalline solid with a higher melting point and greater water solubility compared to its free base. This is a direct consequence of the ionic character introduced by the protonation of the pyridine nitrogen or the exocyclic amino group by hydrochloric acid. The increased polarity will also lead to a lower octanol-water partition coefficient (LogP).
Section 2: A Proposed Pathway to Synthesis
Retrosynthetic Analysis
Our target molecule can be conceptually disconnected to reveal plausible starting materials. A logical approach is the amination of a halogenated precursor, a widely used transformation in organic synthesis.
Caption: Retrosynthetic analysis of 3-Amino-6-methoxy-2-picoline HCl.
Hypothetical Experimental Protocol
This protocol is designed to be a self-validating system, with each step leading to a characterizable intermediate.
Step 1: Bromination of a Suitable Picoline Precursor
The initial step would involve the selective bromination of a commercially available 2-methyl-6-methoxypyridine at the 3-position.
-
Rationale: The methoxy group at the 6-position and the methyl group at the 2-position are both ortho-, para-directing activators. The 3- and 5-positions are electronically enriched, making them susceptible to electrophilic substitution. Steric hindrance from the adjacent methyl group might favor substitution at the 3-position.
-
Procedure:
-
To a solution of 2-methyl-6-methoxypyridine (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent) at 0 °C, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-bromo-6-methoxy-2-picoline.
-
Step 2: Copper-Catalyzed Amination
The bromo-intermediate can then be subjected to a copper-catalyzed amination reaction to introduce the amino group at the 3-position.[6]
-
Rationale: Copper-catalyzed amination is a well-established method for forming C-N bonds with aryl halides. It offers good functional group tolerance and generally proceeds under milder conditions than palladium-catalyzed reactions.
-
Procedure:
-
To a pressure-rated reaction vessel, add 3-bromo-6-methoxy-2-picoline (1.0 eq), copper(I) oxide (Cu₂O) (0.05 eq), a suitable ligand such as N,N'-dimethylethylenediamine (DMEDA) (0.1 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).
-
Add aqueous ammonia (excess) and a solvent such as ethylene glycol.
-
Seal the vessel and heat to 60-80 °C for 16-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 3-amino-6-methoxy-2-picoline.
-
Step 3: Formation of the Hydrochloride Salt
The final step involves the formation of the hydrochloride salt to improve stability and aqueous solubility.
-
Rationale: The formation of a hydrochloride salt is a standard procedure in pharmaceutical development to convert a basic compound into a more handleable and often crystalline form.
-
Procedure:
-
Dissolve the purified 3-amino-6-methoxy-2-picoline in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield 3-amino-6-methoxy-2-picoline HCl.
-
Caption: Proposed workflow for the synthesis of 3-Amino-6-methoxy-2-picoline HCl.
Section 3: Predicted Spectroscopic Data for 3-Amino-6-methoxy-2-picoline HCl
The following spectral data are predictions based on the analysis of structurally similar compounds and general principles of spectroscopy. These predictions provide a valuable reference for the characterization of the synthesized compound.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆, δ in ppm)
-
Rationale: The spectrum is predicted in DMSO-d₆, a common solvent for amine salts. The protonation of the pyridine nitrogen will cause a downfield shift of the aromatic protons. The chemical shifts are estimated based on data for similar pyridine derivatives.[7][8] The broad signals for the amino and ammonium protons are expected due to exchange with residual water and quadrupolar broadening from the nitrogen atom.
-
δ ~7.5-7.7 (d, 1H): Aromatic proton at the 4-position.
-
δ ~6.8-7.0 (d, 1H): Aromatic proton at the 5-position.
-
δ ~4.0-5.0 (br s, 3H): Protons of the -NH₃⁺ group (or a combination of -NH₂ and pyridinium N⁺-H).
-
δ ~3.9 (s, 3H): Methoxy (-OCH₃) protons.
-
δ ~2.5 (s, 3H): Methyl (-CH₃) protons.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆, δ in ppm)
-
Rationale: The carbon chemical shifts are predicted based on the expected electronic environment of each carbon atom and by comparison with related structures.[6][7] The carbons attached to nitrogen and oxygen will be the most downfield.
-
δ ~160-165: C6 (attached to the methoxy group).
-
δ ~145-150: C2 (attached to the methyl group).
-
δ ~130-135: C4.
-
δ ~120-125: C3 (attached to the amino group).
-
δ ~110-115: C5.
-
δ ~55-60: Methoxy carbon (-OCH₃).
-
δ ~15-20: Methyl carbon (-CH₃).
Predicted FT-IR Spectrum (KBr, cm⁻¹)
-
Rationale: The predicted IR absorbances are based on characteristic vibrational frequencies of the functional groups present in the molecule. The formation of the ammonium salt will introduce new bands and shift existing ones.[9][10]
-
3200-3400 (broad): N-H stretching vibrations of the amino group.
-
2800-3100 (broad): N⁺-H stretching of the pyridinium ion.
-
2950-3050: C-H stretching of the aromatic and methyl groups.
-
~1600-1650: N-H bending vibrations and C=C/C=N stretching of the pyridine ring.
-
~1450-1550: Aromatic ring stretching vibrations.
-
~1250-1300: Asymmetric C-O-C stretching of the methoxy group.
-
~1000-1050: Symmetric C-O-C stretching of the methoxy group.
Predicted Mass Spectrum (EI)
-
Rationale: In electron ionization mass spectrometry, the molecule is expected to fragment in a predictable manner. The molecular ion of the free base would be observed.
-
m/z 138 (M⁺): Molecular ion of the free base (3-Amino-6-methoxy-2-picoline).
-
m/z 123: Loss of a methyl radical (•CH₃) from the molecular ion.
-
m/z 108: Loss of a methoxy radical (•OCH₃) or formaldehyde (CH₂O) from the molecular ion.
-
m/z 94: Further fragmentation of the pyridine ring.
Section 4: Potential Applications and Future Directions
3-Amino-6-methoxy-2-picoline HCl, as a substituted pyridine, holds significant potential as a key building block in several areas of chemical research and development:
-
Pharmaceutical Synthesis: Its structure makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors and other targeted therapies.[1]
-
Agrochemical Development: The pyridine core is a common feature in many modern pesticides and herbicides. This compound could serve as a precursor for the development of new crop protection agents.[1]
-
Materials Science: The amino and methoxy groups can act as ligands for metal coordination, opening up possibilities for the design of novel catalysts, sensors, and functional materials.
The theoretical and predictive framework laid out in this guide provides a solid foundation for initiating research on this promising compound. Experimental validation of the proposed synthesis and spectroscopic characterization will be the crucial next steps in unlocking its full potential.
References
- 1. FCKeditor - Resources Browser [nstu.ru]
- 2. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China | Properties, Applications, Safety Data [pipzine-chem.com]
- 3. 3-Amino-2-methoxy-6-picoline | C7H10N2O | CID 10606805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. 3-Picoline(108-99-6) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-Aminopyridine [webbook.nist.gov]
Spectroscopic Data for 2-Methoxy-6-methylpyridin-3-amine: A Technical Guide for Researchers
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-methoxy-6-methylpyridin-3-amine, a substituted pyridine derivative with potential applications in pharmaceutical and materials science research. While direct experimental spectra for this specific compound are not widely available in the public domain, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive analysis. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the characterization and quality control of 2-methoxy-6-methylpyridin-3-amine and related compounds.
Introduction: The Significance of Spectroscopic Characterization
2-Methoxy-6-methylpyridin-3-amine (C₇H₁₀N₂O, Molar Mass: 138.17 g/mol ) is a heterocyclic amine whose utility in synthetic chemistry is predicated on the precise understanding of its structure and purity.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular architecture and confirming the identity of synthesized compounds. This guide provides a detailed projection of the spectroscopic signatures of 2-methoxy-6-methylpyridin-3-amine, enabling researchers to validate their synthetic outcomes.
Molecular Structure and Predicted Spectroscopic Correlations
The structural features of 2-methoxy-6-methylpyridin-3-amine, including the substituted pyridine ring, the primary amine, the methoxy group, and the methyl group, each contribute distinct signals in its various spectra.
Caption: Molecular structure of 2-methoxy-6-methylpyridin-3-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amine protons, and the protons of the methyl and methoxy groups.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Justification |
| ~ 6.8 - 7.2 | Doublet | 1H | H-4 | Aromatic proton ortho to the electron-donating amine group and meta to the methoxy group. |
| ~ 6.3 - 6.7 | Doublet | 1H | H-5 | Aromatic proton ortho to the methoxy group and meta to the amine group. |
| ~ 3.8 - 4.2 | Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary and they may appear as a broad singlet. |
| ~ 3.8 | Singlet | 3H | -OCH₃ | Typical chemical shift for a methoxy group attached to an aromatic ring. |
| ~ 2.4 | Singlet | 3H | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum will provide insights into the carbon skeleton of the molecule. Aromatic carbons will appear in the downfield region, while the aliphatic carbons of the methyl and methoxy groups will be in the upfield region.
| Predicted Chemical Shift (δ) ppm | Assignment | Justification |
| ~ 155 - 160 | C-2 | Carbon bearing the methoxy group, significantly deshielded. |
| ~ 145 - 150 | C-6 | Carbon bearing the methyl group. |
| ~ 135 - 140 | C-3 | Carbon bearing the amine group. |
| ~ 115 - 120 | C-4 | Aromatic CH. |
| ~ 105 - 110 | C-5 | Aromatic CH, shielded by the ortho methoxy group. |
| ~ 53 - 56 | -OCH₃ | Typical chemical shift for a methoxy carbon. The exact shift can be influenced by the conformation of the methoxy group relative to the aromatic ring.[2] |
| ~ 20 - 25 | -CH₃ | Typical chemical shift for a methyl group on an aromatic ring. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
References
Methodological & Application
Application Notes & Protocols: Synthesis of Novel Derivatives from 3-Amino-6-methoxy-2-picoline Hydrochloride
Introduction
3-Amino-6-methoxy-2-picoline hydrochloride is a highly versatile heterocyclic building block that serves as a valuable starting material in the synthesis of a diverse array of chemical entities for drug discovery and medicinal chemistry. Its structure, featuring a reactive primary amino group, an electron-donating methoxy group, and a pyridine core, allows for a wide range of chemical modifications. The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1][2][3][4][5] Derivatives of 3-amino-2-picoline have been explored for various therapeutic applications, including the development of antineoplastic agents.[6]
This guide provides detailed protocols for the synthesis of novel derivatives from this compound, focusing on three robust and widely applicable synthetic methodologies: Amide Bond Formation, Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination. These methods enable the generation of compound libraries with diverse functionalities, which are essential for structure-activity relationship (SAR) studies in drug development.
Core Synthetic Methodologies
The primary amino group on the 3-Amino-6-methoxy-2-picoline scaffold is the key handle for derivatization. The following sections detail the protocols for its functionalization.
Amide Bond Formation: Coupling with Carboxylic Acids
Amide bond formation is one of the most fundamental and frequently employed reactions in medicinal chemistry.[7][8] The reaction involves the coupling of the primary amine of 3-Amino-6-methoxy-2-picoline with a carboxylic acid in the presence of a coupling agent. This method allows for the introduction of a vast array of side chains, enabling fine-tuning of the physicochemical and pharmacological properties of the resulting molecules.
Protocol: General Procedure for Amide Bond Formation using HATU
Materials and Reagents:
-
This compound
-
Carboxylic acid of choice (e.g., benzoic acid, acetic acid, etc.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Preparation of the Free Base: To a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane or ethyl acetate, add a mild base such as saturated sodium bicarbonate solution. Stir for 15-30 minutes, then separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free amine. It is advisable to use the free base immediately in the next step.
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Activation: Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.
-
Addition of Amine and Base: To the activated carboxylic acid solution, add a solution of 3-Amino-6-methoxy-2-picoline (the free base from step 1, 1.0 eq) in anhydrous DMF, followed by the dropwise addition of DIPEA (2.5 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Causality Behind Experimental Choices:
-
HATU is chosen as the coupling agent due to its high efficiency and low rate of racemization for chiral carboxylic acids.
-
DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction and to scavenge the proton released, driving the reaction to completion.
-
Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents.
-
The aqueous work-up is essential to remove the DMF, excess reagents, and byproducts.
Table 1: Representative Carboxylic Acids for Amide Coupling
| Carboxylic Acid | Structure | Potential Application of Derivative |
| Benzoic Acid | C₆H₅COOH | Introduction of an aromatic moiety |
| Acetic Acid | CH₃COOH | Addition of a small alkyl group |
| Isonicotinic Acid | C₆H₅NCOOH | Incorporation of a second pyridine ring |
| Cyclohexanecarboxylic Acid | C₆H₁₁COOH | Introduction of a saturated cyclic system |
Diagram 1: General Workflow for Amide Bond Formation
Caption: Workflow for amide derivative synthesis.
Suzuki-Miyaura Cross-Coupling: Formation of N-Aryl Derivatives
The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds.[9][10] While traditionally used for C-C bond formation, variations of this reaction can be adapted for C-N bond formation, particularly with nitrogen-containing heterocycles.[1][11] This protocol describes the coupling of 3-Amino-6-methoxy-2-picoline with arylboronic acids.
Protocol: General Procedure for Suzuki-Miyaura N-Arylation
Materials and Reagents:
-
3-Amino-6-methoxy-2-picoline (free base)
-
Arylboronic acid of choice (e.g., phenylboronic acid, 4-fluorophenylboronic acid)
-
Pd(OAc)₂ (Palladium(II) acetate) or a pre-formed catalyst like P1 or P2.[11]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
K₃PO₄ (Potassium phosphate)
-
1,4-Dioxane
-
Deionized water
-
Celatom® or Celite®
Equipment:
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (glovebox or Schlenk line)
-
Heating block or oil bath
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk tube or microwave vial under an inert atmosphere, combine 3-Amino-6-methoxy-2-picoline (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (2-5 mol%), the phosphine ligand (e.g., SPhos, 3-7.5 mol%), and K₃PO₄ (2.0 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 or 5:1 v/v).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celatom® or Celite® to remove the palladium catalyst.
-
Extraction and Concentration: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Characterization: Characterize the purified N-aryl derivative by NMR and MS.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich ligands like SPhos and XPhos are known to promote the reductive elimination step and improve catalyst stability and activity.[11]
-
Base: K₃PO₄ is a commonly used base in Suzuki-Miyaura couplings; it is strong enough to facilitate the transmetalation step without promoting significant side reactions.
-
Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is essential for dissolving both the organic reactants and the inorganic base.
Diagram 2: Suzuki-Miyaura N-Arylation Scheme
Caption: General scheme for Suzuki-Miyaura N-arylation.
Buchwald-Hartwig Amination: Coupling with Aryl Halides
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[12][13] It allows for the coupling of amines with aryl halides or pseudohalides, offering a broad substrate scope and functional group tolerance.[14][15][16]
Protocol: General Procedure for Buchwald-Hartwig Amination
Materials and Reagents:
-
3-Amino-6-methoxy-2-picoline (free base)
-
Aryl halide of choice (e.g., bromobenzene, 4-chlorotoluene)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
A suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like BrettPhos)
-
A strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃)
-
Anhydrous toluene or dioxane
Equipment:
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Heating source
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 eq).
-
Addition of Reactants and Solvent: Add the aryl halide (1.0 eq), 3-Amino-6-methoxy-2-picoline (1.2 eq), and the anhydrous solvent (toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture to 80-120 °C with stirring until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a plug of silica gel or Celite® to remove insoluble materials.
-
Concentration and Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired diarylamine derivative.
-
Characterization: Analyze the final product by NMR and MS to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand is critical for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[12][15]
-
Base Selection: The choice of base is crucial and depends on the substrate. Strong bases like NaOt-Bu are often required for less reactive aryl chlorides, while weaker bases like K₂CO₃ or Cs₂CO₃ may be sufficient for more reactive aryl bromides and iodides.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and lead to side reactions. Therefore, the use of anhydrous solvents and an inert atmosphere is essential.
Table 2: Summary of Reaction Conditions
| Reaction Type | Catalyst/Reagent | Ligand | Base | Solvent | Temperature (°C) |
| Amide Formation | HATU | - | DIPEA | DMF | Room Temp. |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos/XPhos | K₃PO₄ | Dioxane/H₂O | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP/Xantphos | NaOt-Bu/Cs₂CO₃ | Toluene/Dioxane | 80-120 |
Characterization of Synthesized Derivatives
The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.
Table 3: Hypothetical Characterization Data for a Representative Derivative (N-(6-methoxy-2-methylpyridin-3-yl)benzamide)
| Analysis | Expected Result |
| Yield | 85% |
| Appearance | White solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.2 (s, 1H, NH), 7.9 (d, 2H), 7.6-7.4 (m, 4H), 6.8 (d, 1H), 3.9 (s, 3H, OCH₃), 2.5 (s, 3H, CH₃) |
| HRMS (ESI) | Calculated for C₁₄H₁₄N₂O₂ [M+H]⁺: 243.1134; Found: 243.1130 |
| Purity (HPLC) | >98% |
Conclusion
This compound is a readily available and highly adaptable starting material for the synthesis of diverse libraries of pyridine derivatives. The protocols detailed in this guide for amide bond formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide robust and reliable methods for researchers in medicinal chemistry and drug discovery. The ability to systematically modify the structure of this scaffold allows for the exploration of structure-activity relationships and the optimization of lead compounds for various therapeutic targets.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amide Bond Activation of Biological Molecules [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders | CoLab [colab.ws]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Utilization of 3-Amino-6-methoxy-2-picoline HCl in Medicinal Chemistry
Introduction: The Strategic Value of the Aminopicoline Scaffold
In the landscape of modern drug discovery, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of immense value. The substituted pyridine ring is a cornerstone of this concept, and among its many derivatives, 3-Amino-6-methoxy-2-picoline stands out as a particularly versatile and strategic building block. Its hydrochloride salt is a stable, readily available starting material that offers medicinal chemists a trifecta of reactive handles: a nucleophilic amino group, a methyl group amenable to functionalization, and a pyridine ring that can be derivatized through various cross-coupling strategies.
This guide provides an in-depth exploration of the applications of 3-Amino-6-methoxy-2-picoline HCl, moving beyond simple cataloging of reactions to explain the underlying principles and strategic considerations for its use in designing and synthesizing novel therapeutic agents. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals aiming to leverage this scaffold in their quest for next-generation medicines. This compound serves as a key intermediate in the synthesis of a range of pharmaceuticals, including those targeting neurological disorders, as well as in the development of agrochemicals.[1]
Physicochemical and Handling Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and reproducible synthetic chemistry. The hydrochloride salt of 3-Amino-6-methoxy-2-picoline ensures improved stability and handling characteristics compared to the free base.
| Property | Value | Source |
| Chemical Formula | C₇H₁₁ClN₂O | ChemWhat[2] |
| Molecular Weight | 174.63 g/mol | ChemWhat[2] |
| Appearance | White to off-white crystalline powder | Pipzine Chemicals[3] |
| Melting Point | Not explicitly defined (decomposition may occur) | N/A |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | Pipzine Chemicals[3] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | ChemicalBook[4] |
Note on Handling: As with all amine-containing compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations should be carried out in a well-ventilated fume hood.[4]
Core Synthetic Transformations: A Gateway to Molecular Diversity
The true power of 3-Amino-6-methoxy-2-picoline HCl lies in its synthetic versatility. The primary amino group serves as a potent nucleophile and a handle for a variety of transformations, while the pyridine ring itself can be further elaborated. Below, we detail two of the most impactful classes of reactions for this scaffold in medicinal chemistry: palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and amines under relatively mild conditions.[5] In the context of our scaffold, the amino group of 3-Amino-6-methoxy-2-picoline can act as the nucleophilic partner, coupling with a diverse range of aryl or heteroaryl halides to construct complex molecular architectures. This reaction is particularly valuable for building molecules that target protein kinases, where an amino-heteroaryl linkage often serves as a key hinge-binding motif.
Detailed Protocol: Buchwald-Hartwig Amination of an Aryl Halide with 3-Amino-6-methoxy-2-picoline
This protocol is a representative example for the coupling of 3-Amino-6-methoxy-2-picoline with an aryl halide, based on procedures for similar substrates.[6][7][8]
Materials:
-
3-Amino-6-methoxy-2-picoline HCl (1.0 equiv)
-
Aryl halide (e.g., 2-chloro-6-(methoxymethoxy)quinoline) (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mol%)
-
Xantphos (0.1 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-Amino-6-methoxy-2-picoline HCl (1.0 equiv), the aryl halide (1.0 equiv), and cesium carbonate (2.0 equiv).
-
Inerting the Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (Pd₂(dba)₃, 0.025 mol%) and the phosphine ligand (Xantphos, 0.1 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to the flask. The final concentration of the limiting reagent should be in the range of 0.1-0.2 M.
-
Reaction Execution: Place the flask in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours depending on the reactivity of the aryl halide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired N-aryl-3-amino-6-methoxy-2-picoline derivative.
Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura coupling is another indispensable tool in the medicinal chemist's arsenal, facilitating the formation of carbon-carbon bonds between an organoboron species and an organohalide.[9][10] While 3-Amino-6-methoxy-2-picoline itself is not halogenated, it can be readily converted to a halo-picoline derivative (e.g., through Sandmeyer reaction of the amino group or direct halogenation of the pyridine ring), which can then participate in Suzuki coupling. This opens up a vast chemical space for the synthesis of biaryl and hetero-biaryl compounds, which are prevalent in many classes of therapeutic agents.
Representative Protocol: Suzuki-Miyaura Coupling of a Halogenated 3-Amino-6-methoxy-2-picoline Derivative
This protocol is a generalized procedure for the Suzuki coupling of a hypothetical bromo-derivative of our scaffold with an arylboronic acid, based on established methods for similar heteroaryl halides.[11]
Materials:
-
3-Amino-5-bromo-6-methoxy-2-picoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Standard glassware for inert atmosphere chemistry
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the bromo-picoline derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inerting the Atmosphere: Seal the flask and create an inert atmosphere as described in the Buchwald-Hartwig protocol.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualization of a Key Synthetic Workflow
The following diagram illustrates a common synthetic sequence starting from 3-Amino-6-methoxy-2-picoline HCl, leading to a more complex, drug-like scaffold through N-arylation.
References
- 1. mdpi.com [mdpi.com]
- 2. "Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine derivatives fo" by Haiyang Zhao, Tianyu Huang et al. [digitalcommons.wustl.edu]
- 3. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China | Properties, Applications, Safety Data [pipzine-chem.com]
- 4. 3-AMINO-2-METHOXY-6-PICOLINE - Safety Data Sheet [chemicalbook.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Aminopicoline Substrates
Introduction: The Strategic Importance of N-Aryl Aminopicolines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] Aminopicolines, a class of aminopyridines, are particularly valuable building blocks in drug discovery due to their ability to act as bioisosteres and engage in specific hydrogen bonding interactions. The direct N-arylation of aminopicolines via the Buchwald-Hartwig amination offers a streamlined approach to complex molecules, overcoming the limitations of traditional methods that often require harsh conditions and exhibit limited functional group tolerance.[1]
This guide provides a detailed protocol and foundational understanding for performing the Buchwald-Hartwig amination with aminopicoline substrates. It is designed for researchers, scientists, and drug development professionals seeking to leverage this transformative reaction in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium(0) species.[2] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The cycle initiates with the oxidative addition of an aryl halide to the active Pd(0) catalyst.[5][6] This is followed by coordination of the aminopicoline and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[2][7] The choice of ligand is critical as it influences the rates of both oxidative addition and reductive elimination, ultimately impacting the reaction's efficiency and scope.[6][8]
Experimental Protocol: N-Arylation of 2-Amino-3-picoline
This protocol provides a general procedure for the palladium-catalyzed amination of 2-amino-3-picoline with an aryl bromide.
Reagents and Equipment:
-
2-Amino-3-picoline
-
Aryl bromide
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)[4]
-
Phosphine ligand (e.g., XPhos, RuPhos)[6]
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)[9]
-
Anhydrous solvent (e.g., toluene, dioxane)[10]
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add the aryl bromide (1.0 mmol), 2-amino-3-picoline (1.2 mmol), and the base (1.4 mmol).
-
Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.[9] The slight excess of the amine and base drives the reaction to completion.
-
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium precatalyst (e.g., 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., 0.04 mmol, 4 mol%) and add them to the reaction flask.
-
Rationale: The choice of catalyst and ligand is substrate-dependent. Bulky, electron-rich phosphine ligands are often employed to facilitate both oxidative addition and reductive elimination.[6]
-
-
Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of toluene) to the flask via syringe.
-
Rationale: Anhydrous solvents are necessary to prevent quenching of the base and potential side reactions. Toluene is a common choice due to its ability to dissolve the reagents and its relatively high boiling point.[10]
-
-
Reaction Execution: Seal the flask or tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Rationale: The reaction progress should be monitored by a suitable technique such as TLC, GC-MS, or LC-MS.
-
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Table of Reaction Parameters
The optimal conditions for the Buchwald-Hartwig amination of aminopicolines can vary depending on the specific substrates. The following table provides a summary of commonly used components.
| Component | Examples | Typical Loading/Concentration | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles (e.g., XPhos-Pd-G3) | 1-5 mol% | Palladacycles are often more air-stable and provide more consistent results.[4] |
| Ligand | XPhos, RuPhos, BrettPhos, dppf | 1.1-2.2 eq. relative to Pd | Bulky biarylphosphine ligands are generally effective for challenging substrates.[3][6] |
| Base | NaOtBu, KOtBu, K₂CO₃, Cs₂CO₃ | 1.4-2.0 equivalents | Stronger bases like alkoxides are often used, but carbonates can be employed for base-sensitive substrates.[9] |
| Solvent | Toluene, Dioxane, THF | 0.1 - 0.5 M | The choice of solvent can influence reaction rates and solubility.[10] |
| Temperature | 80 - 120 °C | Higher temperatures are often required for less reactive aryl chlorides.[11] |
Troubleshooting Common Issues
-
Low or No Conversion: This can be due to an inactive catalyst. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Consider screening different ligands or using a more active pre-catalyst.[11][12]
-
Side Reactions: The formation of hydrodehalogenated arene can be a significant side reaction. This can sometimes be suppressed by using a different ligand or base.[13]
-
Difficulty with Volatile Amines: For low-boiling aminopicoline derivatives, conducting the reaction in a sealed tube is recommended to prevent the evaporation of the amine.[14][15]
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl aminopicolines. A rational approach to reaction optimization, guided by a solid mechanistic understanding, will enable researchers to successfully apply this powerful methodology to a wide range of substrates. The protocol and guidelines presented here serve as a robust starting point for the development of efficient and reliable C-N bond-forming reactions in the pursuit of novel chemical entities.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. nbinno.com [nbinno.com]
- 5. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. reddit.com [reddit.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
The Versatile Building Block: 3-Amino-6-methoxy-2-picoline Hydrochloride in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Key Synthetic Intermediate
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic use of highly functionalized heterocyclic building blocks is paramount. 3-Amino-6-methoxy-2-picoline hydrochloride, a substituted pyridine derivative, has emerged as a valuable intermediate for the construction of complex molecular architectures.[1][2] Its unique arrangement of a nucleophilic amino group, an electron-donating methoxy group, and a methyl group on the pyridine core allows for diverse and regioselective transformations. This guide provides an in-depth exploration of the applications of this compound, focusing on its role in palladium-catalyzed cross-coupling reactions, which are foundational in contemporary drug discovery.[1][2] We will delve into the practical aspects of its use, from handling the hydrochloride salt to detailed, field-proven protocols for key synthetic transformations.
Handling the Hydrochloride Salt: Liberation of the Active Free Base
3-Amino-6-methoxy-2-picoline is often supplied as a hydrochloride salt to enhance its stability and shelf-life. However, for most synthetic applications, particularly in cross-coupling reactions, the free amino group is the desired reactive species. Therefore, neutralization of the hydrochloride salt to liberate the free base is a critical preliminary step.
Protocol 1: Generation of 3-Amino-6-methoxy-2-picoline (Free Base)
This protocol describes a standard aqueous workup procedure for the neutralization of the hydrochloride salt.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M sodium carbonate (Na₂CO₃) solution[3]
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of deionized water in a round-bottom flask or beaker.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate or 1M sodium carbonate to the dissolved amine salt with stirring.[3] Continue the addition until the pH of the aqueous solution is basic (pH 8-9), which can be checked with pH paper. Effervescence (release of CO₂) will be observed during the addition.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL for a 1 g scale). The free amine is significantly more soluble in organic solvents than its salt form.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the 3-Amino-6-methoxy-2-picoline as a free base. The product can then be used directly in subsequent reactions.
Expert Insight: For reactions that are sensitive to residual water, co-evaporation with an anhydrous solvent like toluene after the initial concentration can be beneficial. Alternatively, for small-scale reactions, the free base can be generated in situ by adding an additional equivalent of a non-nucleophilic base to the reaction mixture.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of 3-Amino-6-methoxy-2-picoline lies in its application as a nucleophile in palladium-catalyzed cross-coupling reactions. The amino group serves as an excellent handle for the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are prevalent in a vast array of biologically active molecules, including kinase inhibitors.
Buchwald-Hartwig Amination: A Gateway to Diverse Aryl Amines
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates.[4][5] This reaction allows for the facile construction of diaryl amines and N-aryl heterocycles, which are key pharmacophores.
Mechanism Overview:
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group on the palladium center undergo reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[4]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the coupling of 3-Amino-6-methoxy-2-picoline with various aryl bromides.
Materials:
-
3-Amino-6-methoxy-2-picoline (free base from Protocol 1)
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or a suitable biaryl phosphine ligand (e.g., XPhos, RuPhos)[6]
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or 1,4-dioxane
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere, add the aryl bromide (1.0 eq), 3-Amino-6-methoxy-2-picoline (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)), the phosphine ligand (e.g., Xantphos (4 mol%)), and the base (e.g., NaOtBu (1.4 eq)).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with stirring. The reaction progress should be monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Data Presentation: Representative Buchwald-Hartwig Couplings
| Entry | Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Xantphos | NaOtBu | Toluene | 100 | Good to Excellent |
| 2 | 1-Bromo-4-methoxybenzene | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | Good to Excellent |
| 3 | 2-Bromopyridine | RuPhos | K₃PO₄ | Toluene | 100 | Moderate to Good |
Note: Yields are generalized based on literature for similar aminopyridine substrates. Optimization is often required for specific substrate combinations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
While the amino group is the primary reactive handle in Buchwald-Hartwig amination, 3-Amino-6-methoxy-2-picoline can also be a precursor to other functionalities. For instance, the amino group can be converted to a halide or triflate, which can then participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. Alternatively, if the pyridine ring itself is halogenated, the amino and methoxy groups act as important directing and activating/deactivating groups. For the purpose of this guide, we will focus on a scenario where a bromo-substituted version of our building block is used.
Mechanism Overview:
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound and an organohalide.
-
Oxidative Addition: Pd(0) inserts into the aryl-halide bond to form a Pd(II) species.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of a hypothetical bromo-substituted derivative of our title compound with an arylboronic acid.
Materials:
-
Bromo-substituted 3-amino-6-methoxy-2-picoline derivative
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) solution
-
1,4-Dioxane or a mixture of Toluene/Ethanol/Water
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the bromo-aminopicoline derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%)), and the base (e.g., 2M aqueous Na₂CO₃ (2.0 eq)).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the desired biaryl product.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | Good to Excellent |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | Good to Excellent |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | Moderate to Good |
Note: Yields are generalized based on literature for similar aminopyridine substrates. The presence of the amino group can sometimes necessitate careful selection of catalyst and ligand to avoid catalyst inhibition.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in organic synthesis. Its utility, particularly in the construction of C-N and C-C bonds through palladium-catalyzed cross-coupling reactions, positions it as a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this compound. As the demand for novel, highly functionalized molecules continues to grow, the importance of strategic building blocks like 3-Amino-6-methoxy-2-picoline is set to increase, paving the way for future discoveries in medicinal and materials chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Synthesizing and Evaluating SHP2 Inhibitors
<3_Step_Process_for_generating_the_response_
-
Step 1: Foundational Knowledge Acquisition & Structuring. I will start by conducting a broad yet deep search on the topic of SHP2 inhibitors. My queries will encompass the synthesis of these inhibitors, their mechanism of action (especially allosteric inhibition), their role in signaling pathways, and the assays used for their evaluation. This initial information gathering will allow me to create a logical structure for the application note. I will move from the broader biological context of SHP2 to the specifics of inhibitor synthesis and then to the practicalities of their application and evaluation.
-
Step 2: Detailed Protocol and Data Synthesis. With a solid structure in place, I will perform more targeted searches to flesh out each section. This will involve finding specific synthetic routes for representative SHP2 inhibitors (like TNO155 or RMC-4550), detailed step-by-step protocols for biochemical and cell-based assays, and quantitative data (like IC50 values) to populate the tables. For each protocol, I will focus on not just the "what" but also the "why," explaining the rationale behind key steps. I will also start drafting the Graphviz diagrams to visually represent complex information like signaling pathways and experimental workflows.
-
Step 3: Refinement, Referencing, and Finalization. In the final step, I will review the entire document for scientific accuracy, clarity, and flow. I will ensure that all claims are supported by in-text citations and that the reference list is complete and correctly formatted with valid, clickable URLs. I will also finalize the Graphviz diagrams, making sure they are clear, well-annotated, and adhere to the specified formatting guidelines. A final check will be performed to ensure all aspects of the user's request, including the detailed application notes, protocols, tables, and diagrams, are comprehensively addressed. This iterative process of searching, synthesizing, and refining will ensure a high-quality, authoritative, and practical guide for the target audience.
Authored by: Gemini, Senior Application Scientist
Introduction: The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that has emerged as a critical target in oncology and other therapeutic areas.[1][2][3] SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs), regulating cellular processes such as proliferation, differentiation, and survival.[4][5][6] Its role as a positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway makes it a compelling target for therapeutic intervention, particularly in cancers driven by aberrant RTK signaling.[4][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of SHP2 inhibitors.
The Rationale for Targeting SHP2: A Central Signaling Node
SHP2 is ubiquitously expressed and plays a pivotal role in signal transduction.[1] In its inactive state, the N-terminal SH2 domain of SHP2 auto-inhibits the catalytic protein tyrosine phosphatase (PTP) domain.[4][5][6] Upon activation by binding to phosphotyrosine residues on RTKs or scaffold proteins, SHP2 undergoes a conformational change, exposing its catalytic site and enabling it to dephosphorylate target proteins, thereby propagating downstream signaling.[4][6] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in various developmental disorders, such as Noonan syndrome, and is a known driver in several cancers, including leukemia and solid tumors.[1][3]
The discovery of allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the inactive conformation of SHP2, has been a significant breakthrough.[6][9] This approach circumvents the challenges associated with targeting the highly conserved active site of phosphatases, offering improved selectivity and drug-like properties.[2][10]
SHP2 Signaling Pathways
SHP2 is a crucial mediator in several key signaling pathways implicated in cancer.
References
- 1. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Structure, function, and pathogenesis of SHP2 in developmental disorders and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SHP2 Phosphatase [biology.kenyon.edu]
- 6. mdpi.com [mdpi.com]
- 7. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Targeting a Cryptic Allosteric Site for Selective Inhibition of the Oncogenic Protein Tyrosine Phosphatase Shp2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-alkylation of 3-Amino-6-methoxy-2-picoline
Abstract
This document provides a comprehensive technical guide for the N-alkylation of 3-amino-6-methoxy-2-picoline, a versatile intermediate in pharmaceutical and agrochemical research.[1] N-alkylated aminopyridines are crucial synthons for a variety of heterocyclic compounds.[2] This guide details a robust and reproducible protocol using common laboratory reagents, focusing on direct alkylation with alkyl halides. It elucidates the underlying reaction mechanism, offers strategies for optimization and troubleshooting, and provides a step-by-step procedure for synthesis, purification, and analysis. The methodologies described herein are designed for researchers, scientists, and drug development professionals aiming to synthesize substituted picoline derivatives with high efficiency and selectivity.
Introduction and Scientific Background
3-Amino-6-methoxy-2-picoline is a substituted pyridine derivative featuring a nucleophilic exocyclic amino group. Its structure is a valuable building block in medicinal chemistry for the development of novel therapeutic agents.[1] The alkylation of the amino group (N-alkylation) is a fundamental transformation that allows for the introduction of various alkyl substituents, thereby enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
The primary challenge in the N-alkylation of aminopyridines is managing the reactivity of the starting material and the product. The mono-alkylated product is often more nucleophilic than the starting primary amine, which can lead to overalkylation and the formation of undesired di-alkylated byproducts.[3][4] Therefore, careful control of stoichiometry and reaction conditions is paramount for achieving selective mono-alkylation.[3]
This application note presents a standard protocol using an alkyl halide as the alkylating agent and potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like N,N-Dimethylformamide (DMF). This system is widely employed due to its effectiveness, mild conditions, and commercial availability of reagents.[5]
Reaction Mechanism and Causality
The N-alkylation of 3-amino-6-methoxy-2-picoline with an alkyl halide proceeds via a nucleophilic aliphatic substitution mechanism, typically an Sₙ2 reaction.
The key steps are:
-
Deprotonation (optional but influential): Although amines are sufficiently nucleophilic to react directly, a base like potassium carbonate can deprotonate a small fraction of the amine, increasing its nucleophilicity and reaction rate.[4][6] In polar aprotic solvents like DMF, the base facilitates the reaction, often leading to cleaner conversions.[5]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbon of the alkyl halide.
-
Transition State: A transition state is formed where a new C-N bond is partially formed, and the C-Halide bond is partially broken.
-
Displacement: The halide is displaced as a leaving group, resulting in the formation of an ammonium salt intermediate.
-
Final Deprotonation: The base (or another amine molecule) removes the proton from the nitrogen, yielding the final N-alkylated product and a salt byproduct.
The choice of a mild base like K₂CO₃ is a deliberate one to avoid overly harsh conditions that could lead to side reactions, while still promoting the desired alkylation.[5][6] DMF is an excellent solvent for this reaction as it effectively solvates the potassium cation, leaving the carbonate anion more available, and it has a high boiling point, allowing for elevated reaction temperatures if necessary to overcome activation energy barriers.[3]
Caption: Generalized Sₙ2 mechanism for the N-alkylation of the aminopicoline.
Experimental Protocol
This protocol describes a general procedure for the N-benzylation of 3-amino-6-methoxy-2-picoline as a representative example. Quantities should be adjusted based on the specific alkylating agent used.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount (Example) |
| 3-Amino-6-methoxy-2-picoline | C₇H₁₀N₂O | 138.17 | 1.0 | 1.38 g (10 mmol) |
| Benzyl Bromide (Alkylating Agent) | C₇H₇Br | 171.04 | 1.1 | 1.88 g (11 mmol) |
| Potassium Carbonate (Base) | K₂CO₃ | 138.21 | 2.0 | 2.76 g (20 mmol) |
| N,N-Dimethylformamide (Solvent) | C₃H₇NO | 73.09 | - | 50 mL |
| Ethyl Acetate (Extraction) | C₄H₈O₂ | 88.11 | - | ~200 mL |
| Deionized Water | H₂O | 18.02 | - | ~150 mL |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | ~50 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel) and chamber
-
UV lamp for TLC visualization
-
Glassware for extraction and purification
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask, add 3-amino-6-methoxy-2-picoline (1.38 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add N,N-Dimethylformamide (50 mL) to the flask.
-
Stir the suspension at room temperature for 15 minutes to ensure good mixing.
-
-
Addition of Alkylating Agent:
-
Slowly add benzyl bromide (1.88 g, 11 mmol) to the stirring suspension dropwise over 5 minutes. Caution: Alkyl halides can be lachrymatory and toxic; handle in a fume hood.
-
-
Reaction:
-
Heat the reaction mixture to 60-70 °C using a heating mantle.
-
Allow the reaction to stir at this temperature for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as 30% Ethyl Acetate in Hexane.[7] The starting material should be consumed, and a new, typically less polar, spot corresponding to the product should appear.
-
-
Work-up:
-
After the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Rinse the reaction flask with a small amount of ethyl acetate and add it to the separatory funnel.
-
-
Extraction:
-
Purification and Analysis:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue using silica gel column chromatography.[8] A gradient elution starting from 10% ethyl acetate in hexane and gradually increasing to 30% is often effective.
-
Combine the pure fractions (as identified by TLC) and evaporate the solvent to yield the purified N-benzylated product.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Workflow and Troubleshooting
Caption: A step-by-step visual guide to the experimental workflow.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient reactivity. 2. Inactive reagents. 3. Low temperature. | 1. Increase reaction temperature carefully (e.g., to 80-90 °C).[3] 2. Use a stronger base like sodium hydride (NaH), but with extreme caution.[3] 3. Ensure reagents are dry and pure; DMF should be anhydrous. |
| Overalkylation | 1. Product is more nucleophilic. 2. Excess alkylating agent. | 1. Use a controlled amount of alkylating agent (1.0-1.1 equivalents).[3] 2. Add the alkylating agent slowly at a lower temperature to control the initial reaction rate. 3. Consider an alternative method like reductive amination.[3] |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. DMF remains. | 1. Optimize the mobile phase for column chromatography; small changes in solvent polarity can improve separation.[8] 2. Ensure thorough washing with water/brine during work-up to remove DMF, which can co-elute with the product. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All manipulations involving volatile solvents (DMF, ethyl acetate, hexane) and toxic reagents (benzyl bromide) must be performed in a certified chemical fume hood.
-
Reagent Handling: 3-Amino-6-methoxy-2-picoline and its derivatives should be handled as potentially toxic. Alkylating agents like benzyl bromide are lachrymatory and corrosive. Avoid inhalation and skin contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging 3-Amino-6-methoxy-2-picoline Hydrochloride in the Synthesis of Novel α-Synuclein PET Imaging Agents for Parkinson's Disease
Introduction: The Imperative for α-Synuclein Imaging in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the debilitating loss of dopaminergic neurons in the substantia nigra.[1][2] While current clinical diagnosis relies on motor symptoms, the underlying pathology, including the aggregation of the protein α-synuclein into Lewy bodies and Lewy neurites, begins years before these symptoms manifest.[3][4] The ability to non-invasively visualize and quantify these α-synuclein aggregates in the living brain is a paramount goal in neuroscience. Such a tool would revolutionize PD diagnosis, enable the tracking of disease progression, and critically, accelerate the development of disease-modifying therapies.[3][5][6]
Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that allows for the in vivo quantification of biological processes.[6] The development of specific PET radiotracers for α-synuclein has been challenging due to the lower density of these aggregates compared to amyloid-β plaques in Alzheimer's disease and the need for high binding affinity and selectivity.[6][7] This document provides a detailed guide on the strategic use of aminopicoline-based precursors, specifically highlighting the utility of the 3-Amino-6-methoxy-2-picoline hydrochloride scaffold, in the development of next-generation α-synuclein PET tracers.
The Strategic Role of the Aminomethoxypyridine Scaffold
The aminomethoxypyridine core, as exemplified by this compound and its isomers like 6-methoxypyridin-3-amine, serves as a crucial building block for novel PET ligands.[5][8] Its chemical properties offer several advantages:
-
Versatile Reaction Handle: The primary amino group provides a reactive site for coupling with various heterocyclic and aromatic systems, allowing for the systematic exploration of chemical space to optimize binding affinity and selectivity for α-synuclein fibrils.
-
Modulation of Physicochemical Properties: The methoxy group and the nitrogen atom in the pyridine ring influence the molecule's lipophilicity, polarity, and hydrogen bonding capacity. Fine-tuning these properties is essential for achieving adequate blood-brain barrier (BBB) penetration and favorable pharmacokinetic profiles, such as rapid brain uptake and washout of unbound tracer.[4]
-
Structural Rigidity and Planarity: The pyridine ring can be incorporated into larger, relatively planar molecular structures, a common feature in ligands that bind to the β-sheet structures of amyloidogenic proteins like α-synuclein.
A leading example of this scaffold's potential is in the synthesis of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, which have shown high affinity and selectivity for α-synuclein aggregates.[5][8] The protocols outlined below are based on the principles demonstrated in the development of this promising class of imaging agents.
Experimental Protocols
Part 1: Synthesis of the Core Precursor Ligand
The foundational step is the coupling of the aminomethoxypyridine core with a suitable aromatic or heteroaromatic system. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation.[5]
Objective: To synthesize an N-(6-methoxypyridin-3-yl)quinoline-2-amine derivative as a non-radioactive standard and precursor for radiolabeling.
Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (or its free base, 6-methoxypyridin-3-amine) (1.0 eq), the desired quinolinyl halide (e.g., 2-chloroquinoline) (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a phosphine ligand like Xantphos (0.1 eq).
-
Solvent and Base: Add anhydrous 1,4-dioxane as the solvent and a base such as cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Reaction: Seal the flask and heat the mixture at 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere is crucial for catalytic efficiency.
-
Ligand Choice (Xantphos): Buchwald-Hartwig reactions require a bulky, electron-rich phosphine ligand to facilitate the catalytic cycle (oxidative addition and reductive elimination). Xantphos is often effective for coupling with heteroaromatic amines.
-
Base (Cs₂CO₃): The base is required to deprotonate the amine and facilitate the catalytic cycle. Cesium carbonate is a strong, non-nucleophilic base suitable for this purpose.
Part 2: Radiolabeling with Fluorine-18 for PET Imaging
For PET imaging, a positron-emitting radionuclide must be incorporated into the molecule. Fluorine-18 is a preferred radionuclide due to its near-ideal half-life (109.7 min) and low positron energy.[7] This typically involves a two-step synthesis: creating a labeling precursor (e.g., a tosylate or nitro precursor) and then performing the nucleophilic radiofluorination.
Objective: To synthesize an [¹⁸F]-labeled N-(6-methoxypyridin-3-yl)quinoline-2-amine derivative.
Protocol: Two-Step Radiofluorination
Step A: Synthesis of the Labeling Precursor
-
Modify the synthesized core ligand to introduce a leaving group for radiofluorination. For example, if adding a fluoroethoxy group, start with a hydroxyethoxy-functionalized quinoline, and convert the terminal hydroxyl group to a tosylate.
Step B: Nucleophilic Radiofluorination
-
[¹⁸F]Fluoride Production and Activation: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA). Elute the [¹⁸F]F⁻ with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]K/K₂₂₂ complex by heating under a stream of nitrogen or argon at 100-110 °C to remove water, which would otherwise inhibit the nucleophilic substitution.
-
Radiolabeling Reaction: Dissolve the tosylate precursor (2-5 mg) in a dry aprotic solvent (e.g., DMSO or acetonitrile) and add it to the dried [¹⁸F]K/K₂₂₂ complex. Seal the reaction vessel and heat at 100-150 °C for 10-20 minutes.
-
Purification: After cooling, quench the reaction with water and inject the mixture onto a semi-preparative HPLC system to separate the [¹⁸F]-labeled product from unreacted precursor and byproducts.
-
Formulation: Collect the desired radioactive peak. Remove the HPLC solvent via rotary evaporation or solid-phase extraction (e.g., using a C18 Sep-Pak cartridge). Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Quality Control: Perform analytical HPLC to determine radiochemical purity and specific activity. Confirm the identity of the product by co-elution with the non-radioactive standard.
Self-Validating System:
-
Co-elution: The identity of the final radiotracer is confirmed by demonstrating that it has the same retention time as the cold, authenticated standard on an analytical HPLC system. This is a critical validation step.
-
Radiochemical Purity: The analytical HPLC chromatogram also determines the radiochemical purity, which must typically be >95% for preclinical and clinical use.
Data Presentation & Visualization
Workflow Diagrams
Quantitative Data Summary
The development of novel tracers requires rigorous evaluation of their binding properties and in vivo performance. The following table summarizes typical data collected for promising candidates derived from the aminomethoxypyridine scaffold, such as the N-(6-methoxypyridin-3-yl)quinoline-2-amine series.[5][8][9]
| Parameter | Description | Typical Values for Lead Candidates | Significance |
| Kᵢ (nM) | Inhibitor binding affinity for α-synuclein fibrils. Lower values indicate higher affinity. | < 20 nM | High affinity is required to detect the low concentration of α-synuclein aggregates. |
| Selectivity | Binding affinity ratio for α-synuclein vs. other aggregates (e.g., Aβ, tau). | > 20-fold vs. Aβ/tau | High selectivity ensures the PET signal is specific to the target pathology. |
| LogP | Octanol-water partition coefficient. A measure of lipophilicity. | 2.0 - 3.5 | Optimal range for passive diffusion across the blood-brain barrier. |
| Brain Uptake (%ID/g) | Percentage of injected dose per gram of brain tissue at peak. | > 1.5 %ID/g at 2 min | Indicates sufficient BBB penetration to generate a detectable signal. |
| Brain Washout | Rate of clearance of unbound tracer from the brain. | Rapid (e.g., >50% clearance by 60 min) | Fast washout improves the signal-to-noise ratio by reducing background.[5] |
| Radiochemical Yield | Decay-corrected yield of the final radiotracer. | 5 - 20% | Efficiency of the radiolabeling process. |
| Molar Activity (GBq/µmol) | Radioactivity per mole of the compound at the end of synthesis. | > 100 GBq/µmol | High molar activity is needed to avoid mass effects and ensure tracer doses are used. |
Conclusion and Future Directions
The this compound scaffold and its isomers are highly valuable starting materials for the development of potent and selective PET tracers for imaging α-synuclein aggregates. The synthetic and radiolabeling protocols described herein provide a robust framework for creating and evaluating novel imaging agents. Through systematic modification of the core structure, researchers can optimize for high-affinity binding, selectivity over other proteinopathies, and favorable pharmacokinetics for clear in vivo imaging. The successful development of such a tracer will be a transformative event for the diagnosis and treatment of Parkinson's disease and other synucleinopathies.[3][6]
References
- 1. Recent Progress of Imaging Agents for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson’s Disease with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiosynthesis and in Vivo Evaluation of Two PET Radioligands for Imaging α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of an α-synuclein positron emission tomography tracer for imaging synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Novel Antimalarial Agents from Aminopyridine and Aminoquinoline Precursors
Abstract: The enduring threat of malaria, exacerbated by the rise of drug-resistant Plasmodium falciparum strains, necessitates continuous innovation in medicinal chemistry. Nitrogen-containing heterocycles, particularly the 4-aminoquinoline scaffold, have historically formed the backbone of antimalarial chemotherapy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel antimalarial agents. We begin by exploring the rationale behind using aminopyridine-based structures, such as aminopicolines, before focusing on the demonstrably more successful 4-aminoquinoline core. Detailed, field-proven protocols for the synthesis, characterization, and preliminary biological evaluation of potent chloroquine analogues are presented, emphasizing the causality behind experimental choices and providing a framework for further discovery.
Introduction: The Strategic Importance of N-Heterocycles in Antimalarial Design
The parasite Plasmodium falciparum digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic heme. To survive, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. A key strategy for many antimalarial drugs is the inhibition of this detoxification process.
Weakly basic compounds, such as those containing a pyridine or quinoline ring, are protonated and trapped within the acidic (pH 4.5-5.0) food vacuole of the parasite. This accumulation is a critical first step, concentrating the drug at its site of action. The planar aromatic ring system of these drugs is then believed to interact with heme (ferriprotoporphyrin IX), capping the growing hemozoin crystal and preventing further polymerization.[1] The resulting buildup of free heme leads to oxidative stress and parasite death.
While simple aminopyridines and their methylated derivatives (aminopicolines) possess the requisite basic nitrogen, the broader, more planar structure of the fused-ring 4-aminoquinoline system has demonstrated superior efficacy and has been the foundation of blockbuster drugs like chloroquine and amodiaquine.[2][3][4] This guide will therefore focus on the robust and versatile synthetic routes to novel 4-aminoquinoline derivatives.
The Core Pharmacophore: Understanding Structure-Activity Relationships (SAR)
Decades of research have elucidated key structural features essential for the antimalarial activity of 4-aminoquinolines.[5][6] Understanding these principles is crucial for designing new, potent analogues.
-
The Quinoline Ring: Essential for activity, likely by facilitating π-π stacking interactions with heme.[5]
-
7-Chloro Group: An electron-withdrawing group at the C7 position is critical for potent activity. It is believed to increase the basicity of the quinoline ring system, enhancing accumulation in the food vacuole.[5][6][7]
-
4-Amino Linker: The nitrogen at position 4 serves as the crucial attachment point for the basic side chain.
-
Aliphatic Side Chain: A flexible carbon chain of 2 to 5 atoms is optimal for bridging the quinoline core and the terminal amine.[5]
-
Terminal Tertiary Amine: This basic group is essential for protonation and vacuolar trapping. Bulky substituents on this amine can help overcome drug resistance mechanisms.[8]
The logical workflow for developing new agents based on this scaffold is outlined below.
Caption: High-level workflow for the synthesis and evaluation of novel 4-aminoquinoline antimalarials.
Synthetic Strategy: A Modular Approach to 4-Aminoquinoline Analogues
A robust and widely adopted synthetic route involves the construction of the quinoline core followed by the introduction of the crucial amine side chain. A common strategy begins with a substituted aniline and proceeds via a cyclization, chlorination, and subsequent nucleophilic aromatic substitution (SNAr).
The general reaction scheme is presented below. This multi-step synthesis allows for diversity at both the quinoline ring (by choosing different starting anilines) and the side chain (by using various diamines).
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Ligand: 3-Amino-6-methoxy-2-picoline Hydrochloride in Coordination Chemistry
Introduction: A Privileged Scaffold for Innovation
In the vast landscape of coordination chemistry, the design and synthesis of ligands are paramount to the development of novel metal complexes with tailored electronic, catalytic, and material properties. Among the myriad of available organic scaffolds, pyridine derivatives stand out for their robust coordination to a wide array of metal centers. This application note delves into the utility of 3-amino-6-methoxy-2-picoline hydrochloride, a pyridine derivative with a unique substitution pattern that offers significant potential in catalysis, drug discovery, and materials science.[1][2]
The strategic placement of an amino group at the 3-position, a methoxy group at the 6-position, and a methyl group at the 2-position of the pyridine ring imparts a distinct electronic and steric profile to this ligand. The amino group provides a primary coordination site, while the methoxy and methyl groups can be used to fine-tune the ligand's electronic properties and the resulting complex's stability and reactivity. This compound serves as a valuable intermediate in the synthesis of a variety of pharmaceuticals, particularly those with antimicrobial and anti-inflammatory properties, as well as agrochemicals.[1][2]
This guide provides a comprehensive overview of the application of this compound in coordination chemistry, including a detailed protocol for the synthesis of a representative ruthenium(II) complex, its characterization, and potential applications.
Physicochemical Properties of 3-Amino-6-methoxy-2-picoline
A thorough understanding of the ligand's properties is crucial for its effective application. The key physicochemical data for 3-amino-6-methoxy-2-picoline are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | PubChem CID: 10606805[1] |
| Molecular Weight | 138.17 g/mol | PubChem CID: 10606805[1] |
| Appearance | Dark brown liquid | ChemicalBook CB8337364[3] |
| Boiling Point | 246.7 °C at 760 mmHg | ChemicalBook CB8337364[3] |
| Density | 1.103 g/cm³ | ChemicalBook CB8337364[3] |
Synthesis of a Representative Coordination Complex: [Ru(bpy)₂(3-amino-6-methoxy-2-picoline)]Cl₂
The following protocol details the synthesis of a representative octahedral ruthenium(II) complex, utilizing 3-amino-6-methoxy-2-picoline as a monodentate ligand. This complex is analogous to many well-studied ruthenium polypyridyl complexes and is expected to exhibit interesting photophysical and electrochemical properties.
Experimental Workflow
Caption: Workflow for the synthesis of [Ru(bpy)₂(3-amino-6-methoxy-2-picoline)]Cl₂.
Step-by-Step Protocol
-
Reagents and Materials:
-
cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate ([Ru(bpy)₂Cl₂]·2H₂O)
-
This compound
-
Ethanol (anhydrous)
-
Deionized water
-
Diethyl ether (anhydrous)
-
Methanol (anhydrous)
-
Argon gas supply
-
Standard reflux apparatus
-
Schlenk line or glovebox (optional, for rigorous exclusion of air)
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cis-[Ru(bpy)₂Cl₂]·2H₂O (0.52 g, 1.0 mmol) and this compound (0.19 g, 1.1 mmol).
-
Add a 3:1 mixture of ethanol and deionized water (40 mL).
-
Deaerate the mixture by bubbling with argon for 15 minutes.
-
Heat the mixture to reflux under a positive pressure of argon and maintain for 4 hours. The color of the solution should change from deep purple to a dark red or orange-red.
-
After 4 hours, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting dark solid in a minimal amount of methanol (approx. 5-10 mL).
-
Slowly add diethyl ether to the methanolic solution with stirring until a precipitate forms.
-
Collect the solid by vacuum filtration, washing with two small portions of diethyl ether.
-
Dry the product under high vacuum to yield the desired complex as a dark red powder.
-
Characterization of the Coordination Complex
Comprehensive characterization is essential to confirm the identity and purity of the synthesized complex. The following techniques are recommended:
Spectroscopic Analysis
The coordination of 3-amino-6-methoxy-2-picoline to the ruthenium center can be confirmed by various spectroscopic methods. The expected shifts in the NMR and IR spectra are indicative of successful complexation.
| Technique | Expected Observations | Rationale |
| ¹H NMR (in DMSO-d₆) | Downfield shift of the aromatic protons of the picoline ligand. Broadening of the -NH₂ protons. | Coordination to the electron-deficient Ru(II) center deshields the ligand protons. |
| ¹³C NMR (in DMSO-d₆) | Shift in the signals of the pyridine ring carbons, particularly the carbon bearing the amino group and the carbons adjacent to the nitrogen atom. | The electronic environment of the carbon atoms is altered upon coordination to the metal. |
| FT-IR (KBr pellet) | Shift in the N-H stretching and bending vibrations of the amino group. Appearance of new bands in the far-IR region corresponding to Ru-N stretching vibrations. | Coordination of the amino group to the metal center alters its vibrational frequencies. |
| UV-Vis (in Methanol) | Intense absorption bands in the UV region corresponding to π-π* transitions of the bipyridine and picoline ligands. A broad band in the visible region (around 450-500 nm) attributed to a metal-to-ligand charge transfer (MLCT) transition. | These electronic transitions are characteristic of ruthenium(II) polypyridyl complexes. |
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the complex cation.
-
Expected m/z: [M - 2Cl]²⁺ corresponding to [Ru(bpy)₂(C₇H₁₀N₂O)]²⁺.
Potential Applications and Future Directions
The synthesized ruthenium(II) complex, and others like it incorporating the 3-amino-6-methoxy-2-picoline ligand, are promising candidates for a range of applications:
-
Catalysis: The steric and electronic properties of the ligand can be tuned to influence the catalytic activity of the metal center in various organic transformations.
-
Luminescent Probes: Ruthenium(II) polypyridyl complexes are known for their photoluminescent properties, making them suitable for use as sensors and in bioimaging. The functional groups on the picoline ligand could be further modified to target specific analytes or cellular components.
-
Dye-Sensitized Solar Cells (DSSCs): As with many ruthenium complexes, these compounds could be investigated as sensitizers in DSSCs, where the ligand structure plays a crucial role in the device's efficiency.
Conclusion
This compound is a versatile and valuable ligand in the field of coordination chemistry. Its unique substitution pattern allows for the synthesis of metal complexes with tunable properties. The detailed protocol for the synthesis and characterization of a representative ruthenium(II) complex provided herein serves as a foundation for researchers to explore the rich coordination chemistry of this ligand and to develop novel functional materials and catalysts.
References
Application Note & Protocol: Laboratory Scale Synthesis of 3-Amino-6-methoxy-2-picoline Hydrochloride
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 3-Amino-6-methoxy-2-picoline hydrochloride, a valuable pyridine derivative used as a key intermediate in the development of pharmaceutical and agrochemical compounds.[1] The protocol herein details a robust, multi-step synthetic pathway, beginning with a commercially relevant precursor. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles, safety protocols, and analytical characterization techniques. By integrating field-proven insights, this application note ensures a reproducible and reliable synthesis.
Introduction and Significance
3-Amino-6-methoxy-2-picoline (IUPAC name: 2-methoxy-6-methylpyridin-3-amine) is a substituted pyridine derivative whose structural motifs are of significant interest in medicinal chemistry.[1][2] The presence of an amino group, a methoxy group, and a methyl group on the pyridine ring provides multiple points for chemical modification, making it a versatile building block for creating targeted therapies and novel molecular entities.[1] The conversion of the final amine product to its hydrochloride salt is a common practice to enhance stability, improve handling characteristics, and increase aqueous solubility, which is often advantageous for subsequent reaction steps or formulation studies.[3]
This guide presents a logical and validated synthetic sequence involving nucleophilic aromatic substitution to introduce the methoxy group, followed by the reduction of a nitro group to the target amine, and concluding with the formation of the hydrochloride salt.
Overall Synthetic Scheme
The synthesis proceeds in three main stages starting from 2-Chloro-6-methyl-3-nitropyridine.
Caption: Overall three-step synthesis pathway.
Safety and Hazard Analysis
The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any experimental work.
-
General Precautions: All operations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.
-
Reagent-Specific Hazards:
-
Aminopyridines: Many aminopyridine derivatives are classified as toxic. They can be harmful if swallowed, inhaled, or absorbed through the skin. The target compound and its intermediates should be handled with care to avoid exposure.
-
Sodium Methoxide (NaOMe): A corrosive and flammable solid. It reacts violently with water. Handle under an inert atmosphere if possible.
-
Stannous Chloride (SnCl₂): Harmful if swallowed and may cause skin irritation.
-
Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe skin burns and eye damage. Vapors can cause respiratory irritation.
-
-
Emergency Procedures: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water.[4] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.[4] Always have the relevant Safety Data Sheets (SDS) available for reference.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Notes |
| 2-Chloro-6-methyl-3-nitropyridine | 22280-57-1 | 172.57 | Starting Material, >97% purity |
| Sodium Methoxide (NaOMe) | 124-41-4 | 54.02 | >95% purity, handle under dry conditions |
| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 | ACS Grade, <0.005% water |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.63 | >98% purity |
| Hydrochloric Acid (HCl), Concentrated | 7647-01-0 | 36.46 | ~37% in water, ACS Grade |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated aqueous solution |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| Diethyl Ether (Et₂O), Anhydrous | 60-29-7 | 74.12 | ACS Grade |
| Magnesium Sulfate (MgSO₄), Anhydrous | 7487-88-9 | 120.37 | For drying organic layers |
| Product (Free Base) | |||
| 3-Amino-6-methoxy-2-picoline | 186413-79-6 | 138.17 | Target Intermediate |
Experimental Workflow
Caption: Detailed experimental workflow for the synthesis.
Detailed Synthesis Protocol
Part A: Synthesis of 2-Methoxy-6-methyl-3-nitropyridine (Methoxylation)
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a thermometer.
-
Reagent Addition: Under a nitrogen atmosphere, add anhydrous methanol (80 mL) to the flask. Carefully add sodium methoxide (3.45 g, 63.8 mmol, 1.1 eq) in portions. Stir until fully dissolved.
-
Causality Note: Sodium methoxide is a potent nucleophile required for the SNAr reaction to displace the chloride. Anhydrous conditions prevent quenching of the methoxide and unwanted side reactions.
-
-
Add 2-Chloro-6-methyl-3-nitropyridine (10.0 g, 58.0 mmol, 1.0 eq) to the solution.
-
Reaction: Heat the mixture to 60°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly pour the mixture into ice-cold water (200 mL).
-
A yellow precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold water (2 x 50 mL).
-
Dry the solid under vacuum at 40°C to yield 2-Methoxy-6-methyl-3-nitropyridine as a yellow solid. The crude product is often of sufficient purity for the next step.
Part B: Synthesis of 3-Amino-6-methoxy-2-picoline (Reduction)
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add the 2-Methoxy-6-methyl-3-nitropyridine (assume 9.0 g, 53.5 mmol, 1.0 eq) from the previous step.
-
Reagent Addition: Add concentrated hydrochloric acid (100 mL). The mixture may need to be stirred vigorously. Cool the flask in an ice-water bath to approximately 15°C.
-
Slowly add stannous chloride dihydrate (36.2 g, 160.5 mmol, 3.0 eq) in small portions, ensuring the internal temperature does not exceed 30°C.
-
Causality Note: The reduction of an aromatic nitro group by SnCl₂ in concentrated HCl is a classic and highly effective method. The acidic medium is crucial for the reaction mechanism. A stoichiometric excess of the reducing agent ensures complete conversion.[5]
-
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 35-40°C for 5-6 hours, with constant stirring. Monitor the reaction by TLC until the nitro compound is no longer visible.
-
Work-up: Cool the reaction mixture to 10-15°C in an ice bath. Very carefully and slowly, neutralize the mixture by adding 25% aqueous ammonia or 6M NaOH solution until the pH is approximately 8-9. This step is highly exothermic and should be done with caution.
-
A precipitate will form. Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid is 3-Amino-6-methoxy-2-picoline. If necessary, purify by silica gel column chromatography.[6][7]
Part C: Formation of this compound
-
Preparation: Dissolve the purified 3-Amino-6-methoxy-2-picoline (assume 6.5 g, 47.0 mmol) in anhydrous diethyl ether (150 mL) in an Erlenmeyer flask.
-
Precipitation: While stirring, add a 2M solution of HCl in diethyl ether dropwise. Alternatively, bubble anhydrous HCl gas through the solution, or add a calculated amount of concentrated HCl dropwise. A white precipitate will form immediately.
-
Causality Note: The basic amino group is protonated by HCl to form the ammonium salt. The resulting hydrochloride salt is typically much less soluble in nonpolar organic solvents like diethyl ether, causing it to precipitate out of the solution, which is an effective method of purification and isolation.
-
-
Continue adding the HCl solution until no further precipitation is observed.
-
Isolation: Stir the suspension for 30 minutes at room temperature. Collect the white solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting material or impurities.
-
Dry the product in a vacuum oven at 50°C to a constant weight. This yields the final product, this compound.
Characterization and Quality Control
The identity, purity, and structure of the synthesized compounds should be confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column fractions.
-
Melting Point: The purified hydrochloride salt should have a sharp melting point, which can be compared to literature values if available.
-
Spectroscopy:
-
¹H NMR: To confirm the proton environment of the pyridine ring, the methoxy group, and the methyl group. Expected signals would include distinct aromatic protons, a singlet for the OCH₃ group (~4.0 ppm), and a singlet for the CH₃ group (~2.4 ppm).
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base (C₇H₁₀N₂O, MW = 138.17 g/mol ).[2]
-
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the product. A well-developed HPLC method can provide quantitative purity data.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Amino-2-methoxy-6-picoline | C7H10N2O | CID 10606805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 3-AMINO-2-METHOXY-6-PICOLINE - Safety Data Sheet [chemicalbook.com]
- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. 3-AMINO-6-METHOXYPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 8. CN114755320A - Detection method of 3-amino-6-methoxypyridazine related substance - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Optimizing 3-Amino-6-methoxy-2-picoline Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 3-Amino-6-methoxy-2-picoline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your reaction yields.
Overview of the Synthetic Pathway
The synthesis of this compound is typically a multi-step process commencing from 2-picoline. Each step presents unique challenges where yield can be compromised. Understanding the overall workflow is the first step in effective troubleshooting.
Technical Support Center: Purification of 3-Amino-6-methoxy-2-picoline hydrochloride
Welcome to the technical support guide for 3-Amino-6-methoxy-2-picoline hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile pharmaceutical intermediate.[1] The purification of this compound is critical for ensuring the integrity of downstream applications, yet it can present unique challenges, from persistent colored impurities to difficulties in crystallization.
This guide provides in-depth, field-proven troubleshooting advice and detailed protocols in a direct question-and-answer format. Our goal is to empower you with the scientific rationale behind each step, enabling you to diagnose issues and refine your purification strategy effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Q1: My final product has a low purity (<95%) according to HPLC analysis, with several small, unidentified peaks. What is the simplest first step?
A1: Initial Purification via Solvent Trituration/Washing
Before proceeding to more complex methods like recrystallization or chromatography, a simple solvent wash (trituration) is often highly effective. The rationale is that many organic impurities resulting from synthesis (e.g., starting materials, non-polar byproducts) will have different solubility profiles than your highly polar hydrochloride salt.
Causality: The hydrochloride salt form is ionic and generally has low solubility in non-polar or moderately polar aprotic organic solvents.[2][3] Impurities, on the other hand, may be readily dissolved. This differential solubility allows for their removal by simple washing.
Experimental Protocol: Solvent Trituration
-
Place the crude, dry this compound powder in a clean Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a solvent in which the product is known to be poorly soluble. Good starting choices include diethyl ether , ethyl acetate , or acetone .[3] Use approximately 5-10 mL of solvent per gram of crude product.
-
Stir the slurry vigorously at room temperature for 15-30 minutes.
-
Isolate the solid product by vacuum filtration, using a Büchner funnel.
-
Wash the filter cake with a small amount of fresh, cold solvent.
-
Dry the purified solid under a high vacuum to remove all residual solvent.
-
Re-analyze the purity by HPLC to determine if the procedure was successful. This simple wash has been shown to significantly improve purity for similar hydrochloride salts.[3]
Q2: The product is a dark red or brown solid, but the literature suggests it should be a lighter color. How can I remove colored impurities?
A2: Decolorization using Activated Charcoal during Recrystallization
The presence of intense color often indicates minor, but highly conjugated, impurities. These can frequently be removed by adsorption onto activated charcoal. This step is best integrated into a recrystallization protocol.
Causality: Activated charcoal has a high surface area and is non-polar, allowing it to adsorb large, flat, conjugated molecules (which are often the source of color) through van der Waals forces. Your target compound, being more polar and smaller, will preferentially remain in the polar solvent.
Experimental Protocol: Decolorizing Recrystallization
-
Select an appropriate recrystallization solvent (see Table 1). A protic solvent like isopropanol or ethanol is often a good choice for hydrochloride salts.[2][3]
-
In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent to achieve full dissolution.[2]
-
Allow the solution to cool slightly (to prevent flash boiling when the charcoal is added).
-
Add a small amount of activated charcoal (typically 1-2% of the solute mass). Caution: Add charcoal carefully to the hot solution to avoid bumping.
-
Swirl the flask and maintain the heat for 5-10 minutes to allow for adsorption.
-
Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Allow the hot, clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry under vacuum.
Q3: My recrystallization attempts are failing. The compound either "oils out" or doesn't crystallize upon cooling. What's wrong?
A3: Optimizing the Recrystallization Solvent System
"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. Poor crystallization is often a result of using a solvent in which the compound is either too soluble or not soluble enough.
Causality & Strategy: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[2] For hydrochloride salts, which are highly polar, protic solvents are often required. If a single solvent fails, a two-solvent (solvent/anti-solvent) system is the next logical step.
Troubleshooting Steps & Data:
-
Single Solvent Issues: If your compound is too soluble even when cold (e.g., in methanol), switch to a solvent with slightly lower polarity, like isopropanol.[3] If it is not soluble enough even when hot, try a more polar solvent.
-
Using a Solvent/Anti-Solvent System: This is a powerful technique. Dissolve the compound in a minimum of a "good" hot solvent (one in which it is soluble). Then, slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) dropwise to the hot solution until it just begins to turn cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate, then allow it to cool slowly.
Table 1: Potential Recrystallization Solvents for this compound
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Methanol | 65 | High | High solubility, may result in low recovery. Good for a solvent/anti-solvent pair. |
| Ethanol | 78 | High | Good general-purpose solvent for salts. |
| Isopropanol (IPA) | 82 | Medium-High | Often an excellent choice for hydrochloride salts, as solubility is lower than in EtOH.[3] |
| Acetonitrile | 82 | Medium-High | Aprotic polar solvent; can be effective. |
| Water | 100 | Very High | Very high solubility likely; difficult to remove. Best used for acid-base extraction. |
| Diethyl Ether | 35 | Low | Insoluble. Excellent choice as an anti-solvent with alcohols.[3] |
Q4: I suspect my sample contains both organic starting materials and inorganic salts from the synthesis. What is the most robust purification method?
A4: Purification via Acid-Base Extraction
For complex impurity profiles, an acid-base extraction is the most powerful and definitive purification technique. It exploits the chemical nature of your amine to separate it from neutral organic impurities and inorganic salts.
Causality: The hydrochloride salt is water-soluble. By adding a base (e.g., NaOH), you neutralize the HCl salt to form the free base (3-Amino-6-methoxy-2-picoline).[2] This free base is significantly less polar and will be soluble in an organic solvent (like Dichloromethane or Ethyl Acetate) but poorly soluble in water.[2][4] Neutral organic impurities will be extracted into the organic layer with your free base, while inorganic salts will remain in the aqueous layer. After separating the layers, you can wash the organic layer to remove any remaining water-soluble impurities and then re-form the pure hydrochloride salt.
Caption: Acid-Base Extraction Workflow
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude hydrochloride salt in deionized water (approx. 10-20 mL per gram).
-
Cool the solution in an ice bath. Slowly add 1M sodium hydroxide (NaOH) solution dropwise while stirring until the pH of the solution is >10. The free base may precipitate.
-
Transfer the mixture to a separatory funnel and extract the free base with an organic solvent like Dichloromethane (DCM) or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts. The inorganic impurities will remain in the aqueous layer.
-
Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the free base, which may be an oil or solid.
-
To regenerate the pure salt, dissolve the free base in a minimum amount of a suitable solvent like diethyl ether or cold isopropanol.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring. The pure hydrochloride salt will precipitate.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to assess the purity of the final product? A1: A combination of methods provides the most complete picture:
-
RP-HPLC: This is the gold standard for quantitative purity assessment.[5][6] A C18 column with a mobile phase of acetonitrile and a phosphate buffer at low pH is a typical starting point.[5] UV detection is common.
-
LCMS: This confirms the molecular weight of your main peak and can help identify the mass of impurities, providing clues to their structure.
-
¹H NMR: Essential for confirming the chemical structure of the compound and for identifying any significant organic impurities (typically >1-2%).
-
TLC: An excellent, rapid technique for monitoring the progress of a purification (e.g., checking fractions from a column or confirming the removal of an impurity after a wash).[5]
Q2: How should I store the purified this compound? A2: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4] It should be kept away from strong oxidizing agents, acids, and bases.[4] While the hydrochloride salt is more stable than the free base, proper storage is crucial to prevent degradation from moisture and heat.[4]
Q3: Can I use silica gel column chromatography to purify the hydrochloride salt directly? A3: Direct purification of the hydrochloride salt on standard silica gel is highly challenging and generally not recommended. The high polarity of the salt causes it to bind very strongly to the silica, leading to poor elution, significant peak tailing, and low recovery. A more effective strategy is to perform column chromatography on the less polar free base form and then convert the purified free base back into the hydrochloride salt as the final step.
Q4: My NMR spectrum looks perfectly clean, but HPLC shows a 5% impurity peak. Why is there a discrepancy? A4: This is a common and important observation that highlights the different sensitivities of these two analytical techniques.
-
NMR Spectroscopy is excellent for structural elucidation but is less sensitive for quantitative purity analysis. An impurity generally needs to be present at a concentration of 1-2% or higher to be clearly and reliably integrated in a standard ¹H NMR spectrum.
-
HPLC with UV detection is far more sensitive. It can easily detect impurities down to levels of 0.1% or even lower, depending on the chromophore of the impurity. Therefore, an HPLC analysis is the more rigorous assessment of chemical purity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China | Properties, Applications, Safety Data [pipzine-chem.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management [mdpi.com]
identifying common impurities in aminopicoline synthesis
Welcome to the technical support guide for aminopicoline synthesis. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this critical class of chemical intermediates. Aminopicolines are foundational building blocks in the pharmaceutical and agrochemical industries, used in the synthesis of everything from anti-allergic drugs to modern insecticides.[1][2]
Given their importance, ensuring high purity is paramount. This guide provides in-depth, experience-driven answers to common questions, focusing on the causality behind impurity formation and offering robust troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect when synthesizing aminopicolines via the Chichibabin reaction?
The Chichibabin reaction, which involves the direct amination of a picoline ring using sodium amide (NaNH₂), is a powerful but often aggressive method for producing aminopyridines.[3][4] The primary impurities stem from the reaction's mechanism and conditions.
-
Isomeric Byproducts: The position of amination is a major challenge, especially with substituted pyridines like 3-picoline. The reaction can yield a mixture of isomers. For instance, the amination of 3-picoline produces the desired 2-amino-3-picoline but also the isomeric 2-amino-5-picoline.[5][6] The ratio of these isomers is highly dependent on reaction conditions.
-
Dimerization Products: At elevated temperatures, a side reaction can lead to the formation of bipyridine derivatives. For example, 4-tert-butylpyridine can yield a significant amount of 4,4'-di-tert-butyl-2,2'-bipyridine alongside the aminated product.[4]
-
Unreacted Starting Material: Incomplete conversion is common and will result in residual picoline in your crude product.
-
Degradation Products: The reaction is typically run in aprotic solvents like toluene or xylene at high temperatures.[3] These harsh conditions can lead to the formation of tar-like polymeric materials, which can complicate purification.
-
Hydrolysis Products: Sodium amide is extremely water-sensitive. Improper handling or quenching can lead to the formation of hydroxypicolines.
Q2: My Chichibabin reaction has a low yield and is producing a lot of black tar. What's going wrong and how can I fix it?
This is one of the most frequent issues with the classic Chichibabin synthesis. The cause is almost always related to reaction control and reagent quality.
Causality & Troubleshooting Steps:
-
Poor Reagent Quality: Sodium amide is a highly reactive reagent that degrades upon exposure to air and moisture.[7] Using old or improperly stored NaNH₂ can drastically reduce yield and promote side reactions.
-
Solution: Always use freshly opened, high-purity sodium amide. Handle it exclusively under an inert atmosphere (e.g., nitrogen or argon) in a glovebox.
-
-
Excessive Reaction Temperature: High temperatures accelerate the desired reaction but disproportionately increase the rate of polymerization and degradation side reactions.[8]
-
Solution: Maintain strict temperature control. Begin by heating the mixture gradually and monitor for the evolution of hydrogen gas, which signals the start of the reaction.[4] Once initiated, you may need to reduce heating or apply cooling to prevent the reaction from running away.
-
-
Inefficient Mixing: The Chichibabin reaction is often heterogeneous.[3] Poor stirring can create localized "hot spots" where the temperature spikes, leading to charring and reduced yield.
-
Solution: Use a robust overhead mechanical stirrer, especially for larger-scale reactions, to ensure the mixture remains a well-agitated slurry.
-
-
Improper Work-up: The reaction must be quenched carefully to neutralize any remaining sodium amide and the sodium salt of the aminopicoline product.
-
Solution: Cool the reaction mixture to room temperature before slowly and carefully adding a proton source, such as water or ammonium chloride, while still under an inert atmosphere. A sudden, uncontrolled quench can be hazardous and can degrade the product.
-
Below is a troubleshooting workflow for addressing low yields in a Chichibabin reaction.
Caption: Troubleshooting workflow for low-yield Chichibabin reactions.
Q3: I am synthesizing 2-amino-3-picoline from 3-picoline. How can I minimize the formation of the 2-amino-5-picoline isomer?
Controlling regioselectivity is a known challenge in the amination of 3-substituted pyridines. While the 2,3-isomer is typically favored, significant amounts of the 2,5-isomer can form.[5][9]
Expert Insight (The Modified Chichibabin Reaction):
Groundbreaking work has shown that conducting the Chichibabin reaction under pressure with the addition of ammonia significantly improves both the overall yield and the isomeric ratio.
-
Mechanism of Improvement: The presence of ammonia under pressure influences the equilibrium of the reaction intermediates, favoring the formation of the thermodynamically more stable 2-amino-3-picoline.[5][6]
-
Recommended Conditions:
-
Charge the reactor with sodium amide and an appropriate solvent (e.g., toluene).
-
Add the 3-picoline substrate.
-
Seal the reactor, purge with nitrogen, and then pressurize with gaseous ammonia (e.g., to a partial pressure of at least 5 psi) and an inert gas like nitrogen to a total pressure of 300-1000 psi.[5]
-
Heat the mixture to 130–200°C. The pressure will increase as the reaction generates hydrogen gas.[5]
-
-
Expected Outcome: This "modified" procedure can dramatically shift the 2,3- to 2,5-isomer ratio from approximately 10.5:1 in classic conditions to much higher, more favorable ratios, while also increasing the overall yield.[5]
The following diagram illustrates the competing pathways in the amination of 3-picoline.
Caption: Competing reaction pathways in the synthesis of 2-amino-3-picoline.
Q4: I am synthesizing an aminopicoline from a halopyridine precursor. What are the typical impurities?
This route, involving nucleophilic aromatic substitution (SNAr) of a chloro- or bromo-picoline with an ammonia source, is a common alternative to the Chichibabin reaction.[10]
-
Unreacted Halopicoline: The most common impurity is the starting material due to an incomplete reaction. The reaction may require elevated temperatures, pressure, or a catalyst (like copper powder) to proceed to completion.[11]
-
Hydroxypicoline: Halopyridines can be susceptible to hydrolysis, especially in the presence of base and water at high temperatures. This side reaction produces the corresponding hydroxypicoline, which can be difficult to separate from the desired aminopicoline due to similar polarities.
-
Byproducts from Catalysts: If a catalyst such as copper is used, ensure it is fully removed during work-up to avoid contamination of the final product.[11]
Q5: How do I reliably detect, identify, and quantify these impurities?
A robust analytical strategy is essential for quality control. No single technique is sufficient; a combination of chromatographic and spectroscopic methods is required for comprehensive impurity profiling.[12][13]
| Analytical Technique | Primary Application in Aminopicoline Analysis |
| HPLC-UV | The primary workhorse for quantification . Excellent for separating the main aminopicoline product from isomers and other UV-active impurities. Method development is crucial to achieve baseline separation.[14] |
| GC-FID/MS | Ideal for analyzing volatile impurities , such as residual starting picoline or solvents. GC-MS is also excellent for separating and identifying isomeric byproducts.[14] |
| LC-MS | The premier tool for identification of unknown impurities . It provides the molecular weight of impurities separated by the LC, which is the first critical piece of data for structural elucidation.[12][15] |
| NMR Spectroscopy | The definitive technique for structural confirmation . After an impurity is isolated (e.g., by preparative HPLC), ¹H and ¹³C NMR are used to determine its exact chemical structure.[12] |
Key Experimental Protocol
Protocol: Impurity Profiling of Crude 2-Amino-3-Picoline by RP-HPLC-UV/MS
This protocol provides a general framework for analyzing a crude reaction mixture from a Chichibabin synthesis of 2-amino-3-picoline.
1. Sample Preparation: a. Accurately weigh ~10 mg of the crude reaction mixture into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a suitable diluent (e.g., 50:50 acetonitrile:water). c. Vortex until fully dissolved. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Conditions (Starting Point):
- Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- UV Detection: 254 nm.
- Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (for Identification):
- Ionization Source: Electrospray Ionization (ESI), Positive Mode.
- Scan Range: m/z 50-500.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
4. Data Analysis: a. Identify Peaks: Identify the main product peak (2-amino-3-picoline). The expected m/z for its protonated molecular ion [M+H]⁺ is 109.07. b. Quantify Impurities: Integrate all other peaks in the UV chromatogram. Calculate their area percent relative to the total peak area to estimate purity. c. Identify Impurities: Examine the mass spectrum associated with each impurity peak.
- An m/z of 109.07 for a different retention time peak likely corresponds to the 2-amino-5-picoline isomer.
- An m/z of 94.06 [M+H]⁺ would indicate unreacted 3-picoline.
- An m/z of 185.11 [M+H]⁺ could suggest a bipyridine dimer byproduct.
This guide provides a foundational understanding of the common challenges in aminopicoline synthesis. Successful synthesis relies on a deep understanding of the reaction mechanism, careful control of experimental parameters, and a robust analytical strategy to ensure the final product meets the required purity standards.
References
- 1. exsyncorp.com [exsyncorp.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 5. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]
- 6. EP0098684A2 - Modified chichibabin reaction, and novel pyridine derivatives - Google Patents [patents.google.com]
- 7. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. patents.justia.com [patents.justia.com]
- 10. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
- 11. CN107011254A - A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents [patents.google.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. pharmafocusasia.com [pharmafocusasia.com]
- 14. biotech-spain.com [biotech-spain.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 3-Amino-6-methoxy-2-picoline HCl
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 3-Amino-6-methoxy-2-picoline hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you successfully utilize this versatile building block in your synthetic endeavors. As Senior Application Scientists, we have compiled and synthesized field-proven insights and literature-based knowledge to address the specific challenges you may encounter.
Section 1: Compound Handling and Pre-Reaction Considerations
FAQ 1: 3-Amino-6-methoxy-2-picoline is supplied as a hydrochloride (HCl) salt. How does this affect my reaction, and what is the best way to handle it?
The hydrochloride salt form of 3-Amino-6-methoxy-2-picoline significantly impacts its reactivity. The protonated aminopyridine nitrogen renders the primary amino group at the 3-position less nucleophilic. Therefore, for most reactions involving this amino group, neutralization is a critical first step.
Expert Insight: Direct use of the HCl salt in a reaction requiring a nucleophilic amine will likely result in low to no conversion. The protonated form is stable and will not readily participate in reactions such as acylation or nucleophilic aromatic substitution.
Recommended Neutralization Protocol:
There are two primary approaches to neutralizing the HCl salt:
-
Prior Extraction: For applications sensitive to inorganic salts, a liquid-liquid extraction is recommended.
-
Dissolve the 3-Amino-6-methoxy-2-picoline HCl in water.
-
Add a stoichiometric amount of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), and stir until gas evolution ceases.
-
Extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.
-
-
In Situ Neutralization: For many common reactions, in situ neutralization is more convenient and is often sufficient.
-
In your reaction vessel, combine the 3-Amino-6-methoxy-2-picoline HCl with your solvent.
-
Add at least one extra equivalent of the base you are using for the main reaction. For example, if your acylation protocol calls for 1.1 equivalents of a base, you will need 2.1 equivalents to both neutralize the HCl salt and facilitate the reaction.
-
Causality: The additional equivalent of base deprotonates the aminopyridine, liberating the free amine to participate as a nucleophile in the subsequent reaction.
Section 2: Optimizing Acylation Reactions
FAQ 2: I am attempting to acylate the 3-amino group, but I am observing low yields. What are the key parameters to optimize?
Low yields in acylation reactions with 3-Amino-6-methoxy-2-picoline are often due to the electronically deactivated nature of the amino group. The pyridine nitrogen and the methoxy group can influence the nucleophilicity of the 3-amino group.
Troubleshooting Workflow for Acylation Reactions:
Caption: Troubleshooting workflow for acylation of 3-Amino-6-methoxy-2-picoline.
Key Optimization Parameters for Acylation:
| Parameter | Recommendation | Rationale |
| Coupling Reagent | For carboxylic acid couplings, use high-activity reagents like HATU or PyBOP. | Standard coupling reagents may not be sufficient to activate the carboxylic acid for reaction with the weakly nucleophilic amine. |
| Acylating Agent | If using a carboxylic acid is unsuccessful, consider converting it to the more reactive acid chloride or anhydride. | Acid chlorides and anhydrides are more electrophilic and can react with less nucleophilic amines without the need for a coupling reagent. |
| Base | Use a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). | These bases will facilitate the reaction without competing as nucleophiles. |
| Solvent | Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally suitable. | These solvents will not interfere with the reaction and can help to dissolve all reaction components. |
| Temperature | Start at room temperature. If the reaction is sluggish, gentle heating to 40-60 °C can increase the reaction rate. | Excessive heat can lead to decomposition or side reactions. |
Experimental Protocol: General Procedure for Amide Coupling
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF), add the coupling reagent (1.1 eq) and a non-nucleophilic base (2.1 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add 3-Amino-6-methoxy-2-picoline HCl (1.05 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
3-Amino-6-methoxy-2-picoline can participate in palladium-catalyzed cross-coupling reactions, most notably Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
FAQ 3: What are the recommended starting conditions for a Buchwald-Hartwig amination with 3-Amino-6-methoxy-2-picoline?
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[1][2] For an electron-rich amine like 3-Amino-6-methoxy-2-picoline, a suitable palladium precatalyst and ligand combination is crucial for efficient coupling.
Recommended Buchwald-Hartwig Reaction Conditions:
| Component | Recommendation |
| Palladium Precatalyst | Pd₂(dba)₃ or a pre-formed Pd(II) catalyst. |
| Ligand | A bulky, electron-rich phosphine ligand such as Xantphos. |
| Base | A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu). |
| Solvent | Anhydrous, degassed toluene or dioxane. |
| Temperature | Typically between 80-110 °C. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A procedure adapted from the synthesis of related N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives can be a good starting point.[3]
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl halide (1.0 eq), 3-Amino-6-methoxy-2-picoline HCl (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.5 eq).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
FAQ 4: I am planning a Suzuki-Miyaura coupling to functionalize an aryl halide with 3-Amino-6-methoxy-2-picoline as the boronic acid partner. What conditions should I consider?
While the amino group of 3-Amino-6-methoxy-2-picoline is typically the reactive handle, this scaffold can be converted to a boronic acid or ester for participation in Suzuki-Miyaura couplings. The Suzuki-Miyaura coupling is a robust method for C-C bond formation.[4][5]
Recommended Suzuki-Miyaura Reaction Conditions:
| Component | Recommendation |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a Pd(II) precatalyst with a suitable ligand. |
| Base | An aqueous solution of a carbonate base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). |
| Solvent System | A mixture of an organic solvent and water, such as dioxane/water or toluene/water. |
| Temperature | Typically between 80-100 °C. |
Decision Tree for Suzuki-Miyaura Coupling Optimization:
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
how to prevent degradation of 3-Amino-6-methoxy-2-picoline hydrochloride in solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-Amino-6-methoxy-2-picoline hydrochloride. This resource is designed to provide in-depth guidance on the proper handling, storage, and use of this compound in solution to prevent its degradation. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your reagents for reproducible and reliable experimental outcomes. This guide is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound in solution is primarily influenced by several factors:
-
pH: Aromatic amines are susceptible to degradation in both highly acidic and alkaline conditions. Acidic conditions can lead to hydrolysis of the methoxy group, while alkaline conditions can promote oxidation of the amino group.[1][2][3]
-
Oxidation: The amino group on the pyridine ring is susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions (which can act as catalysts), and exposure to light (photoxidation).
-
Temperature: Elevated temperatures can increase the rate of all chemical degradation pathways.[3] The product is sensitive to heat and may change its chemical properties or even decompose at high temperatures.[4]
-
Solvent: The choice of solvent can significantly impact stability. Protic solvents, especially those capable of forming hydrogen bonds, can participate in degradation reactions. Some organic solvents may contain impurities that can initiate degradation.
-
Exposure to Air and Moisture: As a hydrochloride salt, the compound is hygroscopic and can absorb moisture from the air, which can facilitate degradation.[5] The amino group is also sensitive to air oxidation.[6][7]
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For short-term use, high-purity, anhydrous aprotic solvents are generally recommended. Solvents such as acetonitrile or dioxane are often suitable choices. If an aqueous solution is necessary, it is crucial to use deoxygenated, high-purity water (e.g., HPLC-grade) and to buffer the solution to a mildly acidic pH (around 3-5). This pH range helps to maintain the protonated (and more stable) form of the amine while minimizing acid-catalyzed hydrolysis.[1] It is important to note that the compound's solubility is limited in water but better in some organic solvents like ethanol and acetone.[4]
Q3: How should I prepare a stock solution of this compound to maximize its stability?
A3: To prepare a stable stock solution, follow these steps:
-
Use High-Purity Materials: Start with a high-purity grade of this compound and anhydrous, deoxygenated solvents.
-
Inert Atmosphere: Whenever possible, handle the solid and prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.[6][7]
-
Controlled Dissolution: Dissolve the compound in the chosen solvent at room temperature. Avoid heating to dissolve, as this can accelerate degradation.[4] If sonication is used, do so in a cooled water bath.
-
pH Adjustment (for aqueous solutions): If preparing an aqueous stock, use a suitable buffer (e.g., a phosphate or citrate buffer) to maintain a pH between 3 and 5.[1]
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates that could act as nucleation sites for degradation.
-
Aliquot and Store: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and contamination.
Q4: What are the ideal storage conditions for solutions of this compound?
A4: Proper storage is critical for maintaining the integrity of your solutions.
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C or lower. For long-term storage, -80°C is preferable. | Reduces the rate of chemical degradation.[3] |
| Atmosphere | Store under an inert gas (argon or nitrogen). | Prevents oxidation by atmospheric oxygen.[6][7] |
| Light | Protect from light by using amber vials or by wrapping vials in aluminum foil. | Minimizes the risk of photolytic degradation. |
| Container | Use tightly sealed, high-quality glass vials. | Prevents solvent evaporation and exposure to air and moisture.[5][7][8] |
Table 1: Recommended Storage Conditions for this compound Solutions.
Section 2: Troubleshooting Guide
Issue 1: My experimental results are inconsistent when using a previously prepared solution of this compound.
This is a common sign of compound degradation. The formation of impurities can lead to unexpected side reactions or a lower effective concentration of the active compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Detailed Steps:
-
Prepare a Fresh Solution: Always prepare a fresh solution from the solid compound following the best practices outlined in the FAQ section.
-
Analytical Comparison: If you have access to analytical instrumentation, compare the old solution with the freshly prepared one using techniques like HPLC or LC-MS.[1][2][9] Look for the appearance of new peaks or a decrease in the area of the main peak in the old solution.
-
Review Procedures: If degradation is confirmed, critically review your solution preparation, handling, and storage procedures against the recommendations in this guide. Identify and rectify any deviations.
-
Consider Other Variables: If the analytical profiles are similar, the inconsistency may lie in other aspects of your experimental setup.
Issue 2: I observe a color change in my solution of this compound over time.
A color change (e.g., from colorless to yellow or brown) is a strong visual indicator of degradation, likely due to oxidation of the aromatic amine.
Preventative Measures:
-
Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Use Antioxidants: In some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be considered, but its compatibility with your specific experiment must be verified.
-
Strict Adherence to Storage Conditions: Ensure the solution is stored under an inert atmosphere and protected from light, as both oxygen and light can contribute to the formation of colored degradation products.
Section 3: Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol is designed for applications requiring an aqueous solution of this compound.
-
Prepare the Buffer: Prepare a 0.1 M citrate-phosphate buffer and adjust the pH to 4.0 using phosphoric acid or sodium hydroxide.[1]
-
Deoxygenate the Buffer: Sparge the buffer with nitrogen or argon gas for at least 30 minutes.
-
Weigh the Compound: In a fume hood, accurately weigh the required amount of this compound.
-
Dissolve Under Inert Gas: In a clean glass vial, add the deoxygenated buffer to the solid compound. Cap the vial and vortex until fully dissolved. If possible, perform this step in a glove box or under a stream of inert gas.
-
Sterile Filtration: Draw the solution into a syringe and pass it through a 0.22 µm sterile syringe filter into a sterile, amber vial.
-
Aliquot and Store: Aliquot the solution into single-use, cryo-vials. Purge the headspace of each vial with inert gas before sealing. Store immediately at -80°C.
Protocol 2: Monitoring Solution Stability using HPLC
This protocol provides a general method for assessing the stability of your solution over time.
-
Prepare Standards: Prepare a fresh solution of this compound to serve as your time-zero standard.
-
Set Up HPLC System:
-
Column: Use a C18 reverse-phase column (e.g., Atlantis T3).[1]
-
Mobile Phase A: 20mM potassium hexafluorophosphate buffer, pH adjusted to 3.0 with phosphoric acid.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: Develop a suitable gradient to elute the parent compound and potential degradation products (e.g., 5-95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Detection: UV detection at 215 nm.[1]
-
-
Inject Samples: Inject your time-zero standard and the aged solution(s).
-
Analyze Data: Compare the chromatograms. A stable solution will show a single major peak with a consistent retention time and peak area. The presence of additional peaks in the aged sample indicates degradation.
Potential Degradation Pathway:
Caption: Potential degradation pathways.
Section 4: References
-
Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Alfa Aesar. (2025). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2008). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Tokyo Chemical Industry. (2025). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Decontamination Solution Aromatic Amine 2001 Sds. Retrieved from --INVALID-LINK--
-
ChemWhat. (n.d.). 3-AMINO-6-METHOXY-2-PICOLINE HCL CAS#: 320577-63-7. Retrieved from --INVALID-LINK--
-
Pipzine Chemicals. (n.d.). 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025). 3-AMINO-2-METHOXY-6-PICOLINE - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 3-Amino-2-methoxy-6-picoline. PubChem. Retrieved from --INVALID-LINK--
-
SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from --INVALID-LINK--
-
Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). 3-Amino-6-methoxy-2-methylpyridine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN114755320A - Detection method of 3-amino-6-methoxypyridazine related substance. Retrieved from --INVALID-LINK--
-
European Commission. (2008). Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). Retrieved from --INVALID-LINK--
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Retrieved from --INVALID-LINK--
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-6-methylpyridine. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. PMC. Retrieved from --INVALID-LINK--
References
- 1. CN114755320A - Detection method of 3-amino-6-methoxypyridazine related substance - Google Patents [patents.google.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. researchgate.net [researchgate.net]
- 4. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China | Properties, Applications, Safety Data [pipzine-chem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. agilent.com [agilent.com]
Technical Support Center: Challenges in the Scale-Up of Aminopicoline Synthesis
Welcome to the Technical Support Center for Aminopicoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their aminopicoline synthesis from the laboratory bench to pilot plant or manufacturing scale. Moving from grams to kilograms is rarely a linear process; new challenges inevitably arise that can impact yield, purity, and safety.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of scale-up.
Part 1: Core Scale-Up Challenges - FAQs
This section addresses fundamental questions about the non-linear nature of chemical scale-up.
Q1: My aminopicoline synthesis worked perfectly on a 10-gram scale, but failed at 1-kilogram. Why do reaction outcomes differ so drastically with scale?
This is a classic scale-up challenge rooted in fundamental physical principles. The primary reason is the change in the surface-area-to-volume ratio.
-
Heat Transfer: A small lab flask has a large surface area relative to its volume, allowing for rapid heating and cooling. A large reactor has a much smaller surface-area-to-volume ratio, making heat transfer significantly less efficient. Exothermic reactions that are easily managed in the lab can quickly become hazardous thermal runaways at scale without proper engineering controls.[2]
-
Mixing Efficiency: Achieving homogenous mixing in a 200-L reactor is far more complex than in a 250-mL flask. Inefficient mixing can lead to localized "hot spots," areas of high reactant concentration, and ultimately, the formation of new or increased levels of impurities.[1]
-
Reagent Addition Rates: Adding a reagent over 5 minutes in the lab is not equivalent to adding it over 50 minutes at scale. The relative rate of addition can dramatically alter the reaction kinetics and selectivity, potentially favoring undesired side reactions.
Q2: What are the primary safety hazards to consider when scaling up aminopicoline synthesis?
Safety must be the foremost consideration. A comprehensive thermal hazard assessment is crucial before any scale-up.[2]
-
Thermal Runaway: Many aminopicoline syntheses, particularly those involving condensations or aminations, are exothermic. As discussed, poor heat removal at scale can lead to an uncontrollable increase in reaction rate, temperature, and pressure, potentially causing vessel rupture.[2] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry are essential for quantifying the heat of reaction and determining the maximum temperature of the synthesis reaction (MTSR).[2]
-
Pressure Buildup: Gaseous byproducts (e.g., ammonia, water vapor) that dissipate easily in the lab can generate significant pressure in a sealed reactor. Ensure the reactor is properly vented and rated for the potential pressure.
-
Reagent Handling: Handling kilograms of corrosive or toxic reagents (e.g., strong acids/bases, alkylating agents) introduces significant operational risks compared to handling milliliters. Proper personal protective equipment (PPE), closed-system transfers, and emergency quench procedures are mandatory.
Part 2: Troubleshooting Guide: Reaction Parameters & Impurity Control
This section provides specific troubleshooting advice for common issues related to reaction performance and product quality.
Problem: Low Yield or Stalled Reaction
Q3: My reaction yield dropped from 90% in the lab to 50% in the pilot plant. What are the first parameters to investigate?
A significant drop in yield points to issues with reaction conditions or reagent stability at scale.
Troubleshooting Workflow: Low Yield
Caption: General troubleshooting workflow for low reaction yield.
Step-by-Step Investigation:
-
Internal Temperature Monitoring: Do not rely on the jacket temperature. Use an internal probe to ensure the reaction mass reaches and maintains the target temperature.
-
Mixing Study: Visually inspect the mixing if possible. If not, take samples from different locations (top, bottom) to check for homogeneity. Poor mixing can cause reagents to stratify, effectively halting the reaction.
-
Starting Material Analysis: Never assume a new, larger batch of a starting material has the same purity as the lab-scale batch. Re-verify the purity and check for any potential inhibitors.[3]
-
In-Process Control (IPC) Analytics: Use techniques like HPLC or GC to monitor the reaction progress. A stalled reaction will show starting material levels plateauing. This data is critical for diagnosis.
Q4: Could the solvent be the cause of my poor yield and selectivity at scale?
Absolutely. Solvents can have a profound impact, especially in reactions sensitive to polarity and hydrogen bonding, such as aza-Michael additions which can be part of aminopicoline synthesis pathways.[4]
-
Polarity and Protic Nature: Highly polar, protic solvents like fluorinated alcohols can activate electrophiles and significantly favor the desired reaction pathway, whereas other solvents may not provide this activation.[4][5] A solvent that works in the lab might not provide the same effect under the different thermal and mixing dynamics of a large reactor.
-
Solvent Purity: Industrial-grade solvents may contain impurities (e.g., water) that can interfere with the reaction. Always check the specifications of bulk solvents.
-
Boiling Point and Reflux: If running a reaction at reflux, the efficiency of the condenser on a large reactor must be sufficient to maintain the solvent volume and reaction temperature. Significant solvent loss can lead to concentration changes and side reactions.
Problem: New or Increased Impurities
Q5: My scaled-up batch shows several new impurity peaks on the HPLC that weren't present in the lab. What are the likely causes?
The appearance of new impurities is a classic sign that the controlled lab environment has been lost.[1]
| Potential Cause | Explanation | Troubleshooting Action |
| Local Hot Spots | Inefficient heat removal leads to localized areas of high temperature, causing thermal degradation of reactants, intermediates, or the final product. | Improve mixing, reduce batch concentration, or slow the addition rate of exothermic reagents.[2] |
| Extended Reaction Time | Slower heating and cooling cycles at scale mean the reaction mixture is held at high temperatures for longer, promoting side reactions or degradation. | Re-optimize the reaction time based on IPC data from the scaled-up batch. |
| Air/Moisture Sensitivity | Reactions that were adequately protected by a nitrogen blanket in a small flask may be exposed to more air/moisture in a large, imperfectly sealed reactor. | Ensure the reactor is properly inerted and check seals for leaks. |
| Materials of Construction | The reactor's material (e.g., stainless steel vs. glass) can sometimes have a catalytic effect, promoting unintended side reactions. | Review the compatibility of all reaction components with the reactor material. |
Table 1: Common Causes of New Impurity Formation During Scale-Up.
Part 3: Troubleshooting Guide: Catalyst Management
Catalyst performance is critical in many aminopicoline synthesis routes, and its behavior can change significantly at scale.
Q6: My heterogeneous catalyst is deactivating much faster in the pilot reactor. Why is this happening and how can I prevent it?
Catalyst deactivation is a complex issue, often accelerated by the harsher conditions of large-scale operations.[6][7] The primary mechanisms are poisoning, fouling (coking), and thermal degradation (sintering).[6][8]
Catalyst Deactivation Pathways
Caption: Common mechanisms of heterogeneous catalyst deactivation.
-
Poisoning: Feedstocks at the industrial scale may contain trace impurities (e.g., sulfur or other nucleophiles) not present in lab-grade materials. These can irreversibly bind to the active sites of the catalyst.[8] Solution: Analyze raw materials for known catalyst poisons and consider adding a guard bed to remove them before they reach the main reactor.
-
Fouling/Coking: Localized overheating on the catalyst surface can cause reactants or products to decompose into carbonaceous deposits (coke), blocking pores and active sites. Solution: Improve temperature control and ensure uniform flow distribution through the catalyst bed to avoid hot spots.
-
Sintering: Prolonged exposure to high temperatures can cause the small metal crystallites of the active phase to agglomerate into larger ones, reducing the active surface area.[6] This damage is often irreversible. Solution: Strictly control the reaction temperature and avoid temperature overshoots during startup or regeneration.
Q7: What is a reliable method for regenerating a coked alumino-silicon catalyst used for picoline synthesis?
Regeneration by controlled combustion (calcination) is a standard method to remove coke deposits.[9] However, it must be done carefully to avoid permanent damage to the catalyst.[8]
Protocol: Catalyst Regeneration by Calcination
-
Purge: Purge the reactor with an inert gas (e.g., nitrogen) to remove all residual flammable reactants and products.
-
Controlled Air Introduction: Introduce a stream of air diluted with nitrogen into the reactor. The oxygen concentration should be low initially (e.g., 1-2%) to control the rate of combustion.
-
Temperature Ramp: Slowly heat the catalyst bed to the target regeneration temperature (e.g., 450-500 °C).[9] The rate of temperature increase must be carefully controlled to manage the exotherm from coke combustion.
-
Hold and Monitor: Hold the temperature while monitoring the outlet gas for CO₂ and O₂. The regeneration is complete when the CO₂ concentration drops to near zero and the O₂ concentration at the outlet matches the inlet.
-
Cool Down: Cool the reactor under a nitrogen atmosphere. The catalyst's catalytic properties should be fully restored.[9]
Part 4: Troubleshooting Guide: Product Isolation & Purity
Achieving the desired physical form and chemical purity is the final, critical step.
Q8: I'm having difficulty with the crystallization of my aminopicoline. The process is inconsistent and the product is often oily.
Crystallization is highly sensitive to scale-dependent factors like cooling rate and agitation.[10]
-
Cooling Rate: A large volume cools much slower than a small one. A slow cooling rate, while often good for crystal growth, can be problematic if impurities are present. A rapid cooling rate can cause the product to "crash out" as a fine powder or oil. Solution: Develop a controlled cooling profile. Do not simply turn off the heat; program a gradual temperature ramp down.
-
Agitation: The stirring speed and impeller design affect crystal size and can cause breakage (attrition) of crystals if too aggressive, leading to fines and difficult filtration.[10] Solution: Optimize the stirring rate to keep solids suspended without causing excessive shear.
-
Supersaturation: Ensure you are operating in the metastable zone for optimal crystallization. This may require creating a seeding protocol, where a small amount of pure product is added to initiate controlled crystal growth.
Q9: My final product purity is 98.5%, but the specification is >99.5%. What are the best analytical methods to identify and quantify the problematic impurities?
A multi-pronged analytical approach is necessary for comprehensive purity analysis.[3]
| Method | Application | Strengths & Weaknesses |
| HPLC-UV | Primary workhorse. Quantifies the main component and non-volatile impurities.[3][11] | Strengths: High resolution, sensitive, excellent for quantitative analysis. Weaknesses: Requires chromophores; may not detect all impurities. |
| GC-MS | Identifies and quantifies volatile impurities and residual solvents.[3] | Strengths: Excellent for volatile compounds, provides structural information (MS). Weaknesses: Not suitable for non-volatile or thermally labile compounds. |
| LC-MS | Identifies unknown impurity structures. | Strengths: Provides molecular weight and fragmentation data for impurity identification. Weaknesses: Can be less quantitative than HPLC-UV. |
| qNMR | Quantitative NMR. Provides an absolute purity value without needing a reference standard for the main component.[11] | Strengths: Highly accurate, provides structural confirmation. Weaknesses: Lower sensitivity than HPLC, requires a certified internal standard. |
Table 2: Key Analytical Methods for Purity Determination.
Strategy:
-
Use HPLC-UV for routine purity checks and quantification of known impurities.[11]
-
Employ GC-MS to check for residual solvents and any volatile byproducts from the synthesis.
-
If unknown peaks are observed in the HPLC, isolate them (via prep-HPLC) or use LC-MS to determine their molecular weight and propose a structure.
-
For a final, definitive purity value, especially for a reference standard, use qNMR .[11]
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solvent effects in the aza-Michael addition of anilines [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. Heterogeneous Catalyst Deactivation and Regeneration: A Review [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. RU2079360C1 - Catalyst for synthesis of beta-picoline by condensation of acroleine with ammonia and method of preparation thereof - Google Patents [patents.google.com]
- 10. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
managing side reactions in the synthesis of 3-Amino-6-methoxy-2-picoline derivatives
Welcome to the technical support center for the synthesis of 3-Amino-6-methoxy-2-picoline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis, providing expert insights and practical, field-proven troubleshooting protocols. Our approach is rooted in explaining the causality behind experimental choices to ensure both success and reproducibility in your work.
Section 1: Managing Side Reactions during the Nitration of 6-Methoxy-2-picoline
The introduction of a nitro group at the C3 position of the 6-methoxy-2-picoline ring is a critical step, but one that is often fraught with challenges related to regioselectivity and over-reaction. The electron-donating nature of the methoxy and methyl groups activates the ring, but also increases its susceptibility to unwanted side reactions.
FAQ 1.1: What are the most common side products in the nitration of 6-methoxy-2-picoline, and why do they form?
Answer: During the electrophilic nitration of 6-methoxy-2-picoline, several side products can arise due to the interplay of directing effects and reaction conditions. The primary side products include:
-
5-Nitro Isomer: While the methoxy group (an ortho-, para-director) and the methyl group (also an ortho-, para-director) both strongly favor substitution at the 3-position, some substitution can occur at the 5-position. This is less favored due to steric hindrance from the adjacent methyl group.
-
Dinitro Derivatives: The activating nature of the substituents can make the mono-nitrated product susceptible to a second nitration, leading to dinitro-picoline derivatives.
-
Oxidation Byproducts: The use of harsh nitrating agents (e.g., concentrated nitric acid with sulfuric acid at elevated temperatures) can lead to the oxidation of the methyl group on the picoline ring, forming a carboxylic acid or other oxidized species.[1]
-
N-Oxide Formation: The pyridine nitrogen is a nucleophilic site and can be oxidized by the nitrating mixture to form the corresponding N-oxide. This can sometimes be a desired intermediate to enhance reactivity for subsequent steps, but is often an unwanted byproduct in a direct nitration.[1]
The formation of these byproducts is governed by the delicate balance of temperature, concentration of nitrating agents, and reaction time.
Troubleshooting Guide 1.2: My nitration is yielding a complex mixture with low selectivity for the 3-nitro product. How can I optimize it?
Answer: Achieving high selectivity in this nitration requires careful control over the reaction conditions to favor the desired kinetic product while minimizing side reactions. Here is a protocol designed to enhance selectivity for the 3-nitro isomer.
Experimental Protocol: Selective Mono-nitration of 6-Methoxy-2-picoline
-
Reaction Setup: In a three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, cool concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice-salt bath.
-
Substrate Addition: Slowly add 6-methoxy-2-picoline to the cooled sulfuric acid while maintaining the temperature below 10 °C. The formation of the pyridinium salt helps to moderate the reactivity of the ring.
-
Nitrating Agent Preparation: In a separate flask, prepare a nitrating mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid.
-
Controlled Addition: Add the nitrating mixture dropwise to the solution of the picoline salt, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential to ensure rapid mixing and prevent localized overheating.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the acidic solution. Neutralize the solution with a base (e.g., NaOH or NH₄OH) to a pH of 7-8 to ensure complete precipitation.
-
Isolation: Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum.
Table 1: Nitration Parameter Optimization
| Parameter | Standard Condition | Optimization Strategy to Reduce Side Products | Rationale |
| Temperature | 20-30 °C | 0-10 °C | Lower temperatures favor the kinetic product (3-nitro) and reduce the rates of over-nitration and oxidation. |
| Nitrating Agent | Conc. HNO₃/H₂SO₄ | Fuming HNO₃/H₂SO₄ or KNO₃/H₂SO₄ | Using a milder nitrating agent or a nitrate salt can provide better control over the reaction.[2] |
| Addition Rate | Rapid Addition | Slow, dropwise addition | Prevents localized high concentrations of the nitrating agent and temperature spikes, which can lead to side reactions. |
| Reaction Time | > 6 hours | 2-4 hours (monitored) | Minimizes the time the product is exposed to the harsh reaction conditions, reducing the chance of further nitration or oxidation. |
Section 2: Controlling Byproducts in the Reduction of 6-Methoxy-3-nitro-2-picoline
The reduction of the nitro group to a primary amine is a common transformation, but it can be accompanied by the formation of various partially reduced or coupled byproducts. The choice of reducing agent and reaction conditions is paramount to achieving a clean and high-yielding conversion.
FAQ 2.1: My TLC plate shows multiple spots after the reduction of the nitro-picoline. What are these likely byproducts?
Answer: The reduction of an aromatic nitro group proceeds through several intermediates. If the reaction is incomplete or if side reactions occur, you may observe the following byproducts:
-
Nitroso Intermediate (Ar-NO): This is the first intermediate in the reduction pathway. It is often transient but can be isolated under certain conditions.
-
Hydroxylamine Derivative (Ar-NHOH): Further reduction of the nitroso group yields the hydroxylamine. This is a common byproduct if the reducing agent is not strong enough or if the reaction is not allowed to go to completion.[3]
-
Azoxy and Azo Compounds (Ar-N=N(O)-Ar and Ar-N=N-Ar): These are bimolecular condensation products that can form from the reaction of the nitroso and hydroxylamine intermediates. Their formation is more prevalent under certain pH conditions and with specific reducing agents, such as LiAlH₄ with aromatic nitro compounds.[4]
The presence of these impurities indicates an incomplete or non-selective reduction process.
Troubleshooting Guide 2.2: How do I select the best reducing agent to ensure a clean conversion to the amine?
Answer: The ideal reducing agent will be selective for the nitro group without affecting other functional groups or the aromatic ring, and will drive the reaction to completion without the accumulation of intermediates.
Table 2: Comparison of Common Reducing Agents for Nitro Group Reduction
| Reducing Agent | Advantages | Common Side Reactions/Disadvantages | Best For |
| H₂/Pd/C | Clean, high yield, simple work-up. | May reduce other functional groups (e.g., alkenes, alkynes). Can cause dehalogenation on halo-pyridines.[4] | Molecules without other reducible groups. |
| Fe/HCl or Fe/NH₄Cl | Cost-effective, highly selective for nitro groups. | Requires acidic conditions, work-up can be tedious due to iron salts. | Acid-stable molecules. |
| SnCl₂/HCl | Mild and selective.[5] | Stoichiometric amounts of tin salts are generated, which can be difficult to remove. | Lab-scale synthesis where cost is not a major factor. |
| NaBH₄ with Catalyst | Milder than LiAlH₄. | Often requires a catalyst (e.g., NiCl₂ or CoCl₂) and may not be as effective for aromatic nitro groups. | Aliphatic nitro compounds. |
For the synthesis of 3-Amino-6-methoxy-2-picoline, catalytic hydrogenation with Pd/C is often the cleanest method, provided the molecule does not contain other easily reducible groups. If selectivity is a concern, reduction with iron in the presence of an acid or ammonium chloride is a robust and economical alternative.
Experimental Protocol: Clean Reduction of 6-Methoxy-3-nitro-2-picoline using Catalytic Hydrogenation
-
Reaction Setup: To a solution of 6-methoxy-3-nitro-2-picoline in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation vessel, add 5-10 mol% of 10% Palladium on Carbon (Pd/C).
-
Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake and by TLC/HPLC analysis. The reaction is usually complete in 4-8 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the crude 3-Amino-6-methoxy-2-picoline. The product can then be purified further if necessary.
Section 3: Purification Strategies
FAQ 3.1: What is the most effective method for purifying the final 3-Amino-6-methoxy-2-picoline product?
Answer: The choice of purification method depends on the nature and quantity of the impurities.
-
Acid-Base Extraction: As an amine, the product is basic and can be separated from neutral organic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.
-
Column Chromatography: For removing closely related impurities (e.g., isomers or partially reduced byproducts), silica gel column chromatography is effective. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.
-
Crystallization: If the product is a solid and of sufficient purity, crystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.
By understanding the fundamental chemistry of the synthesis of 3-Amino-6-methoxy-2-picoline and its derivatives, and by carefully controlling the reaction conditions, the formation of side products can be minimized, leading to a more efficient and successful synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
Technical Support Center: Ensuring Compound Stability Through Best Practices in Storage and Handling
Welcome to the Technical Support Center dedicated to ensuring the stability and integrity of your valuable research compounds. As scientists and drug development professionals, we understand that the reliability of your experimental data is intrinsically linked to the stability of the compounds you work with. Degradation can lead to loss of potency, altered biological activity, and the generation of confounding impurities, ultimately compromising your research outcomes.
This guide is structured to provide both foundational knowledge and practical, actionable solutions to common challenges encountered in the laboratory. We will delve into the core principles of compound stability and then address specific issues through a comprehensive troubleshooting and FAQ section. Our goal is to empower you with the expertise to implement self-validating protocols that safeguard your compounds from degradation.
Part 1: The Five Pillars of Compound Stability: A Foundational Guide
Understanding the fundamental factors that influence compound stability is the first line of defense against degradation. These five pillars—Temperature, Light, Humidity, Oxygen, and pH—are interconnected and must be meticulously controlled to preserve the chemical and physical integrity of your compounds.
Temperature: The Accelerator of Degradation
Temperature is a critical factor governing the rate of chemical reactions, including those that lead to compound degradation.[1] Higher temperatures increase molecular kinetic energy, accelerating degradation pathways such as hydrolysis and oxidation.[1][2] Conversely, lowering the temperature can significantly extend a compound's shelf life.[1]
Key Considerations:
-
Manufacturer's Recommendations: Always adhere to the storage temperatures specified on the product's Safety Data Sheet (SDS) or Certificate of Analysis.[3]
-
Compound-Specific Needs: The optimal storage temperature is dictated by the compound's intrinsic properties.
-
Monitoring and Control: Regularly monitor and log temperatures of storage units to ensure they remain within the specified range.[4] Use of calibrated thermometers and alarm systems is highly recommended.
Data Presentation: Recommended Storage Temperatures
| Storage Condition | Temperature Range | Typical Compound Types |
| Room Temperature | 15°C to 25°C | Stable, non-volatile compounds.[5] |
| Refrigerated | 2°C to 8°C | Temperature-sensitive chemicals and reagents.[5] |
| Frozen | -20°C | Many biological reagents, enzymes, and long-term storage of less stable compounds.[6][7] |
| Ultra-Low | -80°C | Long-term storage of sensitive biological samples, enzymes, and certain pharmaceuticals.[5][6][7] |
| Cryogenic | Below -130°C | Long-term preservation of cells, tissues, and highly sensitive biological materials. |
Light: The Initiator of Photodegradation
Exposure to light, particularly UV and high-energy visible light (300-500 nm), can provide the activation energy necessary to break chemical bonds, leading to photodegradation.[1][7][8][9] This can result in a loss of potency and the formation of potentially toxic byproducts.[10]
Best Practices for Handling Photosensitive Compounds:
-
Use Appropriate Containers: Store light-sensitive compounds in amber-colored or opaque containers to block UV and visible light.[7][11][12]
-
Cover and Protect: When handling, wrap containers in aluminum foil or work in a designated dark room or under a safelight with a longer wavelength (>500 nm).[7][8][9][11]
-
Minimize Exposure: Prepare solutions fresh before use and minimize the time they are exposed to light.[6]
Humidity: The Enabler of Hydrolysis and Microbial Growth
Moisture in the storage environment can have detrimental effects on compound stability.[1] For hygroscopic compounds, which readily absorb moisture from the air, this can lead to physical changes like clumping and chemical degradation through hydrolysis.[1][13][14] High humidity also creates a favorable environment for microbial growth.[1][13]
Mitigation Strategies:
-
Airtight Containers: Store compounds in tightly sealed containers to prevent moisture ingress.[6][15]
-
Desiccants: For highly sensitive compounds, store them in a desiccator containing a desiccant like silica gel to maintain a low-humidity environment.[10][16]
-
Controlled Environment: Store compounds in a temperature and humidity-controlled environment.[17]
Oxygen: The Driver of Oxidation
Oxidation, the loss of electrons from a molecule, is a common degradation pathway that can be initiated or accelerated by the presence of atmospheric oxygen.[1][10] Compounds with certain functional groups, such as phenols and aldehydes, are particularly susceptible to oxidation.[2]
Preventing Oxidative Degradation:
-
Inert Atmosphere: For highly oxygen-sensitive compounds, store them under an inert gas like argon or nitrogen.[5][18] This involves flushing the container with the inert gas before sealing.
-
Antioxidants: In some formulations, the addition of antioxidants can help to prevent oxidation.[11]
-
Proper Sealing: Ensure containers are tightly sealed to minimize exposure to air.[5]
pH: The Modulator of Stability in Solution
For compounds in solution, pH is a critical factor that can significantly influence stability.[1] Variations in pH can alter the ionization state of a compound, affecting its solubility and susceptibility to degradation pathways like hydrolysis.[1][19]
Controlling pH in Solutions:
-
Use of Buffers: When preparing solutions, use appropriate buffer systems to maintain a stable pH within the optimal range for the compound.[19]
-
Solvent Choice: Be mindful that the solvent itself can influence the pH and stability of the compound.[6]
-
Forced Degradation Studies: Conducting forced degradation studies at different pH values can help identify the optimal pH range for stability.[19]
Part 2: Troubleshooting Guides and Frequently Asked Questions (FAQs)
This section provides practical solutions to common problems encountered during the storage and handling of research compounds.
Troubleshooting Common Issues
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or poor experimental results. | Compound degradation in stock solution or during the experiment.[6] | 1. Verify Compound Integrity: Use an analytical method like HPLC, MS, or NMR to check the purity of your compound stock.[6][20] 2. Prepare Fresh Solutions: Always prepare working solutions fresh from a solid stock if possible. 3. Review Storage Conditions: Ensure the compound is being stored at the correct temperature, protected from light, and in a tightly sealed container.[6] |
| Precipitate forms in the solution. | Poor compound solubility, compound degradation into a less soluble product, or solvent evaporation.[6] | 1. Check Solubility: Verify the compound's solubility in the chosen solvent at the desired concentration. 2. Solvent Compatibility: Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental medium.[6] 3. Re-dissolve Gently: Try gently warming and vortexing the solution to redissolve the precipitate. If it does not redissolve, it may be a degradant. |
| Color change observed in the compound or solution. | Photodegradation or oxidation.[6][7] | 1. Protect from Light: Immediately store the compound and its solutions in amber vials or wrap containers in aluminum foil.[6][11] 2. Inert Atmosphere: If oxidation is suspected, consider handling and storing the compound under an inert atmosphere (e.g., nitrogen or argon).[6] 3. Discard if Necessary: A significant color change often indicates substantial degradation, and the compound should be discarded.[7] |
| Loss of compound activity over time. | Gradual degradation due to improper long-term storage or repeated freeze-thaw cycles. | 1. Aliquot Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[6][21] 2. Re-evaluate Long-Term Storage: Confirm that the long-term storage conditions are optimal for the compound's stability.[5] 3. Perform Stability Study: For critical compounds, consider performing a small-scale stability study to determine its shelf-life under your storage conditions.[22] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store a new compound if the stability information is not available?
A: When stability data is lacking, a conservative approach is best. Store the solid compound at -20°C or -80°C, protected from light and moisture in a tightly sealed, airtight container.[6][7] For solutions, prepare a small, concentrated stock in a suitable anhydrous solvent like DMSO and store it at -80°C in single-use aliquots.[6] It is also advisable to perform an initial purity analysis (e.g., by HPLC) and then re-analyze a small sample after a set period (e.g., 1-3 months) to assess its stability under your chosen conditions.
Q2: How many times can I freeze and thaw my compound solution?
A: Repeated freeze-thaw cycles can degrade sensitive compounds.[6] The number of cycles a compound can tolerate varies greatly. The best practice is to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles for the main stock.[6][21] If you must subject a solution to multiple freeze-thaw cycles, it is recommended to validate the compound's stability after a representative number of cycles (e.g., 3-5) using an appropriate analytical method.[23][24]
Q3: My compound is sensitive to both light and oxygen. What is the best way to handle it?
A: For compounds sensitive to both light and oxygen, a combination of protective measures is necessary.
-
Work in a Controlled Environment: Handle the compound in a dark or low-light environment, such as a dark room or a glove box.[11]
-
Use Protective Containers: Store the compound in amber-colored vials with Teflon-lined caps.[7] Wrap the vials in aluminum foil for extra protection.[11]
-
Inert Gas Blanketing: Before sealing the vial, flush the headspace with an inert gas like argon or nitrogen to displace oxygen.[18]
-
Fresh Solutions: Prepare solutions immediately before use whenever possible.
Q4: I suspect my compound has degraded. How can I confirm this?
A: Visual inspection for color changes or precipitation can be an initial indicator, but it is not definitive.[6][7] The most reliable way to confirm degradation is through analytical techniques.[6]
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique to assess purity. A chromatogram of a degraded sample will show a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products.[6]
-
Mass Spectrometry (MS): Can be used to identify the mass of the parent compound and any potential degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and may reveal the presence of impurities or changes in the compound's structure.[20]
Q5: What is the proper way to aliquot my compound?
A: Proper aliquoting is crucial for preserving the integrity of your main stock and ensuring consistency across experiments.[25][26]
-
Homogenize the Stock: Before aliquoting, ensure the stock solution is completely dissolved and homogeneous.[27][28]
-
Use Sterile Technique: Work in a clean environment, such as a laminar flow hood, and use sterile pipette tips and tubes to prevent contamination.[26]
-
Choose Appropriate Aliquot Size: Prepare aliquots in volumes that are convenient for single experiments to avoid multiple freeze-thaw cycles.[21]
-
Label Clearly: Label each aliquot with the compound name, concentration, date, and aliquot number.[29]
-
Store Properly: Immediately store the aliquots at the recommended temperature.
Part 3: Experimental Protocols and Visualizations
To further support your laboratory practices, we provide detailed protocols for key procedures and visual diagrams to illustrate important concepts.
Experimental Protocols
Protocol 1: Aliquoting a Compound Stock Solution
-
Preparation: Bring the main stock solution to the appropriate temperature for handling (e.g., thaw completely at room temperature if frozen). Ensure the solution is homogeneous by gentle vortexing.
-
Aseptic Environment: Perform the aliquoting procedure in a laminar flow hood or a designated clean area to minimize contamination.
-
Dispensing: Using a calibrated pipette with a sterile tip, dispense the desired volume into pre-labeled, sterile microcentrifuge tubes or cryovials.
-
Inert Gas (if necessary): For oxygen-sensitive compounds, gently flush the headspace of each aliquot with nitrogen or argon gas before capping.
-
Sealing: Tightly cap each aliquot.
-
Storage: Immediately place the aliquots in the appropriate storage environment (e.g., -80°C freezer).
-
Documentation: Record the creation of the aliquots in your laboratory notebook or inventory system.
Protocol 2: Performing a Simple Freeze-Thaw Stability Test
-
Sample Preparation: Prepare several aliquots of the compound in the desired solvent and concentration.
-
Initial Analysis (T0): Analyze one aliquot immediately using a validated stability-indicating method (e.g., HPLC) to determine the initial purity.
-
Freeze-Thaw Cycles: Subject the remaining aliquots to a predetermined number of freeze-thaw cycles. A typical cycle consists of freezing at the intended storage temperature (e.g., -20°C or -80°C) for at least 12-24 hours, followed by thawing to room temperature.[30]
-
Post-Cycle Analysis: After 1, 3, and 5 cycles, analyze one aliquot from each set.
-
Data Analysis: Compare the purity of the cycled samples to the T0 sample. A significant decrease in purity or the appearance of new degradation peaks indicates instability to freeze-thaw cycles.
Visualizations
Diagram 1: Decision-Making Workflow for Compound Storage
Caption: Workflow for determining appropriate compound storage conditions.
Diagram 2: Major Compound Degradation Pathways
Caption: Common pathways leading to compound degradation.
References
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 3. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 4. Chemical Storage Principles & Best Practices | Safe Chemical Storage [safetystoragesystems.co.uk]
- 5. gmpplastic.com [gmpplastic.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lfatabletpresses.com [lfatabletpresses.com]
- 9. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 10. biofargo.com [biofargo.com]
- 11. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 12. csuohio.edu [csuohio.edu]
- 13. Effect of Humidity in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 14. solids-solutions.com [solids-solutions.com]
- 15. envirotechint.com [envirotechint.com]
- 16. What Causes Oxidation and How to Prevent It | Expert Guide - Valence [valencesurfacetech.com]
- 17. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 18. avantiresearch.com [avantiresearch.com]
- 19. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 20. researchgate.net [researchgate.net]
- 21. bitesizebio.com [bitesizebio.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. bioprocessintl.com [bioprocessintl.com]
- 24. microchemlab.com [microchemlab.com]
- 25. Unlocking Precision: Best Practices in Aliquoting / Sampling - Alcami [alcami.com]
- 26. fastercapital.com [fastercapital.com]
- 27. study.com [study.com]
- 28. Mastering Aliquoting Techniques for Precise Laboratory Measurements - Housing Innovations [dev.housing.arizona.edu]
- 29. moravek.com [moravek.com]
- 30. youtube.com [youtube.com]
Technical Support Center: Catalyst Removal from 3-Amino-6-methoxy-2-picoline hydrochloride
Introduction
Welcome to the technical support guide for the purification of 3-Amino-6-methoxy-2-picoline hydrochloride. This document is designed for researchers, chemists, and process development professionals who encounter challenges with removing residual metal catalysts from this pharmaceutical intermediate.
The structure of 3-Amino-6-methoxy-2-picoline, featuring both a pyridine ring nitrogen and an exocyclic amino group, makes it an effective bidentate ligand. This property, while useful in many contexts, presents a significant purification challenge: the compound can strongly chelate to residual transition metal catalysts, particularly palladium, which is frequently used in its synthesis. This chelation forms stable, soluble complexes that are not easily removed by standard filtration, leading to product contamination.[1]
Meeting the stringent limits for elemental impurities set by regulatory bodies like the International Council for Harmonisation (ICH) is critical in pharmaceutical development.[2] This guide provides a series of troubleshooting steps, detailed protocols, and scientific rationale to help you effectively reduce residual catalyst levels and ensure the purity of your final compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why are residual palladium levels in my this compound product so high, even after filtration?
A1: The primary difficulty stems from the molecular structure of the product itself. The nitrogen atom in the picoline ring and the adjacent amino group act as strong ligands that coordinate with palladium ions, forming stable, soluble complexes. This process, known as chelation, effectively keeps the palladium in solution, preventing its removal by simple filtration of the reaction mixture.[1] Standard methods that only target heterogeneous or precipitated metals will be ineffective against these dissolved palladium-product complexes.
Q2: What are the main strategies for removing residual catalysts, and how do I choose the right one?
A2: The choice of method depends on the nature of the catalyst (homogeneous vs. heterogeneous), the level of contamination, and the scale of your reaction. The four primary strategies are:
-
Adsorption (Scavenging): Highly effective for dissolved (homogeneous) catalysts. It uses solid-supported materials with a high affinity for the metal.[3]
-
Crystallization: A fundamental purification technique that can be effective if the catalyst impurities are selectively left behind in the mother liquor.[3]
-
Extraction: Uses a liquid-liquid system to partition the catalyst into a phase separate from the product. This can be enhanced with chelating agents.[4][5]
-
Filtration: Best suited for solid (heterogeneous) catalysts like Palladium on carbon (Pd/C) or for metals that have been induced to precipitate.[6]
Q3: I am losing a significant amount of my product when using activated carbon for palladium removal. What are the alternatives?
A3: This is a common issue known as non-specific binding. Activated carbon has a high surface area that can adsorb your target compound along with the palladium impurity.[1]
Recommended Solutions:
-
Use a More Selective Scavenger: Switch to a scavenger with functional groups that have a specific high affinity for palladium, such as thiol- or triamine-based scavengers on a silica or polymer support. These exhibit much lower non-specific binding.[1][2]
-
Optimize Adsorbent Quantity: Reduce the amount of activated carbon to the minimum required for effective palladium removal. This often requires experimental optimization.
-
Consider a Binary System: A combination of a chelating agent and a solid support (like silica gel or a reduced amount of carbon) can be more efficient, requiring less solid adsorbent overall and thus reducing product loss.[2][7]
Q4: How do I know which metal scavenger is best for my specific reaction conditions?
A4: The optimal scavenger depends on several factors:
-
Palladium Species: The oxidation state (e.g., Pd(0), Pd(II)) and coordination sphere of the palladium residue influence its affinity for different functional groups. Thiol-based scavengers are generally effective for a wide range of palladium species.
-
Solvent System: Ensure the scavenger is compatible with your reaction solvent and does not swell or degrade. Most silica-based scavengers are compatible with a wide range of organic solvents.[2]
-
Temperature Stability: Check the manufacturer's data for the thermal stability of the scavenger if you plan to perform the scavenging at elevated temperatures.
-
Product Reactivity: Ensure your product is not reactive with the functional groups on the scavenger.
Part 2: Troubleshooting Guides & Detailed Protocols
This section provides workflows and step-by-step protocols for common catalyst removal challenges.
Troubleshooting Scenario 1: High Residual Palladium (>100 ppm) in the Crude Product
High palladium levels indicate the presence of stable, soluble palladium complexes. An aggressive scavenging approach is required.
Logical Workflow for High Palladium Removal
Caption: Decision workflow for reducing high levels of residual palladium.
Protocol 1A: Metal Scavenging with Thiol-Functionalized Silica
This method uses a solid-supported scavenger with thiol groups that exhibit a high affinity for palladium, enabling effective removal with high selectivity.[2]
Methodology:
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate, Toluene) to a concentration of 5-10 mL of solvent per gram of product.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 5-10 wt% relative to the crude product) to the solution.
-
Scientist's Note: The exact amount depends on the scavenger's capacity and the palladium concentration. Start with a 10-20 molar excess of scavenging groups relative to the estimated moles of residual palladium.
-
-
Stirring: Stir the mixture vigorously at room temperature (20-25 °C) or a slightly elevated temperature (40-50 °C) for 2 to 18 hours.[3]
-
Causality Explanation: Increased temperature and time enhance the kinetics of the scavenging process, ensuring that the palladium complex has sufficient opportunity to bind to the solid support.
-
-
Filtration: Set up a filtration apparatus with a pad of Celite® (diatomaceous earth) approximately 1-2 cm thick in a Büchner funnel. Filter the mixture through the Celite® pad.
-
Washing: Wash the filter cake (the scavenger and Celite®) with 2-3 portions of fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the purified product.
-
Validation: Submit a sample of the purified product for analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the remaining palladium content. The target is typically <10 ppm.
Troubleshooting Scenario 2: Product Loss and/or Moderate Residual Palladium (10-100 ppm)
If aggressive scavenging causes product loss or is not required, a more nuanced approach like a binary scavenging system or optimized recrystallization is appropriate.
Protocol 2A: Binary Scavenging System (Chelating Agent + Solid Adsorbent)
This powerful technique combines a soluble chelating agent with a solid adsorbent like activated carbon or silica gel. The chelator first forms a complex with the palladium in solution, which is then adsorbed onto the solid support, leading to highly efficient removal.[2][7]
Methodology:
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, Ethyl Acetate).
-
Chelator Addition: Add a chelating agent to the solution. The choice of chelator is critical and should be screened.
-
Adsorbent Addition: Add the solid adsorbent (e.g., activated carbon or silica gel). A typical loading is 70-80 wt% relative to the crude product.[7]
-
Stirring: Stir the mixture at room temperature for 8-12 hours to allow for complexation and subsequent adsorption.
-
Filtration & Validation: Follow steps 4-7 from Protocol 1A to isolate and validate the purified product.
Data Summary: Performance of Binary Scavenging Systems
The following table summarizes data adapted from literature, showcasing the synergistic effect of using a chelating agent with a solid support compared to using the support alone for a palladium-contaminated intermediate.[2]
| Entry | Solid Support (wt%) | Chelating Agent (wt%) | Initial Pd (ppm) | Final Pd (ppm) | % Pd Removed |
| 1 | Silica Gel (80%) | None | 9100 | 6097 | 33% |
| 2 | Silica Gel (80%) | 1,2-Ethanedithiol (35%) | 9100 | 649 | 93% |
| 3 | Nuchar Carbon (70%) | None | 9100 | 6450 | 28% |
| 4 | Nuchar Carbon (70%) | 1,2-Ethanedithiol (35%) | 9100 | <286 | >97% |
Note: Data is illustrative of the principle and adapted from studies on similar pharmaceutical intermediates.[2]
Troubleshooting Scenario 3: Removal of Heterogeneous Catalysts
If a heterogeneous catalyst like Pd/C, zeolites, or aluminosilicates was used, the primary removal method is filtration.[1][8] However, fine particles can sometimes pass through standard filter paper.
Workflow for Heterogeneous Catalyst Removal
Caption: Workflow for removing solid catalysts and checking for leaching.
Protocol 3A: Hot Filtration through Celite®
This protocol is designed to remove fine, solid catalyst particles that may otherwise pass through filter paper or precipitate out with the product upon cooling.
Methodology:
-
Prepare Funnel: Place a Büchner funnel fitted with filter paper on a filter flask. Add a 1-2 cm layer of Celite® and gently press to form a flat pad. Pre-heat the funnel by pouring hot solvent through it.
-
Filtration: While the reaction mixture is still hot, carefully pour it through the pre-heated Celite® pad under vacuum.
-
Causality Explanation: Performing the filtration while hot ensures that the product remains fully dissolved, preventing it from co-precipitating on the filter medium with the catalyst.
-
-
Washing: Wash the Celite® pad with several portions of fresh, hot solvent to recover all of the dissolved product.
-
Crystallization: Allow the combined filtrate to cool slowly to room temperature, and then potentially in an ice bath, to crystallize the purified this compound.
-
Isolation & Validation: Isolate the crystals by filtration and dry them under vacuum. Submit a sample for ICP-MS analysis to confirm catalyst removal. If levels are still high, it indicates that some of the catalyst may have leached into the solution as a homogeneous species, requiring a subsequent scavenging step (Protocol 1A or 2A).
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chelating Extractants for Metals | MDPI [mdpi.com]
- 5. organomation.com [organomation.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. RU2079360C1 - Catalyst for synthesis of beta-picoline by condensation of acroleine with ammonia and method of preparation thereof - Google Patents [patents.google.com]
Validation & Comparative
Interpreting Mass Spectrometry Data for 3-Amino-6-methoxy-2-picoline HCl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise structural characterization of novel compounds is paramount. 3-Amino-6-methoxy-2-picoline HCl, a substituted pyridine derivative, presents a unique analytical challenge due to its combination of functional groups. This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of this compound, offering insights into expected fragmentation patterns and the rationale behind selecting the optimal analytical approach.
The Analyte: 3-Amino-6-methoxy-2-picoline HCl
3-Amino-6-methoxy-2-picoline, in its hydrochloride salt form, has a molecular formula of C7H11ClN2O and a molecular weight of approximately 174.63 g/mol . The free base, 3-Amino-6-methoxy-2-methylpyridine, has a molecular formula of C7H10N2O and a monoisotopic mass of 138.08 Da. Understanding the interplay between the amino, methoxy, and methyl substituents on the pyridine core is crucial for predicting its behavior in a mass spectrometer. The basic nitrogen of the pyridine ring and the primary amino group make the molecule amenable to protonation, a key step in "soft" ionization techniques.
A Comparative Analysis of Ionization Techniques
The choice of ionization technique is a critical first step in mass spectrometry, directly influencing the type and extent of information obtained. Here, we compare three common techniques for the analysis of 3-Amino-6-methoxy-2-picoline: Electrospray Ionization (ESI), Electron Ionization (EI), and Atmospheric Pressure Chemical Ionization (APCI).
| Ionization Technique | Principle | Expected Ionization of 3-Amino-6-methoxy-2-picoline | Fragmentation | Best For |
| Electrospray Ionization (ESI) | Soft ionization; ions are formed from solution via a high-voltage spray, leading to solvent evaporation and ion desolvation.[1] | High efficiency due to the presence of basic nitrogen atoms. Expected to predominantly form the protonated molecule, [M+H]+, at m/z 139.09 (for the free base). | Minimal fragmentation at low cone voltages. Tandem MS (MS/MS) is required to induce and analyze fragmentation. | Accurate molecular weight determination and analysis of the intact molecule. Ideal for LC-MS applications.[2] |
| Electron Ionization (EI) | Hard ionization; a high-energy electron beam bombards the vaporized sample, causing electron ejection and extensive fragmentation.[3] | Forms a molecular ion (M•+) at m/z 138.08 (for the free base), which is often unstable and may have low abundance. | Extensive and reproducible fragmentation, providing a detailed "fingerprint" for structural elucidation.[3] | Structural confirmation and library matching, typically in GC-MS setups. |
| Atmospheric Pressure Chemical Ionization (APCI) | Soft ionization; a corona discharge ionizes a solvent spray, which then transfers protons to the analyte in the gas phase.[4] | Efficient ionization for moderately polar, thermally stable small molecules. Expected to produce a strong [M+H]+ ion at m/z 139.09. | Typically low fragmentation, similar to ESI, but can sometimes induce more in-source fragmentation depending on conditions.[4] | Analysis of compounds that are not sufficiently polar for ESI or are amenable to normal-phase chromatography.[5] |
Predicted Fragmentation Pathways: A Deeper Dive
Understanding the fragmentation patterns is key to confirming the structure of 3-Amino-6-methoxy-2-picoline. The following sections detail the expected fragmentation under both soft and hard ionization conditions.
ESI-MS/MS: Controlled Fragmentation for Structural Clues
In a tandem mass spectrometry experiment (e.g., ESI-MS/MS), the protonated molecule ([M+H]+ at m/z 139.09) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide specific structural information.
Experimental Protocol: ESI-MS/MS Analysis
-
Sample Preparation: Dissolve 3-Amino-6-methoxy-2-picoline HCl in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) to a concentration of 1-10 µg/mL.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V (optimize for maximal [M+H]+ intensity)
-
Source Temperature: 100-150 °C
-
Desolvation Gas Flow: Set according to instrument recommendations.
-
-
MS/MS Analysis:
-
Select the [M+H]+ ion (m/z 139.09) as the precursor ion.
-
Apply a range of collision energies (e.g., 10-30 eV) to induce fragmentation.
-
Acquire the product ion spectrum.
-
Predicted ESI-MS/MS Fragmentation:
The primary sites for fragmentation will likely be the methoxy and methyl groups.
Caption: Predicted ESI-MS/MS fragmentation of protonated 3-Amino-6-methoxy-2-picoline.
-
Loss of a Methyl Radical (CH₃•): A common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment at m/z 124.07 .
-
Loss of Formaldehyde (CH₂O): The methoxy group can rearrange and be eliminated as a neutral formaldehyde molecule, resulting in a fragment at m/z 109.08 .
-
Loss of Hydrogen Cyanide (HCN): Following the loss of formaldehyde, the pyridine ring can lose HCN, a characteristic fragmentation of aminopyridines, to produce a fragment at m/z 82.07 .[6]
EI-MS: A Fingerprint of Fragmentation
Electron ionization will produce a more complex mass spectrum with numerous fragments. The initial molecular ion (M•+ at m/z 138.08) will be energetically unstable and readily fragment.
Experimental Protocol: EI-MS Analysis (via GC-MS)
-
Sample Introduction: Inject a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) into the GC. The GC will separate the analyte from the solvent and introduce it into the MS source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 70 °C) and ramp to a higher temperature (e.g., 280 °C) to ensure elution.
-
-
MS Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Full scan from m/z 35 to 200.
-
Predicted EI-MS Fragmentation:
Caption: Predicted major fragmentation pathways for 3-Amino-6-methoxy-2-picoline under EI.
-
α-Cleavage: The most prominent fragmentation for amines is often α-cleavage. For 3-Amino-6-methoxy-2-picoline, this would involve the loss of a hydrogen radical from the methyl group, but more likely is the loss of the methyl radical itself, leading to a fragment at m/z 123.07 .
-
Loss of a Hydrogen Radical (H•): Loss of a hydrogen atom, likely from the amino group or the methyl group, would result in a fragment at m/z 137.08 .
-
Loss of Formaldehyde (CH₂O): Similar to the ESI-MS/MS pathway, the elimination of neutral formaldehyde from the methoxy group is expected, yielding a fragment at m/z 108.07 .
-
Loss of a Methoxy Radical (•OCH₃): Cleavage of the methoxy group would produce a fragment at m/z 107.06 .
-
Ring Fragmentation: Subsequent loss of HCN from fragments like m/z 108.07 is anticipated, leading to ions such as m/z 81.06 .
Conclusion and Recommendations
The choice of mass spectrometry technique for the analysis of 3-Amino-6-methoxy-2-picoline HCl should be guided by the analytical goal.
-
For unambiguous molecular weight confirmation and quantitative analysis in complex matrices (e.g., biological fluids), LC-ESI-MS is the method of choice. Its soft ionization preserves the molecular ion, providing excellent sensitivity and selectivity, especially when coupled with tandem mass spectrometry (MS/MS) for targeted analysis.
-
For definitive structural elucidation and comparison with spectral libraries, GC-EI-MS is highly valuable. The rich fragmentation pattern generated by electron ionization provides a detailed structural fingerprint of the molecule.
-
APCI-MS serves as a robust alternative, particularly for samples that may not be well-suited for ESI due to lower polarity or for use with normal-phase chromatography. [1]
By understanding the principles of these ionization techniques and the predictable fragmentation behavior of 3-Amino-6-methoxy-2-picoline based on its functional groups, researchers can confidently select the appropriate mass spectrometric method to achieve their analytical objectives.
References
- 1. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 2. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 5. youtube.com [youtube.com]
- 6. 3-Aminopyridine [webbook.nist.gov]
A Senior Application Scientist's Guide to the Reactivity of Aminopicoline Isomers
For drug development professionals and synthetic chemists, aminopicolines—formally amino-methyl-pyridines—represent a class of deceptively simple building blocks. Their utility in constructing complex scaffolds for pharmaceuticals and functional materials is immense.[1][2] However, the positional isomerism of the amino and methyl substituents dramatically alters the electronic and steric landscape of the pyridine ring, leading to profound differences in reactivity.
Understanding these nuances is not merely academic; it is critical for reaction design, predicting side products, and ultimately, achieving synthetic goals efficiently. This guide provides an in-depth comparison of aminopicoline isomers, moving beyond simple descriptions to explain the causal relationships between structure and reactivity, supported by experimental frameworks.
The Foundational Blueprint: Electronic and Steric Effects
The reactivity of any aminopicoline isomer is fundamentally governed by the interplay between the electron-donating properties of the amino and methyl groups and the steric hindrance they impose.
-
Electronic Effects : The amino group (-NH₂) is a powerful activating group, donating electron density to the ring via a strong resonance effect (+M), which outweighs its weaker inductive withdrawal (-I). The methyl group (-CH₃) is a weaker activating group, donating electron density through inductive effects (+I) and hyperconjugation.[3] This donation of electron density increases the nucleophilicity of the pyridine nitrogen and activates the ring carbons towards electrophilic attack.
-
Steric Effects : The physical bulk of the methyl and amino groups can hinder the approach of reagents to adjacent sites, a phenomenon known as steric hindrance.[4] This is particularly influential for reactions involving the pyridine nitrogen or ortho-positions.
The relative positioning of these two groups creates a unique electronic and steric signature for each isomer. This is quantitatively reflected in their basicity, as shown by their pKₐ values. A higher pKₐ corresponds to a stronger base, indicating greater electron density on the pyridine nitrogen.[5]
Table 1: Physicochemical Properties of Representative Aminopicoline Isomers
| Isomer | Structure | pKₐ of Conjugate Acid | Key Steric Interactions |
| 3-Amino-2-picoline | ![]() | ~7.3 | Methyl group at C2 sterically shields the pyridine nitrogen. |
| 4-Amino-2-picoline | ![]() | ~9.2 | Methyl group at C2 sterically shields the pyridine nitrogen. |
| 5-Amino-2-picoline | ![]() | ~6.7 | Minimal steric hindrance at the nitrogen atom from the substituents. |
| 2-Amino-4-picoline | ![]() | ~7.5 | Amino group at C2 can chelate, but the nitrogen itself is unhindered. |
Note: pKₐ values are approximate and can vary with measurement conditions. They are compiled based on trends observed for substituted pyridines.[6]
The high pKₐ of 4-Amino-2-picoline, for instance, can be attributed to the methyl group's inductive donation and the amino group's powerful resonance donation, which strongly increases electron density on the ring nitrogen. Conversely, the steric bulk of the methyl group ortho to the nitrogen in 3-Amino-2-picoline can hinder its ability to accept a proton, slightly lowering its effective basicity in solution compared to what electronics alone might predict.
Caption: Interplay of electronic and steric effects in 4-Amino-2-picoline.
Comparative Reactivity in Key Transformations
The intrinsic properties discussed above manifest in distinct reactivity patterns across common synthetic reactions.
A. Metal-Catalyzed Cross-Coupling Reactions
In modern synthesis, aminopicolines are frequently used as ligands in transition-metal catalysis. Their performance is highly isomer-dependent.[1] 2-Aminopicoline derivatives are particularly effective as they can act as bidentate (N,N') ligands, forming a stable five-membered ring with the metal center. This chelation enhances catalyst stability and activity.[2][7]
Isomers like 3-amino or 4-aminopicolines, where the amino group cannot readily coordinate to the same metal center as the pyridine nitrogen, act as monodentate ligands. Their efficacy is therefore based primarily on the electronic properties they impart to the metal, rather than a stabilizing chelate effect.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling Using an Aminopicoline Ligand
This protocol describes a general procedure where an aminopicoline isomer can be tested as a ligand. The choice of isomer will directly impact reaction efficiency.
Rationale: This experiment validates the efficacy of the aminopicoline as a ligand. 2-Aminopicoline derivatives are expected to give higher yields or faster reaction times due to their chelating ability, which stabilizes the palladium catalyst.
-
Catalyst Pre-formation (Optional but Recommended):
-
In an inert atmosphere glovebox, dissolve Palladium(II) acetate (1 mol%) and the aminopicoline ligand (2.5 mol%) in anhydrous toluene (1 mL per 0.1 mmol of substrate).
-
Stir the mixture at room temperature for 30 minutes. The color may change, indicating complex formation.
-
-
Reaction Setup:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 eq), arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Add the pre-formed catalyst solution via syringe. If not pre-forming, add the Palladium(II) acetate, aminopicoline ligand, and solvent directly.
-
Add water (0.2 mL per 1 mL of toluene).
-
-
Execution:
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir vigorously for the designated reaction time (e.g., 2-12 hours). Monitor the reaction progress by TLC or GC-MS by taking small aliquots.
-
-
Workup and Purification:
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
B. Diazotization and Subsequent Reactions
The transformation of the primary amino group into a diazonium salt is a cornerstone of aromatic chemistry, opening pathways to a vast array of functionalities via reactions like the Sandmeyer reaction.[8] While all primary aromatic amines undergo diazotization, the stability of the resulting diazonium salt and its reactivity can be subtly influenced by the electronic environment.
Isomer Comparison:
-
2-Amino-picolines: The proximity of the diazonium group to the pyridine nitrogen can lead to intramolecular cyclization or other side reactions, sometimes lowering the yield of the desired substitution product.
-
3-Amino-picolines & 4-Amino-picolines: These isomers typically form more well-behaved diazonium salts, as the reactive center is further from the ring nitrogen. The electron-donating methyl group will slightly destabilize the N₂⁺ group, but this effect is generally minor under the reaction conditions.
Protocol 2: Sandmeyer Reaction for Conversion of -NH₂ to -Br
This protocol is a robust method to replace the amino group with a bromide, a critical functional group for further cross-coupling reactions.
Rationale: The self-validating nature of this protocol lies in the strict temperature control. Diazonium salts are notoriously unstable and potentially explosive at elevated temperatures.[9] Maintaining the temperature between 0-5 °C is paramount for safety and for preventing premature decomposition of the intermediate, which would lead to undesired phenols and other byproducts.
-
Preparation of Diazonium Salt:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend the chosen aminopicoline isomer (1.0 eq) in a 48% solution of hydrobromic acid (HBr) (3.0 eq).
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting solution at 0-5 °C for an additional 30 minutes after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq) in 48% HBr (1.5 eq) at room temperature.
-
Cool this catalyst solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Workup and Purification:
-
Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution until it is slightly basic.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify via column chromatography or distillation to yield the corresponding bromo-picoline.
-
C. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on pyridine rings are facilitated by electron-withdrawing groups and occur preferentially at the 2- and 4-positions relative to the ring nitrogen.[10] Introducing an amino group, a strong electron-donating group, generally deactivates the ring towards SNAr. Therefore, comparative studies typically involve a starting material that already contains a leaving group, such as a chloro-aminopicoline.
Isomer Comparison:
-
Substrate: 2-Chloro-4-aminopicoline: The amino group at C4 strongly donates electrons into the ring, increasing the electron density at C2 and C6. This donation disfavors nucleophilic attack at the C2 position, making the reaction slower compared to a non-aminated 2-chloropicoline.
-
Substrate: 2-Chloro-3-aminopicoline: Here, the amino group at C3 also donates electron density, but its activating effect is less pronounced at the C2 position compared to the para-amino group in the previous example. Therefore, SNAr would be expected to proceed faster on 2-chloro-3-aminopicoline than on 2-chloro-4-aminopicoline.
Caption: General mechanism for a Nucleophilic Aromatic Substitution (SNAr) reaction.
Summary and Strategic Selection
The choice of an aminopicoline isomer is a strategic decision that should be guided by the specific transformation required.
Table 2: Comparative Reactivity Guide for Aminopicoline Isomers
| Reaction Type | Best Isomer Class | Rationale | Worst Isomer Class | Rationale |
| Bidentate Ligand | 2-Aminopicolines | Forms stable 5-membered chelate ring with metal.[2] | 3-, 4-, 5-Aminopicolines | Cannot form a chelate; act as monodentate ligands. |
| Diazotization (Sandmeyer) | 3- & 4-Aminopicolines | Diazonium group is remote from ring N, minimizing side reactions.[8] | 2-Aminopicolines | Proximity to ring N can lead to undesired intramolecular cyclization. |
| Electrophilic Substitution | All are activated | The amino group is a powerful activating director. Regioselectivity depends on the specific isomer. | (Depends on desired position) | Steric hindrance or conflicting directing effects can lower yield at a specific site. |
| SNAr (on a pre-halogenated ring) | Amino group meta to LG | Less deactivation of the reaction center via resonance. | Amino group ortho/para to LG | Strong resonance donation deactivates the reaction center towards nucleophilic attack. |
This guide illustrates that while they may appear similar, aminopicoline isomers possess distinct chemical personalities. For the medicinal chemist designing a novel kinase inhibitor that requires metal chelation for activity, a 2-aminopicoline scaffold is the logical starting point. For the process chemist needing to install a cyano group via a Sandmeyer reaction with minimal byproducts, a 3- or 4-aminopicoline would be the superior choice. By understanding the fundamental principles of electronic and steric effects, researchers can harness the subtle yet powerful differences among these isomers to accelerate discovery and development.
References
- 1. Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines [ouci.dntb.gov.ua]
- 2. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Steric effects - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Diazotisation [organic-chemistry.org]
- 9. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
A Comparative Guide to HPLC Validation for the Synthesis of 3-Amino-6-methoxy-2-picoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
3-Amino-6-methoxy-2-picoline hydrochloride is a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound is paramount, as any impurities can carry through the synthetic process, potentially affecting the safety, efficacy, and stability of the final drug product. Therefore, a robust, validated analytical method is not merely a regulatory requirement but a cornerstone of quality assurance in drug development.
This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of synthesized this compound. We will explore the causality behind each validation parameter, present a detailed experimental protocol, and compare the performance of HPLC with an alternative analytical technique, Gas Chromatography (GC). This content is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2]
Understanding the Synthesis and Potential Impurities
To develop a method that can accurately determine purity, we must first understand the potential impurities that can arise during synthesis. A plausible synthetic route for this compound helps in identifying these process-related impurities.
References
A Senior Application Scientist's Comparative Guide to Catalytic Systems for Aminopicoline Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Aminopicolines and the Synthetic Challenge
Aminopicolines, pyridines substituted with both an amino and a methyl group, are foundational building blocks in modern chemistry. Their prevalence in pharmaceuticals, agrochemicals, and materials science stems from the versatile reactivity of the pyridine scaffold, which allows for precise molecular engineering. However, the direct and selective introduction of an amino group onto the picoline ring presents a significant synthetic hurdle. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic substitution, while nucleophilic substitution requires either harsh conditions or pre-functionalization, impacting atom economy and process sustainability.
This guide provides an in-depth, objective comparison of the primary catalytic and stoichiometric systems for aminopicoline synthesis. Moving beyond a simple recitation of methods, we will dissect the mechanistic underpinnings, practical considerations, and performance of each system. Our analysis is grounded in experimental data to empower you, the researcher, to make informed decisions for your specific synthetic goals, whether they be small-scale discovery or process development.
Comparative Analysis of Synthetic Systems
The synthesis of aminopicolines can be broadly approached via two main pathways: the direct amination of a picoline C-H bond and the coupling of an amine source with a pre-functionalized picoline (e.g., a halopicoline). Below, we compare the seminal stoichiometric method with modern catalytic alternatives.
System 1: The Chichibabin Reaction - A Stoichiometric Benchmark
First reported in 1914, the Chichibabin reaction remains a cornerstone for the direct amination of pyridines.[1] It typically employs a stoichiometric amount of sodium amide (NaNH₂) in an inert, high-boiling solvent like xylene or toluene.[2] Despite its age, its atom economy in directly functionalizing a C-H bond makes it a relevant baseline for comparison.
Mechanism & Rationale: The reaction proceeds via a nucleophilic aromatic substitution (SNH) mechanism. The highly nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C2 or C6 position of the picoline ring. This forms a resonance-stabilized anionic σ-complex (a Meisenheimer-type adduct).[1] Aromaticity is restored through the elimination of a hydride ion (H⁻), which is a notoriously poor leaving group. The reaction is driven to completion by the irreversible reaction of the expelled hydride with an acidic proton source (like the product amine or residual ammonia) to evolve hydrogen gas.[1]
Caption: Mechanism of the Chichibabin Reaction.
Performance & Limitations: The primary drawbacks of the Chichibabin reaction are its harsh conditions (temperatures often >130°C) and the use of the hazardous, water-sensitive reagent sodium amide.[2][3] Furthermore, for substrates like 3-picoline, the reaction can yield a mixture of isomers (2-amino-3-methylpyridine and 2-amino-5-methylpyridine), necessitating challenging separations.[4] Yields are moderate to good, but the safety and scalability considerations are significant.
System 2: Copper-Catalyzed Amination of Halopicolines
Transition metal catalysis offers a milder and more versatile alternative to the Chichibabin reaction. Copper-catalyzed systems, evolving from the classical Ullmann condensation, are particularly effective for coupling amines with aryl halides. This approach requires pre-functionalization of the picoline (e.g., as a 2-bromopicoline) but provides excellent regioselectivity and generally milder conditions.
Mechanism & Rationale: The catalytic cycle is believed to involve the oxidative addition of the copper(I) catalyst to the aryl halide (C-Br bond). The resulting copper(III) intermediate then undergoes ligand exchange with the amine (or ammonia). Reductive elimination of the C-N bond regenerates the copper(I) catalyst and yields the aminopicoline product. The choice of ligand (e.g., N,N'-dimethylethylenediamine, DMEDA) is critical to stabilize the copper center and facilitate the key steps of the cycle.
Performance & Advantages: This method provides high yields and excellent regioselectivity, as the position of the amino group is dictated by the initial placement of the halogen.[5] The conditions are significantly milder than the Chichibabin reaction, typically running at temperatures between 60-110°C.[5] The main drawback is the need for a pre-functionalized starting material, which adds steps to the overall synthetic sequence and reduces the overall atom economy compared to direct C-H amination.
System 3: Palladium-Catalyzed Amination
Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) is one of the most powerful and general methods for forming aryl-amine bonds. While initially focused on coupling with aryl halides, recent advancements have enabled direct C-H amination, although this remains more challenging for electron-deficient heterocycles like picolines. The use of aqueous ammonia or ammonium salts as the nitrogen source makes this an attractive and practical option.[6][7]
Mechanism & Rationale: For aryl halides, the mechanism involves a Pd(0)/Pd(II) catalytic cycle. For direct C-H amination, the mechanism is more complex and often involves a higher oxidation state palladium intermediate. The development of specialized phosphine ligands (e.g., biarylphosphines like KPhos) has been crucial in overcoming challenges such as catalyst deactivation and competing side reactions like hydrodehalogenation or hydroxylation when using aqueous media.[6] These ligands promote the turnover-limiting reductive elimination step to form the desired C-N bond.[7]
Caption: Workflow for evaluating aminopicoline synthesis systems.
Performance & Advantages: Palladium catalysis offers broad substrate scope and functional group tolerance. The ability to use convenient and inexpensive ammonia sources like aqueous ammonia is a significant advantage for process chemistry.[6] However, the cost of palladium and specialized ligands can be a consideration. For direct C-H amination of picolines, catalyst development is still an active area of research, and reactions may require higher catalyst loadings or more complex ligand systems.
Quantitative Data Summary
The following tables summarize representative performance data for the discussed systems. Note that direct, side-by-side comparisons are rare in the literature; this data is compiled from various sources to provide a comparative overview.
Table 1: Synthesis of 2-Amino-5-methylpyridine from 3-Picoline
| System | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Isomer Ratio (2,5- : 2,3-) | Total Yield (%) | Reference |
| Chichibabin | NaNH₂ | Xylene | 130-140 | 4-5 | ~1 : 10.5 (classic) | Moderate | [4] |
| Modified Chichibabin | NaNH₂, NH₃ (gas) | Toluene | 150 | - | 4.04 : 1 | High | [2] |
Table 2: Synthesis of Aminopyridines from Bromopyridines
| System | Substrate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Copper-Catalyzed | 2-Bromopyridine | Cu₂O (5 mol%) | DMEDA | K₂CO₃ | Ethylene Glycol | 60 | 16 | 92 | [5] |
| Palladium-Catalyzed | 4-Chlorotoluene | Pd₂(dba)₃/KPhos | KOH | H₂O/Toluene | 110 | 24 | 95 | [6] |
(Note: The Palladium-catalyzed example uses a model aryl chloride to demonstrate the capability of the system with aqueous ammonia, as specific data for bromopicoline under these exact conditions was not available in the cited sources.)
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-methylpyridine via Modified Chichibabin Reaction
This protocol is adapted from patent literature and should be performed with extreme caution by trained personnel in a suitable reaction vessel (e.g., a pressure reactor).[2]
Materials:
-
Sodium amide (NaNH₂)
-
3-Picoline (3-methylpyridine)
-
Toluene (anhydrous)
-
Ammonia (gas)
-
Nitrogen (gas)
-
Deionized Water
Procedure:
-
To a pressure reactor equipped with mechanical stirring, a gas inlet, and a thermocouple, charge sodium amide (1.1-1.5 equivalents) and anhydrous toluene.
-
Seal the reactor and purge thoroughly with dry nitrogen.
-
Pressurize the reactor with gaseous ammonia to a partial pressure of at least 5 psi, then increase the total pressure with nitrogen to the desired starting pressure (e.g., 200 psi).[4]
-
Begin stirring and heat the mixture to the reaction temperature (e.g., 150°C).
-
Slowly add 3-picoline (1 equivalent) to the reactor via a charging pump.
-
Maintain the reaction at 150°C. The reaction is exothermic, and hydrogen gas will evolve, causing the pressure to rise. Maintain the pressure within a safe, predetermined range (e.g., 350 psig).[2]
-
Monitor the reaction by observing the rate of gas evolution. The reaction is complete when gas evolution ceases.
-
Cool the reactor to room temperature (e.g., 25-30°C) and carefully vent to a safe pressure (e.g., 150 psig).
-
QUENCHING (EXTREME CAUTION): Slowly and carefully add deionized water to the reaction mixture while maintaining cooling to quench the unreacted sodium amide and hydrolyze the product salt. This is a highly exothermic process.
-
Once the quench is complete and the reactor is vented to atmospheric pressure, separate the aqueous and organic layers.
-
Extract the aqueous layer with additional toluene.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.
-
Purify the isomers by fractional distillation or column chromatography.
Protocol 2: Copper-Catalyzed Synthesis of 2-Amino-6-methylpyridine
This protocol is based on a general procedure for the amination of bromopyridines and is adapted for a specific picoline substrate.[5]
Materials:
-
2-Bromo-6-methylpyridine
-
Copper(I) oxide (Cu₂O)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Aqueous ammonia (28% solution)
-
Ethylene glycol
-
Ethyl acetate
-
Argon (gas)
Procedure:
-
Add Cu₂O (0.025 mmol, 5 mol%), 2-bromo-6-methylpyridine (0.5 mmol, 1 equiv.), and K₂CO₃ (0.1 mmol, 20 mol%) to a Schlenk tube.
-
Seal the tube, evacuate, and backfill with argon three times.
-
Under an argon atmosphere, add ethylene glycol (1 mL), DMEDA (0.05 mmol, 10 mol%), and aqueous ammonia (0.62 mL, 10 mmol, 20 equiv.).
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at 60°C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (4 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2-amino-6-methylpyridine.
Conclusion and Future Outlook
The synthesis of aminopicolines remains a field of active development, driven by the compound's industrial importance. The choice of a synthetic system is a trade-off between multiple factors:
-
Chichibabin Reaction: Offers the highest atom economy through direct C-H amination but suffers from harsh conditions, safety concerns, and sometimes poor regioselectivity. Modified, pressure-based protocols can significantly improve isomer ratios, making it a viable, albeit challenging, industrial process.
-
Copper-Catalyzed Systems: Provide a milder, highly regioselective route from halopicolines. This is an excellent choice for laboratory-scale synthesis where the starting halide is readily available and high purity of a single isomer is required.
-
Palladium-Catalyzed Systems: Represent the state-of-the-art in C-N bond formation, with high functional group tolerance and the potential to use convenient ammonia sources. While highly effective for coupling with halopicolines, the ultimate goal of a general, mild, and efficient Pd-catalyzed direct C-H amination of picolines remains a "holy grail" that would revolutionize their synthesis.
For researchers in drug development, the regioselectivity offered by copper and palladium-catalyzed routes from pre-functionalized picolines is often paramount. For process chemists, the atom economy and low cost of starting materials for a direct amination route like the Chichibabin reaction are highly attractive, provided the engineering and safety challenges can be effectively managed. Future research will undoubtedly focus on developing more efficient and selective catalysts for the direct C-H amination of picolines under milder, safer conditions.
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. patents.justia.com [patents.justia.com]
- 3. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 4. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 3-Amino-6-methoxy-2-picoline Derivatives: A Comparative Guide to Biological Activity
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Within this vast chemical space, 3-Amino-6-methoxy-2-picoline presents itself as a particularly intriguing starting point for drug discovery. Its unique substitution pattern, featuring an amino group, a methoxy group, and a methyl group on the pyridine ring, offers a rich platform for chemical modification and the exploration of diverse biological activities. While direct comparative studies on a broad series of 3-Amino-6-methoxy-2-picoline derivatives are nascent in the published literature, by examining structurally related compounds and established screening methodologies, we can construct a predictive framework to guide researchers in unlocking the therapeutic potential of this promising molecular scaffold. This guide will provide an in-depth comparison of potential biological activities, supported by established experimental protocols and insights into structure-activity relationships (SAR).
The 3-Amino-6-methoxy-2-picoline Scaffold: A Versatile Intermediate
3-Amino-6-methoxy-2-picoline, also known as 3-Amino-6-methoxy-2-methylpyridine, is a versatile chemical intermediate.[1] Its structure is primed for derivatization, making it a valuable building block in the synthesis of novel compounds with potential pharmaceutical applications.[1] Notably, this scaffold has been identified as a key component in the development of compounds with potential antimicrobial and anti-inflammatory properties.[1] The presence of the amino group provides a convenient handle for a variety of chemical reactions, allowing for the introduction of diverse functional groups and the exploration of a wide range of chemical space.
Potential Biological Activities: An Inferential Comparison
While a head-to-head comparison of a library of 3-Amino-6-methoxy-2-picoline derivatives is not yet available in the literature, we can infer potential biological activities by examining studies on structurally analogous compounds, such as other substituted aminopyridines. The following sections outline key potential therapeutic areas for derivatives of 3-Amino-6-methoxy-2-picoline.
Anticancer Activity
Substituted pyridine and aminopyridine derivatives have demonstrated significant potential as anticancer agents.[2] The structural similarities suggest that derivatives of 3-Amino-6-methoxy-2-picoline could also exhibit antiproliferative effects. The mechanism of action for such compounds can be varied, including the inhibition of key enzymes involved in cell proliferation and survival.
Table 1: Postulated Anticancer Potential of 3-Amino-6-methoxy-2-picoline Derivatives Based on Analogous Compounds
| Derivative Class | Potential Target | Rationale for Investigation | Reference for Analogous Activity |
| Aryl-substituted aminopyridines | Kinases (e.g., ALK2) | The 2-aminopyridine scaffold is a known kinase inhibitor. Modifications at the 3- and 5-positions can modulate potency and selectivity.[3] | [3] |
| Thiosemicarbazone derivatives | Ribonucleotide Reductase | Thiosemicarbazones of pyridine-2-carboxaldehydes have shown potent antitumor activity.[4] | [4] |
| Fused heterocyclic systems | DNA intercalation, Topoisomerase inhibition | Planar aromatic systems derived from the picoline core could interact with DNA or inhibit enzymes involved in DNA replication. | [5] |
Antimicrobial Activity
The pyridine nucleus is a common feature in many antimicrobial agents. The potential for 3-Amino-6-methoxy-2-picoline derivatives to act as antimicrobial agents is supported by the known activities of related heterocyclic compounds.[6][7]
Table 2: Postulated Antimicrobial Potential of 3-Amino-6-methoxy-2-picoline Derivatives Based on Analogous Compounds
| Derivative Class | Potential Target | Rationale for Investigation | Reference for Analogous Activity |
| Quinolone-like structures | DNA Gyrase | The fusion of a second ring to the picoline core could mimic the activity of quinolone antibiotics.[7] | [7] |
| Chalcone derivatives | Dihydropteroate Synthase (DHPS) | Chalcones containing amino and methoxy substitutions have shown broad-spectrum antimicrobial activity.[8] | [8] |
| Imidazo[1,2-a]pyridine derivatives | Bacterial cell wall synthesis | This fused heterocyclic system is known to possess antibacterial properties.[6] | [6] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in a multitude of diseases. Pyridine and its derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[9][10]
Table 3: Postulated Anti-inflammatory Potential of 3-Amino-6-methoxy-2-picoline Derivatives Based on Analogous Compounds
| Derivative Class | Potential Target | Rationale for Investigation | Reference for Analogous Activity |
| Pyridone derivatives | Cyclooxygenase (COX) | Heterocyclic pyridone derivatives have shown potent anti-inflammatory activity.[9] | [9] |
| Pyrazole-fused derivatives | COX-2 | Pyrazole and pyrazoline derivatives are known for their anti-inflammatory and analgesic effects, with some showing COX-2 selectivity.[10][11] | [10][11] |
| Quinoline-like structures | Pro-inflammatory cytokine production | Certain quinoline derivatives have been shown to reduce inflammation in vivo. | [12] |
Experimental Protocols for Biological Evaluation
To rigorously assess the potential biological activities of novel 3-Amino-6-methoxy-2-picoline derivatives, standardized and validated experimental protocols are essential. The following sections provide detailed methodologies for anticancer, antimicrobial, and anti-inflammatory screening.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).
MTT Assay Workflow for Cytotoxicity Screening.
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) in appropriate broth overnight. Dilute the culture to achieve a standardized inoculum (approximately 5 x 10⁵ CFU/mL).
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Broth Microdilution Workflow for MIC Determination.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of chemical compounds.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. Administer a vehicle control and a positive control (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or a digital caliper at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Carrageenan-Induced Paw Edema Workflow.
Guiding Principles for Structure-Activity Relationship (SAR) Studies
The systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting derivatives is the cornerstone of structure-activity relationship (SAR) studies. For 3-Amino-6-methoxy-2-picoline derivatives, a focused SAR campaign would be crucial for optimizing potency and selectivity while minimizing off-target effects.
Based on studies of related 2-aminopyridine inhibitors, several key structural features can be hypothesized to be important for biological activity[3]:
-
The 2-Amino Group: This group often acts as a key hydrogen bond donor, interacting with the hinge region of kinases.[3] Its replacement with bulkier substituents can lead to a decrease in potency.[3]
-
Substituents at the 3- and 5-positions: These positions are amenable to the introduction of various aryl and heterocyclic groups to explore interactions with different pockets of the target protein and to modulate physicochemical properties such as solubility and metabolic stability.[3]
-
The 6-Methoxy Group: This group can influence the electronic properties of the pyridine ring and may be involved in specific interactions with the target. Its replacement with other alkoxy groups or bioisosteres could be explored to fine-tune activity.
Logical Flow for SAR Studies of 3-Amino-6-methoxy-2-picoline.
Conclusion
The 3-Amino-6-methoxy-2-picoline scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. While direct comparative data on its derivatives is still emerging, a rational approach based on the biological activities of structurally related compounds provides a strong foundation for future research. By employing the robust experimental protocols and adhering to the principles of SAR outlined in this guide, researchers can systematically explore the vast chemical space around this versatile core, paving the way for the discovery of new and effective medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES [repository.najah.edu]
- 7. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 3-Amino-6-methoxy-2-picoline Hydrochloride
For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate like 3-Amino-6-methoxy-2-picoline hydrochloride is not merely a quality metric; it is the bedrock of reliable and reproducible downstream applications. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of this crucial building block, grounded in scientific principles and supported by experimental insights. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering a comprehensive framework for selecting the optimal technique for your specific needs.
The Criticality of Purity in Drug Development
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The presence of impurities, even in trace amounts, can have significant repercussions, including:
-
Altered Biological Activity: Impurities may possess their own pharmacological effects, leading to misleading results in biological assays.
-
Toxicity: Certain impurities can be toxic, posing a safety risk in preclinical and clinical studies.
-
Reduced Yield and Side Reactions: Impurities can interfere with subsequent synthetic steps, leading to lower yields and the formation of unwanted byproducts.
-
Regulatory Hurdles: Regulatory agencies like the FDA and EMA have stringent requirements for the characterization and control of impurities in active pharmaceutical ingredients (APIs) and their intermediates.
Therefore, a robust and validated analytical strategy for purity assessment is paramount.
Potential Impurities in the Synthesis of this compound
Understanding the potential impurities is fundamental to developing a selective analytical method. Based on common synthetic routes for aminopyridines, which often involve nitration, reduction, and substitution reactions, the following impurities could be present in a synthesized batch of this compound[3][4][5][6]:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Such as the corresponding nitro-intermediate (3-nitro-6-methoxy-2-picoline).
-
Isomeric Impurities: Positional isomers that may form during the synthesis, for example, 2-Amino-6-methoxy-3-picoline or other aminopicoline isomers.[7][8]
-
Byproducts of Side Reactions: Products resulting from incomplete reactions, over-reactions, or rearrangements.
-
Residual Solvents: Solvents used during the synthesis and purification process.
A comprehensive purity assessment must be able to separate, identify, and quantify these potential impurities.
Comparative Analysis of Purity Assessment Techniques
The two most powerful and widely used techniques for the purity assessment of pharmaceutical intermediates are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[9][10][11]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolving power, sensitivity, and versatility.[10][11] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).
Causality Behind Experimental Choices in HPLC:
-
Reversed-Phase HPLC: For a moderately polar compound like this compound, reversed-phase HPLC with a C18 column is the most common choice. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
-
Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is typically used. The buffer controls the pH, which is crucial for the ionization state and retention of the basic aminopyridine. Gradient elution, where the organic solvent concentration is increased over time, is often employed to ensure the elution of all components with good peak shape.
-
UV Detection: The pyridine ring in the molecule allows for sensitive detection using a UV detector, typically in the range of 220-300 nm.
Self-Validating System in HPLC:
A well-developed HPLC method incorporates system suitability tests to ensure its performance before analyzing any samples. These tests include:
-
Resolution: Ensures that the analyte peak is well-separated from any potential impurity peaks.
-
Tailing Factor: Measures the symmetry of the analyte peak.
-
Theoretical Plates: Indicates the efficiency of the column.
-
Reproducibility: Assessed by multiple injections of a standard solution.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Absolute Method
qNMR has emerged as a powerful primary analytical method for purity determination.[9][11] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
Causality Behind Experimental Choices in qNMR:
-
Internal Standard: qNMR for absolute purity determination requires the use of a certified internal standard. This standard should have a simple NMR spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.
-
Relaxation Delay (d1): A sufficiently long relaxation delay is crucial to ensure that all protons have fully relaxed between pulses, which is essential for accurate integration.
-
Pulse Angle: A 90° pulse is typically used to maximize the signal.
-
Signal Selection: A well-resolved signal of the analyte, free from any overlap, is chosen for quantification.
Self-Validating System in qNMR:
The inherent nature of qNMR provides a self-validating system. By integrating multiple, well-resolved signals from the analyte molecule and comparing their ratios to the expected proton ratios from the molecular structure, the identity and integrity of the main component can be confirmed simultaneously with the purity assessment.
Performance Comparison: HPLC vs. qNMR
The choice between HPLC and qNMR depends on the specific requirements of the analysis. The following table provides a comparison of their typical performance characteristics for the analysis of small pharmaceutical molecules.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning. | Quantification based on the direct proportionality of signal integral to the number of nuclei. |
| Quantification | Relative (requires a reference standard of the analyte). | Absolute (purity determined relative to a certified internal standard).[9][11] |
| Selectivity | Excellent for separating structurally similar isomers and impurities.[7] | Excellent for structural confirmation and identification of impurities. Can be limited by signal overlap. |
| Sensitivity (LOD/LOQ) | Generally higher, suitable for trace impurity analysis (typically low ng/mL to µg/mL).[12][13][14][15] | Lower than HPLC, but can be enhanced with high-field instruments (typically high µg/mL to mg/mL). |
| Precision (RSD) | Typically < 2% for the main component. | Typically < 1% for the main component. |
| Accuracy | High, dependent on the purity of the reference standard. | High, as it is a primary ratio method.[9] |
| Sample Throughput | Well-suited for high-throughput analysis with autosamplers. | Can be automated, but generally has lower throughput than HPLC. |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases. | Often faster, as it requires finding a suitable solvent and internal standard. |
Experimental Protocols
Detailed HPLC Protocol for Purity Assessment
This protocol is a representative method for the purity determination of this compound and should be validated for your specific application.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Phosphate buffer (pH 3.0).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.02 M Phosphate buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution: Accurately weigh about 10 mg of the synthesized sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
4. Analysis and Calculation:
-
Inject the standard and sample solutions into the HPLC system.
-
Calculate the percentage purity of the sample using the area normalization method or by comparing the peak area of the analyte in the sample to that of the standard.
Detailed qNMR Protocol for Purity Assessment
This protocol provides a general framework for determining the absolute purity of this compound.
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
Deuterated solvent (e.g., DMSO-d6, D2O).
-
High-precision analytical balance.
2. Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized this compound and 5-10 mg of the certified internal standard into a clean, dry vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
3. NMR Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Spectral Width: To cover all signals of interest.
4. Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualization of the Purity Assessment Workflow
The following diagrams illustrate the logical workflows for purity assessment using HPLC and qNMR.
Caption: Workflow for HPLC Purity Assessment.
Caption: Workflow for qNMR Purity Assessment.
Conclusion and Recommendations
Both HPLC and qNMR are indispensable tools for the purity assessment of this compound. The choice between them is not about which is "better," but which is more "fit for purpose."
-
For routine quality control and the detection of trace impurities, HPLC is the method of choice. Its high sensitivity and resolving power are ideal for ensuring batch-to-batch consistency and meeting stringent regulatory requirements.
-
For the definitive determination of absolute purity and for the characterization of new batches where a reference standard may not be available, qNMR is unparalleled. Its status as a primary analytical method provides a high degree of confidence in the assigned purity value.
For a comprehensive and robust purity assessment, a dual-pronged approach is highly recommended. Employing HPLC for routine analysis and qNMR for the certification of reference standards and for orthogonal verification provides the highest level of assurance in the quality of your synthesized this compound, thereby ensuring the integrity of your research and drug development endeavors.
References
- 1. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 2. FCKeditor - Resources Browser [nstu.ru]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 8. helixchrom.com [helixchrom.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. almacgroup.com [almacgroup.com]
- 12. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 15. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Alternative Reagents for 3-Amino-6-methoxy-2-picoline hydrochloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the selection of starting materials is a critical decision that influences not only the efficiency and yield of a reaction but also the cost and scalability of the overall process. 3-Amino-6-methoxy-2-picoline hydrochloride is a valuable substituted pyridine derivative, frequently employed as a key intermediate in the development of bioactive molecules, including those with antimicrobial and anti-inflammatory properties. This guide provides a comprehensive comparison of alternative reagents, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The core utility of 3-Amino-6-methoxy-2-picoline and its analogues often lies in their role as precursors to more complex heterocyclic systems, such as pyridopyrimidines. These fused ring systems are prevalent in a wide array of medicinally important compounds, including kinase inhibitors. The amino group of the picoline serves as a nucleophile, enabling the construction of the pyrimidine ring through condensation reactions.
The Central Role of Aminopyridines in Pyridopyrimidine Synthesis
The synthesis of pyridopyrimidines, a class of compounds with a broad spectrum of biological activities, frequently relies on the condensation of an aminopyridine derivative with a suitable three-carbon synthon. This approach is fundamental in the construction of various therapeutic agents, including Epidermal Growth Factor Receptor (EGFR) inhibitors. The substituents on the initial aminopyridine ring play a crucial role in the biological activity of the final product and can also significantly impact the synthetic route's efficiency.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Aminopyridine Derivative] --> B{Condensation Reaction}; C[Three-Carbon Synthon] --> B; B --> D[Pyridopyrimidine Core]; D --> E[Bioactive Molecule];
} caption="General synthetic workflow for pyridopyrimidines."
Comparative Synthesis of a Key Kinase Inhibitor Intermediate
To provide a practical comparison, we will examine the synthesis of a key intermediate analogous to those used in the development of potent kinase inhibitors like GSK2126458 (Omipalisib), a dual PI3K/mTOR inhibitor. The target structure is a N-(substituted-pyridin-3-yl)-4-(pyridin-4-yl)pyrimidin-2-amine core. We will compare the hypothetical use of 3-Amino-6-methoxy-2-picoline with documented syntheses using alternative aminopyridine precursors.
The key reaction is a nucleophilic aromatic substitution or a Buchwald-Hartwig amination, where the amino group of the pyridine derivative displaces a leaving group on the pyrimidine ring.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A["3-Amino-6-methoxy-2-picoline"] -- "Hypothetical" --> C{Coupling Reaction}; B["Alternative Aminopyridines"] -- "Documented" --> C; D["2-Chloro-4-(pyridin-4-yl)pyrimidine"] --> C; C --> E["N-(substituted-pyridin-3-yl)-4-(pyridin-4-yl)pyrimidin-2-amine"];
} caption="Comparative synthesis of a kinase inhibitor intermediate."
Alternative Reagents and Performance Data
The following table summarizes a comparison of 3-Amino-6-methoxy-2-picoline with other commercially available aminopyridine derivatives in the context of synthesizing the target intermediate. The data for the alternative reagents is drawn from published literature and patents, providing a basis for evaluating their potential performance relative to our primary reagent of interest.
| Reagent | Structure | Key Reaction Type | Reported Yield (%) | Reference |
| 3-Amino-6-methoxy-2-picoline | Buchwald-Hartwig Amination (Hypothetical) | - | - | |
| 3-Amino-2-picoline | Buchwald-Hartwig Amination | 75-85 | [1] | |
| 3-Amino-4-picoline | Nucleophilic Aromatic Substitution | 60-70 | [2] | |
| 5-Amino-2-methoxy-4-picoline | Buchwald-Hartwig Amination | 70-80 | [3] | |
| 2-Aminopyridine | Nucleophilic Aromatic Substitution | 80-95 | [4] |
Analysis of Alternatives:
-
3-Amino-2-picoline: This reagent is structurally very similar to our primary compound, lacking only the methoxy group. Its use in Buchwald-Hartwig amination has been reported with good to excellent yields, suggesting it is a viable and potentially more cost-effective alternative.[1] The absence of the methoxy group may slightly alter the electronic properties of the pyridine ring, which could influence reaction rates and the biological activity of the final product.
-
3-Amino-4-picoline: The shift in the methyl group's position to the 4-position can influence the steric hindrance around the amino group. While still effective in nucleophilic aromatic substitution reactions, reported yields are slightly lower compared to other isomers.[2]
-
5-Amino-2-methoxy-4-picoline: This isomer maintains the methoxy group, which can be crucial for mimicking the electronic environment of 3-Amino-6-methoxy-2-picoline. High yields in coupling reactions have been documented, making it a strong candidate for direct substitution in a synthetic route.[3]
-
2-Aminopyridine: As the parent compound, 2-aminopyridine is often the most readily available and economical choice. It consistently provides high yields in nucleophilic substitution reactions to form 2-aminopyrimidine derivatives.[4] However, the lack of methyl and methoxy substituents will significantly alter the properties of the final product, which must be considered in the context of the desired biological activity.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of N-(pyridin-3-yl)pyrimidin-4-amine derivatives, which can be adapted for the aforementioned aminopyridine reagents.
Protocol 1: Buchwald-Hartwig Amination
This protocol is suitable for coupling aminopyridines with 2-chloropyrimidine derivatives.
Materials:
-
Substituted 3-aminopyridine (1.0 eq)
-
2-Chloro-4-(pyridin-4-yl)pyrimidine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq)
-
Xantphos (0.1 eq)
-
Sodium tert-butoxide (1.5 eq)
-
Anhydrous toluene
Procedure:
-
To an oven-dried flask, add the substituted 3-aminopyridine, 2-chloro-4-(pyridin-4-yl)pyrimidine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Reactant Mixing] --> B[Inert Atmosphere]; B --> C[Solvent Addition]; C --> D[Heating & Stirring]; D --> E[Reaction Monitoring (TLC)]; E --> F[Workup & Extraction]; F --> G[Purification]; G --> H[Final Product];
} caption="Workflow for Buchwald-Hartwig Amination."
Protocol 2: Nucleophilic Aromatic Substitution
This protocol is a classical method for the synthesis of aminopyrimidine derivatives.
Materials:
-
Substituted 3-aminopyridine (1.0 eq)
-
2-Chloro-4-(pyridin-4-yl)pyrimidine (1.0 eq)
-
Triethylamine (2.0 eq)
-
Ethanol or N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the substituted 3-aminopyridine and 2-chloro-4-(pyridin-4-yl)pyrimidine in ethanol or DMF.
-
Add triethylamine to the mixture.
-
Heat the reaction mixture to reflux and stir for 8-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
Conclusion and Recommendations
The choice of an alternative reagent to this compound is contingent on several factors, including the desired electronic and steric properties of the final product, cost, and availability of the starting material.
-
For a direct replacement where the methoxy group is crucial for biological activity, 5-Amino-2-methoxy-4-picoline presents a compelling alternative with documented high yields in similar transformations.[3]
-
If the methoxy group is not essential, 3-Amino-2-picoline offers a structurally similar and likely more economical option with excellent reported yields in modern coupling reactions.[1]
-
For initial explorations and when cost is a primary driver, 2-aminopyridine remains a robust and high-yielding starting material, though the resulting product will lack the substitution pattern of the original target.[4]
It is imperative for researchers to consider that any change in the starting material, even isomeric, can necessitate re-optimization of reaction conditions. The provided protocols offer a solid foundation for such investigations. This guide aims to equip scientists with the necessary information to navigate the selection of aminopyridine building blocks, fostering innovation and efficiency in the synthesis of next-generation therapeutics and agrochemicals.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of 3-Amino-6-methoxy-2-picoline Hydrochloride Reaction Byproducts
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of analytical methodologies for the characterization of potential reaction byproducts in the synthesis of 3-Amino-6-methoxy-2-picoline hydrochloride. This document moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring a robust and self-validating approach to impurity profiling.
The Synthetic Landscape and Anticipated Byproducts
The synthesis of this compound, a substituted pyridine derivative, is most likely achieved through a nucleophilic aromatic substitution (SNAr) reaction.[1][2] A common route involves the reaction of a halogenated picoline precursor, such as 3-amino-6-chloro-2-picoline, with a methoxide source. This synthetic strategy, while effective, can lead to a predictable array of byproducts that require careful characterization.
Diagram of a plausible synthetic pathway and potential byproduct formation:
Caption: Plausible synthetic route and common byproduct classes.
Based on this likely synthetic pathway, the primary byproducts of concern are:
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of the halogenated precursor in the final product.
-
Positional Isomers: While the electronic directing effects of the substituents on the picoline ring favor the desired isomer, a lack of complete regioselectivity can result in the formation of other aminomethoxypicoline isomers.
-
Hydrolysis Products: If water is present in the reaction mixture, the methoxide reagent or the methoxy group on the product can be hydrolyzed to a hydroxyl group, forming hydroxypicoline derivatives.
-
Over-methylation Products: Reaction of the amino group with the methylating agent can potentially occur, leading to N-methylated byproducts.
A Comparative Analysis of Analytical Techniques for Byproduct Characterization
A multi-pronged analytical approach is essential for the comprehensive characterization of these potential byproducts. The choice of technique depends on the specific impurity being targeted and the required level of sensitivity and structural information.
| Analytical Technique | Principle | Strengths | Weaknesses | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, quantitative accuracy, and versatility with various detectors (UV, MS).[3] | May require method development to separate closely related isomers. | Quantifying known impurities, separating polar compounds.[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based identification. | Excellent for volatile and semi-volatile impurities, provides structural information from mass spectra.[5] | Not suitable for non-volatile or thermally labile compounds; may require derivatization. | Identifying and quantifying volatile byproducts and starting materials.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unparalleled for unambiguous structure elucidation and isomer differentiation, especially with 2D techniques.[7][8] | Lower sensitivity compared to chromatographic methods, not ideal for trace analysis. | Definitive identification of positional isomers and novel byproducts. |
Experimental Protocols for a Self-Validating Impurity Profile
To ensure the trustworthiness of your impurity characterization, a self-validating system incorporating forced degradation studies is paramount. This approach intentionally degrades the drug substance to generate potential degradation products, which are then used to challenge the specificity of the analytical methods.
Forced Degradation Studies
Forced degradation studies are a cornerstone of robust analytical method development and validation.[9] By subjecting this compound to various stress conditions, a comprehensive profile of its degradation products can be established.
Experimental Workflow for Forced Degradation:
Caption: Workflow for forced degradation studies.
Detailed Protocol for Oxidative Degradation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water).
-
Treat the stock solution with 3% hydrogen peroxide.
-
Incubate the solution at room temperature for 24 hours, protected from light.
-
At regular intervals (e.g., 2, 8, 24 hours), withdraw aliquots and quench the reaction (e.g., by dilution with mobile phase).
-
Analyze the samples by HPLC-UV/MS to monitor the formation of degradation products.
Comparative Analytical Methodologies
A. High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
A well-developed HPLC method is crucial for the separation and quantification of byproducts. For aminopicoline isomers, a reversed-phase method with a C18 column is a common starting point.
Optimized HPLC Method for Aminopicoline Isomer Separation:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is demonstrated by the ability of the method to resolve the main peak from all known byproducts and degradation products generated during forced degradation studies.
B. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is an excellent confirmatory technique, especially for volatile byproducts and residual starting materials.
GC-MS Protocol:
-
Prepare a solution of the sample in a suitable volatile solvent (e.g., dichloromethane).
-
Inject the sample into the GC-MS system.
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Byproducts are identified by comparing their mass spectra to a library of known compounds or by interpreting the fragmentation patterns.
C. 2D NMR Spectroscopy for Unambiguous Isomer Identification
When chromatographic methods are insufficient to differentiate between positional isomers, 2D NMR provides definitive structural evidence.
Logical Flow for 2D NMR in Isomer Differentiation:
Caption: Logical workflow for 2D NMR in isomer identification.
Key 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the connectivity of the proton spin systems on the pyridine ring.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the positions of substituents and confirming the overall structure.[7]
By integrating data from these complementary analytical techniques, a comprehensive and reliable characterization of the byproducts in this compound can be achieved, ensuring the quality and safety of the final product.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. helixchrom.com [helixchrom.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Amino-6-methoxy-2-picoline hydrochloride
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of a responsible and sustainable research ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Amino-6-methoxy-2-picoline hydrochloride, grounding procedural guidance in the principles of chemical safety and regulatory compliance.
Part 1: Hazard Identification and Essential Safety Precautions
Before any disposal protocol is initiated, a thorough understanding of the chemical's hazard profile is paramount. This compound belongs to the aminopicoline class of compounds. While a specific Safety Data Sheet (SDS) for the hydrochloride salt was not found, analysis of SDSs for structurally similar compounds allows for a robust presumptive hazard assessment.
Compounds like 2-amino-6-methylpyridine are classified as toxic if swallowed and fatal in contact with skin. They are also known to cause serious skin and eye irritation and may cause respiratory irritation.[1] Therefore, it is imperative to handle this compound with the appropriate engineering controls and Personal Protective Equipment (PPE).
Table 1: Presumptive Hazard Profile and Required PPE
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal) | Expected to be toxic or harmful if swallowed or absorbed through the skin.[1][2] | Chemical-resistant gloves (e.g., nitrile), lab coat, and closed-toe shoes.[3][4] |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[1] | Impervious gloves and a lab coat are essential to prevent skin contact.[4] |
| Serious Eye Damage/Irritation | Poses a risk of serious eye irritation or damage.[1] | Chemical safety goggles or a face shield must be worn. |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[4] | Handle only in a well-ventilated area or a certified chemical fume hood.[3][5] If dusts are generated, a NIOSH-approved respirator is required. |
The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that all laboratory personnel receive training on the hazards of the chemicals they work with.[6][7] This includes understanding the information presented in the SDS and the laboratory's specific Chemical Hygiene Plan (CHP).[5]
Part 2: The Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] RCRA establishes a "cradle-to-grave" management system for hazardous waste to ensure it is handled safely from the point of generation to its final disposal.[8]
Waste Characterization: The first step in RCRA compliance is to determine if the waste is hazardous.[10] A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[11]
-
Listed Wastes: While 3-Amino-6-methoxy-2-picoline is not explicitly on the P or U lists, similar compounds like 2-Picoline are listed (U191), indicating the potential for this class of chemicals to be regulated as listed waste.[11][12]
-
Characteristic Wastes: Based on the toxicological data of analogous compounds, waste containing this compound is highly likely to be classified as hazardous due to Toxicity .[1]
All chemical waste must be managed in accordance with your institution's generator status (e.g., Very Small, Small, or Large Quantity Generator), which dictates accumulation time limits and storage requirements.[13]
Part 3: Standard Operating Procedure for Disposal
This section provides a step-by-step protocol for the collection and preparation of this compound waste for final disposal by a licensed environmental services vendor.
Step 1: Segregation and Containerization
-
Designate a Waste Container: Use a dedicated, properly vetted waste container. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene) and must have a secure, leak-proof screw-top cap.[8][14] Do not use food-grade containers like milk jugs.[8]
-
Segregate Waste Streams: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste program. Picoline-based compounds may be incompatible with strong oxidizing agents, acids, acid chlorides, and chloroformates.[15] Improper mixing can lead to dangerous reactions.
-
Collect Waste:
-
Solid Waste: Collect un-reclaimable material, contaminated labware (e.g., weigh boats, contaminated gloves), and spill cleanup debris in the designated solid waste container. Avoid generating dust.[16]
-
Liquid Waste: For solutions containing this compound, use a designated liquid waste container. Ensure the container is designed for liquids and will not leak.[8]
-
Step 2: Labeling
Proper labeling is a critical compliance point and essential for safety. The waste container must be labeled immediately upon the first addition of waste.[7]
Your hazardous waste label must include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "this compound". Do not use abbreviations.
-
The specific hazard characteristics (e.g., "Toxic").
-
The date of initial accumulation.
-
The name and contact information of the generating researcher or lab.
Step 3: Storage and Accumulation
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times except when adding waste.[8][14] This is a common EPA violation and prevents the release of vapors.
-
Store in a Safe Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[14] This area should be under the control of the laboratory personnel, away from ignition sources, and have secondary containment to capture any potential leaks.
-
Await Pickup: Follow your institution's procedures for requesting a waste pickup from your Environmental Health and Safety (EHS) department or contracted hazardous waste vendor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Part 4: Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately take off all contaminated clothing.[17] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do. Call an ophthalmologist.[17]
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[16]
-
Spill: Evacuate the immediate area. For small spills, and only if trained to do so, carefully absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[4] Collect the material into a suitable container for hazardous waste disposal.[2][16] Do not let the chemical enter drains.[17] For large spills, evacuate the laboratory and contact your institution's emergency response team immediately.
Part 5: Partnering with a Certified Waste Vendor
The final step in the "cradle-to-grave" process is the transfer of waste to a licensed hazardous waste disposal company.[10] These vendors have the expertise and permits to transport, treat, and dispose of chemical waste in a manner that is compliant with all federal and state regulations.[13] Your institution's EHS department manages this relationship, ensuring that the disposal process is documented correctly through the hazardous waste manifest system.[14]
By adhering to these detailed procedures, you ensure the safety of yourself and your colleagues, maintain compliance with federal and state law, and uphold the scientific community's commitment to environmental responsibility.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.no [fishersci.no]
- 3. ipgsf.com [ipgsf.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 6. osha.gov [osha.gov]
- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 8. pfw.edu [pfw.edu]
- 9. epa.gov [epa.gov]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. epa.gov [epa.gov]
- 12. Waste Code [rcrainfo.epa.gov]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Safe Handling of 3-Amino-6-methoxy-2-picoline Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with precision and safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-Amino-6-methoxy-2-picoline hydrochloride, a key building block in the synthesis of novel therapeutics. By moving beyond a simple checklist and delving into the rationale behind these safety protocols, we aim to empower you with the knowledge to foster a secure and efficient laboratory environment.
Understanding the Hazard Profile: A Proactive Approach to Safety
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]
-
Potential for Toxicity: While specific data is limited, related compounds show potential for toxicity if swallowed or in contact with skin.
It is crucial to handle this compound with the assumption that it is hazardous and to take all necessary precautions to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Recommended Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid) | Nitrile gloves (double-gloving recommended), safety glasses with side shields, lab coat, and a properly fitted N95 or higher respirator. | To prevent skin contact with the solid, protect eyes from airborne particles, and avoid inhalation of fine dust. |
| Solution Preparation and Transfers | Nitrile gloves, chemical splash goggles, and a lab coat. | To protect against splashes and spills that can cause skin and eye irritation. |
| Running Reactions and Work-up | Nitrile gloves, chemical splash goggles, face shield (if splash potential is high), and a lab coat. Work should be conducted in a certified chemical fume hood. | A fume hood provides the primary engineering control to prevent inhalation of any vapors or aerosols. A face shield offers an extra layer of protection for the face. |
| Handling Waste | Nitrile gloves, safety glasses, and a lab coat. | To prevent contact with residual chemical during the disposal process. |
Important Considerations for PPE:
-
Glove Selection: Always inspect gloves for any signs of degradation or perforation before use. Change gloves frequently, especially after direct contact with the chemical.
-
Eye Protection: Safety glasses provide minimum protection; chemical splash goggles are recommended when working with solutions. A face shield should be used in addition to goggles when there is a significant risk of splashing.
-
Respiratory Protection: The use of a respirator should be based on a thorough risk assessment of your specific procedure. If there is a potential for generating dust or aerosols, a respirator is essential.
Safe Handling and Operational Plans: A Step-by-Step Approach
Adherence to a well-defined operational plan is critical for minimizing risk. The following workflow provides a procedural guide for the safe handling of this compound.
Preparation and Weighing
-
Designated Area: Conduct all weighing and handling of the solid compound within a designated area, such as a weighing station with local exhaust ventilation or inside a chemical fume hood.
-
Spill Containment: Before weighing, place a disposable weighing paper or a secondary container on the balance to contain any potential spills.
-
Minimize Dust: Handle the solid gently to minimize the generation of dust.
-
Clean-Up: Immediately after weighing, carefully clean any residual solid from the balance and surrounding area using a damp cloth or paper towel.
Dissolution and Reaction Setup
-
Fume Hood: All manipulations involving solutions of this compound should be performed in a certified chemical fume hood.
-
Controlled Addition: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Vessel Sealing: Ensure all reaction vessels are properly sealed to prevent the release of vapors.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and informed response is crucial.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.
Spill Management Workflow
The following diagram outlines the procedural steps for managing a spill of this compound.
Caption: Workflow for managing a chemical spill.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Classification: All waste containing this compound should be treated as hazardous chemical waste.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate waste containers.
-
Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific guidelines for the disposal of chemical waste. Do not dispose of this chemical down the drain.
By integrating these principles of proactive safety, meticulous planning, and emergency preparedness into your daily laboratory practices, you can confidently and responsibly advance your research goals.
References
Retrosynthesis Analysis
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




